molecular formula C8H7Br2NO2 B8224644 Methyl 5-bromo-2-(bromomethyl)nicotinate

Methyl 5-bromo-2-(bromomethyl)nicotinate

Cat. No.: B8224644
M. Wt: 308.95 g/mol
InChI Key: KHUUMTSBLWWBMT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(bromomethyl)nicotinate is a useful research compound. Its molecular formula is C8H7Br2NO2 and its molecular weight is 308.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2-(bromomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUUMTSBLWWBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Success in this endeavor often hinges on the availability of versatile, high-quality chemical building blocks. Methyl 5-bromo-2-(bromomethyl)nicotinate is one such pivotal intermediate. Its structure, featuring a pyridine core functionalized with two distinct bromine atoms at different positions and a methyl ester, presents multiple reaction sites. This allows for sequential and selective chemical modifications, making it an invaluable scaffold for the synthesis of a diverse range of pharmacologically active compounds. This guide provides a comprehensive technical overview of the synthesis, underlying mechanistic principles, and detailed characterization of this compound, tailored for researchers and professionals in the field of drug development.

Synthesis: The Wohl-Ziegler Bromination Approach

The most established and efficient method for the synthesis of this compound is the Wohl-Ziegler reaction. This method relies on the free-radical bromination of the benzylic methyl group of a suitable precursor, Methyl 5-bromo-2-methylnicotinate.

Causality Behind Experimental Choices

The selection of the Wohl-Ziegler bromination is strategic due to its high regioselectivity for allylic and benzylic positions over other potentially reactive sites, such as the aromatic ring itself. The reaction utilizes N-Bromosuccinimide (NBS) as the source of bromine radicals. A key aspect of this reaction's success is maintaining a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture. This is achieved by the in-situ generation of Br₂ from NBS, which minimizes competing ionic addition reactions to the pyridine ring. The use of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), is crucial for the homolytic cleavage of the N-Br bond in NBS, thereby initiating the radical chain reaction. Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction due to its inertness under radical conditions; however, due to safety and environmental concerns, alternative solvents like acetonitrile or trifluorotoluene can be considered.

Reaction Mechanism: A Free-Radical Chain Process

The Wohl-Ziegler bromination proceeds through a well-established free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., BPO) I_rad Initiator Radicals I->I_rad Heat Br_rad Br• I_rad->Br_rad + NBS NBS NBS Benzyl_rad Benzylic Radical Br_rad->Benzyl_rad + Starting Material StartMat Methyl 5-bromo-2-methylnicotinate HBr HBr Product This compound Succinimide Succinimide Br2 Br₂ HBr->Br2 + NBS Product->Br_rad Br2->Product + Benzylic Radical rad1 Radical stable Stable Molecule rad1->stable rad2 Radical

Caption: The free-radical chain mechanism of the Wohl-Ziegler bromination.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established procedures.[1]

Materials:

  • Methyl 5-bromo-2-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of Methyl 5-bromo-2-methylnicotinate (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of dibenzoyl peroxide (0.05-0.1 eq).

  • The reaction mixture is heated to reflux under an inert atmosphere.

  • The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Synthesis Workflow

Synthesis_Workflow Start Methyl 5-bromo-2-methylnicotinate Reaction Wohl-Ziegler Bromination (NBS, BPO, CCl₄, Reflux) Start->Reaction Workup Work-up (Filtration, Washing, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product Synthetic_Applications cluster_bromomethyl Reactions at Bromomethyl Group cluster_ring_bromo Reactions at Ring Bromine cluster_ester Reactions at Ester Group Start This compound Nuc_Sub Nucleophilic Substitution (e.g., with R-NH₂) Start->Nuc_Sub R-NH₂ Suzuki Suzuki Coupling (e.g., with Ar-B(OH)₂) Start->Suzuki Ar-B(OH)₂, Pd catalyst Hydrolysis Hydrolysis Start->Hydrolysis H₃O⁺ Amidation Amidation Start->Amidation R₂NH Product1 Amine Derivatives Nuc_Sub->Product1 Product2 Biaryl Derivatives Suzuki->Product2 Product3 Carboxylic Acid Hydrolysis->Product3 Product4 Amide Amidation->Product4

Caption: Potential synthetic pathways utilizing the various reactive sites of the title compound.

Conclusion

This compound is a strategically important synthetic intermediate, the preparation of which is reliably achieved through a regioselective Wohl-Ziegler bromination. Its well-defined (though often predicted) spectroscopic signature allows for confident identification and quality control. The true value of this compound lies in its versatility as a building block, offering multiple avenues for chemical modification. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this intermediate opens the door to the efficient and innovative construction of novel therapeutic agents.

References

Sources

Deconstructing the Signature of a Novel Nicotinate: A Spectroscopic Guide to Methyl 5-bromo-2-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is the bedrock of innovation. This guide provides an in-depth technical exploration of the spectroscopic characteristics of Methyl 5-bromo-2-(bromomethyl)nicotinate, a substituted pyridine derivative with potential applications in medicinal chemistry. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic analysis and data from analogous structures to present a robust predictive and interpretive framework. By understanding the "why" behind the expected data, researchers can confidently approach the characterization of this and similar molecules.

Introduction: The Importance of Spectroscopic Characterization

This compound possesses a unique arrangement of functional groups—a brominated pyridine ring, a methyl ester, and a bromomethyl substituent—that present a distinct spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, assessing its purity, and understanding its reactivity in subsequent synthetic transformations. This guide will dissect the expected spectroscopic data for this molecule, providing not just the anticipated values but also the underlying scientific reasoning.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For this compound, we can predict the following signals:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.8Doublet1HH-6 (Pyridine Ring)The proton at position 6 is deshielded by the adjacent nitrogen atom and the bromine at position 5. It will likely appear as a doublet due to coupling with the proton at position 4.
~8.4Doublet1HH-4 (Pyridine Ring)The proton at position 4 is also deshielded by the nitrogen and will show coupling to the H-6 proton.
~4.8Singlet2H-CH₂BrThe methylene protons of the bromomethyl group are significantly deshielded by the adjacent bromine atom. The signal is expected to be a singlet as there are no adjacent protons to couple with.
~3.9Singlet3H-OCH₃ (Ester)The methyl protons of the ester group are in a relatively shielded environment and will appear as a sharp singlet.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~164C=O (Ester)The carbonyl carbon of the ester is highly deshielded.
~153C-2 (Pyridine Ring)The carbon atom attached to the bromomethyl group and adjacent to the nitrogen is significantly deshielded.
~151C-6 (Pyridine Ring)The carbon atom adjacent to the nitrogen is deshielded.
~140C-4 (Pyridine Ring)Aromatic carbon deshielded by the ring current and electronegative nitrogen.
~125C-3 (Pyridine Ring)The carbon bearing the ester group.
~120C-5 (Pyridine Ring)The carbon atom directly attached to the bromine atom will be influenced by the "heavy atom effect," which can sometimes lead to broader signals and shifts that are difficult to predict with high accuracy.[2]
~53-OCH₃ (Ester)The methyl carbon of the ester group.
~30-CH₂BrThe carbon of the bromomethyl group is deshielded by the attached bromine.
Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's resonances.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is essential for high resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds to ensure full relaxation of the protons between scans.

    • Acquire 8-16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ proton decoupling to simplify the spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans (hundreds to thousands) and potentially a longer relaxation delay will be necessary to obtain a good spectrum.

Diagram of the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms insert_tube Insert Sample into Spectrometer add_tms->insert_tube lock_shim Lock and Shim insert_tube->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[1] Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at characteristic frequencies.

Predicted IR Absorption Data
Predicted Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
~3100-3000MediumC-H StretchAromatic C-H
~2950MediumC-H Stretch-CH₃ and -CH₂-
~1735-1750StrongC=O StretchEster Carbonyl[3][4][5]
~1600, ~1475Medium-WeakC=C and C=N StretchPyridine Ring[6][7]
~1300-1000StrongC-O StretchEster C-O[3][4][5]
~1250StrongC-Br StretchBromomethyl Group
~800-600StrongC-Br StretchBromo-aromatic
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common technique for solid and liquid samples that requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Diagram of the ATR-FTIR Workflow:

ATR_FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis clean_crystal Clean ATR Crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum clean_crystal_after Clean Crystal acquire_spectrum->clean_crystal_after Post-Analysis

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.[1][8]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, providing a molecular fingerprint.

Predicted m/z Relative Intensity Assignment Rationale
308/310/312Moderate[M]⁺Molecular ion peak. The isotopic pattern is crucial: the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes are in a ~1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1.[9]
229/231High[M - Br]⁺Loss of a bromine radical from the molecular ion. The remaining bromine atom will still produce a 1:1 isotopic pattern.
201/203Moderate[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment.
170Moderate[M - Br - OCH₃ - CO]⁺Further fragmentation of the pyridine ring.
91Moderate[C₆H₄N]⁺A fragment corresponding to the pyridine ring after loss of all substituents.
Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC injection port.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • A temperature gradient is applied to the column to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis:

    • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • Ionization: The molecules are bombarded with high-energy electrons (typically 70 eV) in an electron ionization (EI) source, causing them to ionize and fragment.[8]

    • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of the GC-MS Workflow:

GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry injection Sample Injection separation Column Separation injection->separation ionization Ionization (EI) separation->ionization analysis Mass Analysis ionization->analysis detection Detection analysis->detection data_output Mass Spectrum detection->data_output Output

Caption: Workflow for GC-MS analysis.

Conclusion: A Unified Spectroscopic Portrait

By synergistically applying NMR, IR, and MS, a comprehensive and unambiguous structural confirmation of this compound can be achieved. This guide provides a robust framework for predicting and interpreting the spectroscopic data for this molecule, grounded in fundamental principles and comparisons with related structures. For the drug development professional, this level of detailed analysis is not merely academic; it is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents.

References

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  • Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(10), 847-859.
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  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
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  • All 'Bout Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). 5-Bromonicotinic acid(20826-04-4) 1H NMR spectrum.
  • BLD Pharm. (n.d.).
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  • Chemistry Stack Exchange. (2015, August 6).
  • Chemistry LibreTexts. (2023, August 29).
  • Wiley-VCH GmbH. (n.d.). Methyl 2-methyl-6-(2,5-dimethoxyphenyl)nicotinate - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • NMRDB.org. (n.d.). NMR resurrect - Predict 1H proton NMR spectra.
  • Wikipedia. (n.d.).

Sources

An In-depth Technical Guide to Methyl 5-bromo-2-(bromomethyl)nicotinate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-(bromomethyl)nicotinate is a halogenated pyridine derivative that serves as a highly versatile and reactive intermediate in organic synthesis. Its bifunctional nature, featuring two bromine atoms with distinct chemical reactivities, makes it a valuable building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

While specific experimental data for this compound is limited due to its nature as a reactive intermediate, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource
Chemical Formula C8H7Br2NO2-
Molecular Weight 308.96 g/mol -
CAS Number 1260667-58-0[1]
Appearance Expected to be a white to yellow powder or crystalline solid[2]
Solubility Likely soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Expected to have low solubility in water.[3][4]
Storage Store in an inert atmosphere at room temperature. The container should be kept tightly closed in a dry and well-ventilated area.[2]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the radical bromination of its precursor, Methyl 5-bromo-2-methylnicotinate. This reaction selectively targets the methyl group at the 2-position of the pyridine ring.

Experimental Protocol: Radical Bromination

This protocol is based on established methods for the benzylic bromination of methyl-substituted aromatic compounds.

Materials:

  • Methyl 5-bromo-2-methylnicotinate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0-1.2 eq)

  • A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.05-0.1 eq)

  • Anhydrous solvent, such as carbon tetrachloride (CCl4) or acetonitrile (CH3CN)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-bromo-2-methylnicotinate and the chosen anhydrous solvent.

  • Add N-Bromosuccinimide and the radical initiator to the flask.

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and effective source of bromine radicals for allylic and benzylic brominations. Its use helps to maintain a low concentration of bromine in the reaction mixture, which minimizes side reactions.

  • Radical Initiator (AIBN or BPO): These compounds decompose upon heating to generate radicals, which initiate the chain reaction of bromination.

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of NBS and the desired product.

  • Inert Atmosphere: An inert atmosphere prevents the interference of oxygen, which can act as a radical scavenger and inhibit the desired reaction.

SynthesisWorkflow Start Methyl 5-bromo-2-methylnicotinate Reaction Radical Bromination (Reflux) Start->Reaction Reagents NBS, AIBN/BPO Anhydrous Solvent Reagents->Reaction Workup Filtration Aqueous Wash Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product ReactivityProfile Molecule This compound Bromomethyl 2-(Bromomethyl) Group (Benzylic-like Bromide) Molecule->Bromomethyl More Reactive Site ArylBromo 5-Bromo Group (Aryl Bromide) Molecule->ArylBromo Less Reactive Site SN2 Nucleophilic Substitution (SN2) (e.g., with amines, alcohols, thiols) Bromomethyl->SN2 CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) ArylBromo->CrossCoupling

Sources

"Methyl 5-bromo-2-(bromomethyl)nicotinate" mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Mechanisms of Action for Methyl 5-bromo-2-(bromomethyl)nicotinate in Organic Reactions

Abstract

This compound is a highly versatile bifunctional reagent that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring two distinct and orthogonally reactive bromine-substituted carbon centers, allows for a wide range of selective chemical transformations. This guide provides a detailed examination of the core mechanisms through which this compound participates in organic reactions. We will explore its role as a potent electrophile in nucleophilic substitution reactions via the benzylic-type bromomethyl group, and its function as a substrate in palladium-catalyzed cross-coupling reactions at the aryl bromide position. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough mechanistic understanding to facilitate its effective use in the synthesis of complex molecular architectures.

Introduction: A Bifunctional Linchpin in Synthesis

The synthetic utility of this compound, CAS Number 877624-38-9, stems from its constitution as a substituted pyridine ring.[1] The molecule possesses two key reactive sites:

  • A bromomethyl group at the C2 position: This benzylic-like bromide is an excellent electrophilic center, highly susceptible to nucleophilic attack, making it ideal for alkylation reactions.

  • An aryl bromide at the C5 position: This site is a classic handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The electron-deficient nature of the pyridine ring further influences the reactivity at both positions. This dual reactivity allows for selective and sequential functionalization, establishing the compound as a valuable building block for creating diverse molecular scaffolds, particularly in the development of novel therapeutic agents.

Physicochemical Properties & Synthesis Overview

A foundational understanding begins with the compound's basic properties and its own synthesis.

PropertyValue
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol [1]
CAS Number 877624-38-9[1]
IUPAC Name methyl 5-bromo-2-(bromomethyl)pyridine-3-carboxylate[1]
Physical Form White to yellow powder or crystals

The synthesis of the title compound is typically achieved through a radical bromination of its precursor, Methyl 5-bromo-2-methylnicotinate. A standard procedure involves using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like dibenzoyl peroxide or AIBN.[2] This reaction selectively brominates the activated methyl group at the C2 position, leaving the aryl bromide at C5 intact.

Mechanism I: The Bromomethyl Group as an Electrophilic Hub for Nucleophilic Substitution

The primary mechanism of action for the C2-bromomethyl group is its function as a potent alkylating agent in S_N2 (Substitution Nucleophilic Bimolecular) reactions. The carbon of the bromomethyl group is an electrophilic center, and the bromide ion is an excellent leaving group. The transition state is stabilized by the adjacent pyridine ring, enhancing its reactivity towards a wide range of nucleophiles.

N-Alkylation: Gateway to Aminomethyl Nicotinates

A prominent application of this reactivity is in the synthesis of primary and secondary amines, which are crucial intermediates for pharmacologically active compounds.[3] The Gabriel synthesis provides a classic and robust method for installing a primary amine group by using potassium phthalimide as a masked ammonia equivalent.[3]

Mechanism: The reaction proceeds via a one-step S_N2 mechanism. The nucleophilic phthalimide anion attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a C-N bond.

Caption: S_N2 mechanism for N-alkylation.

Experimental Protocol: Synthesis of Methyl 2-(phthalimidomethyl)nicotinate [3]

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv.) in anhydrous Dimethylformamide (DMF).

  • Addition of Nucleophile: Add potassium phthalimide (1.1 equiv.) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by adding water. The product often precipitates and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired phthalimide-protected amine.

This intermediate can then be deprotected, typically using hydrazine, to yield the valuable primary amine, Methyl 2-(aminomethyl)-5-bromonicotinate.

Mechanism II: The Aryl Bromide as a Locus for Palladium-Catalyzed Cross-Coupling

The C5 aryl-bromide bond provides a distinct reactive handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis and drug discovery. While bromopyridine substrates can be challenging due to potential coordination of the pyridine nitrogen to the palladium catalyst, inhibiting its activity, the use of appropriate ligands can overcome this issue.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with an organoboron species, typically a boronic acid or ester.[5][6]

Mechanism: The reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the nicotinate substrate, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex ar_br R¹-Br (Nicotinate Substrate) oxidative_addition Oxidative Addition pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 boronic_acid R²-B(OH)₂ transmetalation Transmetalation base Base (e.g., K₃PO₄) pd_r1_r2->pd0 product R¹-R² (Coupled Product) pd_r1_r2->product reductive_elimination Reductive Elimination

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4][5]

  • Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and an anhydrous base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and a ligand (e.g., Pd₂(dba)₃ / SPhos, 2 mol% / 4 mol%).

  • Solvent: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Table 1: Representative Catalyst Systems for Suzuki Coupling of Aryl Bromides [4]

Catalyst SystemBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane80-100Standard, widely applicable catalyst.
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100Highly active system for electron-deficient substrates.
Pd(OAc)₂ / PCy₃K₂HPO₄·3H₂OMeOH90Effective for certain heterocyclic substrates.

Sequential Reactivity: A Strategy for Complex Synthesis

The true power of this compound lies in the ability to address its two reactive sites in a stepwise fashion. This orthogonal reactivity is invaluable for building complex molecules. A synthetic strategy can be designed to first perform a Suzuki coupling at the C5 position, modifying the core scaffold, and subsequently use the C2-bromomethyl group for alkylation to introduce another point of diversity.

sequential_workflow start This compound step1 Step 1: Suzuki Coupling (at C5-Br) start->step1 intermediate Aryl-Substituted Intermediate (C2-CH₂Br intact) step1->intermediate step2 Step 2: N-Alkylation (at C2-CH₂Br) intermediate->step2 final_product Disubstituted Nicotinate Derivative step2->final_product

Caption: Workflow for sequential functionalization.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[7]

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, clothing, and eye/face protection.[7]

  • Storage: Keep container tightly closed in a dry, well-ventilated, and cool place under an inert atmosphere.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its utility is defined by two primary and distinct mechanisms of action: nucleophilic substitution at the highly electrophilic bromomethyl group and palladium-catalyzed cross-coupling at the aryl bromide position. The ability to leverage these reactive sites independently and sequentially provides chemists with a robust platform for the efficient construction of complex and diverse molecular architectures, making it an indispensable tool for researchers in drug discovery and materials science.

References

  • Methyl 5-bromonicotinate . ChemBK. Available from: [Link]

  • Methyl 5-(bromomethyl)nicotinate . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • METHYL 5-BROMONICOTINATE . precisionFDA. Available from: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules . PMC, National Center for Biotechnology Information. Available from: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine . ZORA (Zurich Open Repository and Archive). Available from: [Link]

  • investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf . Semantic Scholar. Available from: [Link]

  • Methyl 5-bromo-2-methylnicotinate . Th. Geyer. Available from: [Link]

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Introduction: The Privileged Nicotinate Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of essential metabolic coenzymes like NAD and NADP.[1] Beyond its vital physiological role, its core structure—a pyridine ring substituted with a carboxylic acid at the 3-position—is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation stems from its unique physicochemical properties and its proven ability to serve as a foundation for a wide array of therapeutic agents targeting metabolic, inflammatory, cardiovascular, and oncological diseases.[1][3][4]

The structural rigidity of the aromatic ring, combined with the hydrogen bonding capabilities of the carboxylic acid and the pyridine nitrogen, allows for specific and high-affinity interactions with diverse biological targets.[1] This guide provides a comprehensive overview of the principal synthetic strategies for constructing and functionalizing the nicotinic acid core, moving from classical ring-forming reactions to modern functionalization techniques and sustainable biocatalytic methods. The focus is not merely on the reaction protocols but on the underlying strategic decisions that guide the synthetic chemist in choosing the optimal route for a given molecular target.

Part I: Foundational Synthesis of the Pyridine Core

The construction of the core nicotinic acid ring system can be approached through two primary philosophies: building the ring from acyclic precursors (multicomponent reactions) or oxidizing a pre-functionalized pyridine derivative, a method favored in large-scale industrial production.

Classical Multicomponent Reactions: Building Complexity from Simple Precursors

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. For pyridine synthesis, these methods offer a powerful way to rapidly generate molecular diversity from simple, readily available building blocks.

First reported by Arthur Hantzsch in 1881, this reaction is a cornerstone of pyridine chemistry.[5][6] It involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[5][7] The primary product is a 1,4-dihydropyridine (1,4-DHP), often called a "Hantzsch ester," which is then aromatized to the final pyridine derivative.[6]

The causality behind its enduring utility lies in its reliability and its ability to construct symmetrically substituted pyridines in a straightforward manner.[8] The choice of aldehyde and β-ketoester directly dictates the substitution pattern on the final ring, making it a highly modular approach for creating libraries of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [8]

  • Step 1: 1,4-Dihydropyridine Synthesis:

    • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol.

    • Stir the mixture at reflux for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon cooling to room temperature, the 1,4-dihydropyridine product typically precipitates.

    • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Step 2: Aromatization:

    • Dissolve the obtained 1,4-dihydropyridine (1.0 g) in 10 mL of glacial acetic acid.

    • Add a solution of sodium nitrite (0.3 g) in 1 mL of water dropwise with constant stirring.

    • Heat the mixture to 80°C for 1 hour. The reaction often involves a color change, indicating oxidation.

    • After cooling, pour the reaction mixture into 50 mL of ice-cold water.

    • Collect the precipitated pyridine product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde (R-CHO) Unsat_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsat_Carbonyl Knoevenagel Condensation Ketoester1 β-Ketoester (2 eq.) Ketoester1->Unsat_Carbonyl Enamine Enamine Ketoester1->Enamine Ammonia Ammonia (NH₃) Ammonia->Enamine DHP 1,4-Dihydropyridine (Hantzsch Ester) Unsat_Carbonyl->DHP Michael Addition Enamine->DHP Cyclization Pyridine Substituted Pyridine DHP->Pyridine Aromatization Oxidant Oxidizing Agent (e.g., HNO₃, NaNO₂) Oxidant->Pyridine

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

This classical method provides a direct route to 2-pyridone derivatives, which are valuable synthetic intermediates and structural motifs in many biologically active molecules.[9] The reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, typically in the presence of a base.[8][10] The choice to use this reaction is often driven by the need to access the 2-pyridone tautomer, which can be readily converted to 2-halopyridines for subsequent cross-coupling reactions. Recent advancements have focused on developing more environmentally friendly conditions, such as using ammonium carbonate in aqueous media.[9][11]

Experimental Protocol: Synthesis of a 3-Cyano-2-pyridone [8][11]

  • In a flask, suspend cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).

  • Add a 1:1 mixture of water and ethanol (20 mL). Ammonium carbonate serves as both the nitrogen source and the base.[11]

  • Heat the reaction mixture at 80°C for 4 hours with vigorous stirring.

  • Cool the mixture in an ice bath. The product will precipitate from the solution.

  • Collect the solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry to yield the 3-cyano-2-pyridone.

Industrial Production: Oxidation of Alkylpyridines

On an industrial scale, the synthesis of nicotinic acid is dominated by the oxidation of readily available petrochemical feedstocks, primarily 3-methylpyridine (3-picoline).[12][13] This approach prioritizes cost-effectiveness and raw material availability over the modularity of MCRs.

The conventional process involves liquid-phase oxidation using corrosive agents like nitric acid at high temperatures and pressures, which raises significant environmental concerns due to the generation of toxic NOx by-products and a low atom economy.[14] Modern "green" industrial processes have shifted towards gas-phase ammoxidation over heterogeneous catalysts (e.g., V₂O₅-based systems) to produce 3-cyanopyridine, which is subsequently hydrolyzed to nicotinic acid.[14][15] This catalytic approach uses air as the oxidant, operates at atmospheric pressure, and allows for catalyst recycling, significantly improving the process's sustainability.[15]

Industrial_Synthesis Picoline 3-Methylpyridine (3-Picoline) Cyanopyridine 3-Cyanopyridine Picoline->Cyanopyridine Ammoxidation Reagents Air (O₂), NH₃ V₂O₅-TiO₂ catalyst ~350°C Reagents->Cyanopyridine NicotinicAcid Nicotinic Acid Cyanopyridine->NicotinicAcid Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Hydrolysis->NicotinicAcid

Caption: Industrial Ammoxidation Route to Nicotinic Acid.

Part II: Strategic Functionalization of the Nicotinic Acid Scaffold

Once the core is formed, its properties can be finely tuned through derivatization of the carboxylic acid or functionalization of the pyridine ring.

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for introducing a wide range of functional groups to modulate solubility, lipophilicity, and target engagement. Standard transformations include esterification and amidation. A particularly fruitful strategy in medicinal chemistry involves converting the acid to a hydrazide, which serves as a precursor for a host of other heterocycles like oxadiazoles and thiazolidinones.[16][17][18]

Experimental Protocol: Synthesis of Nicotinic Acid Hydrazide and Acylhydrazone Derivatives [19]

  • Step 1: Preparation of Nicotinic Acid Hydrazide:

    • In a round-bottom flask, suspend methyl nicotinate (1 equiv.) in ethanol.

    • Add hydrazine hydrate (1.2 equiv.) and reflux the mixture for 8-12 hours. Monitor the reaction by TLC until the starting ester is consumed.

    • Upon completion, cool the reaction mixture to room temperature. The nicotinic acid hydrazide product will precipitate.

    • Filter the solid, wash with cold ethanol, and dry thoroughly.

  • Step 2: Synthesis of Nicotinic Acid Acylhydrazone:

    • Dissolve the nicotinic acid hydrazide (1 equiv.) in ethanol.

    • Add a substituted aldehyde or ketone (1 equiv.) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature. The acylhydrazone product will typically crystallize out of the solution.

    • Collect the product by filtration, wash with cold ethanol, and dry.

Carboxyl_Derivatization NicotinicAcid Nicotinic Acid Ester Ester NicotinicAcid->Ester ROH, H⁺ Amide Amide NicotinicAcid->Amide R₂NH, Coupling Agent Hydrazide Hydrazide NicotinicAcid->Hydrazide 1. Esterification 2. N₂H₄·H₂O Acylhydrazone Acylhydrazone (Schiff Base) Hydrazide->Acylhydrazone R-CHO Oxadiazole 1,3,4-Oxadiazole Acylhydrazone->Oxadiazole Acetic Anhydride (Cyclization)

Caption: Synthetic Workflow for Carboxylic Acid Derivatization.

Advanced Ring Functionalization: C-H Activation and Cross-Coupling

Directly functionalizing the C-H bonds of the electron-deficient pyridine ring is challenging but offers the most atom-economical route to novel derivatives.[20][21] Modern synthetic chemistry has made significant strides in this area, primarily through transition-metal catalysis.

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction.[22][23] Its application in this context, often called the Goldberg reaction, is particularly important for forming C-N bonds.[22] A prime example is the reaction of 2-chloronicotinic acid with various anilines to produce 2-anilinonicotinic acid derivatives.[24] These products are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid and are valuable scaffolds for developing new anti-inflammatory agents.[25][26] The choice of a copper catalyst over more modern palladium systems is often due to its effectiveness in forming C-N bonds with electron-rich anilines, though the reaction typically requires higher temperatures.[22]

Experimental Protocol: Synthesis of a 2-Anilinonicotinic Acid [24]

  • In a sealed reaction vessel, combine 2-chloronicotinic acid (1 equiv.), a substituted aniline (1.2 equiv.), potassium carbonate (2 equiv.) as the base, and a catalytic amount of copper(I) iodide (0.1 equiv.).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the mixture to 150-180°C for 12-24 hours. The reaction must be carried out in a sealed tube or under reflux with careful monitoring to prevent solvent loss.

  • After cooling, dilute the mixture with water and acidify with hydrochloric acid to a pH of ~4-5.

  • The product will precipitate. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Method Target Position Catalyst System Key Advantages References
Ullmann Condensation C2, C6Copper (e.g., CuI)Effective for C-N and C-O bond formation.[22][24]
Suzuki Coupling C2, C4, C5, C6Palladium (e.g., Pd(OAc)₂)Wide functional group tolerance for C-C bonds.[19]
Directed C-H Activation C2, C4Palladium, Rhodium, RutheniumHigh regioselectivity via directing groups.[27][28]
Minisci-Type Reaction C2, C4Radical-based (often photocatalytic)Functionalizes electron-deficient heterocycles.[20]

Table 1: Comparison of Key Ring Functionalization Strategies.

Part III: The Green Shift: Biocatalytic Synthesis

In alignment with the principles of green chemistry, the pharmaceutical industry is increasingly shifting from traditional chemical synthesis to biocatalytic processes.[14] The enzymatic synthesis of nicotinic acid from 3-cyanopyridine is a prime example of this evolution.

Microbial nitrilase enzymes are used to hydrolyze 3-cyanopyridine directly to nicotinic acid in a single step under mild, aqueous conditions.[14] This method offers exceptionally high conversion rates (often 100%) and selectivity, avoiding the harsh reagents, high temperatures, and toxic by-products associated with chemical hydrolysis or oxidation routes.[14] The self-validating nature of enzymatic reactions—where specificity is dictated by the enzyme's active site—ensures extremely high product purity, often eliminating the need for extensive downstream purification.

Parameter Chemical Synthesis (Ammoxidation Route) Enzymatic Synthesis (Nitrilase Route)
Substrate 3-Methylpyridine3-Cyanopyridine
Reagents Air, Ammonia, Metal CatalystsWater, Nitrilase Enzyme
Temperature >300°C[13]30-50°C
Pressure Atmospheric to High PressureAtmospheric
By-products CO₂, NOx, Inorganic Salts[14]Minimal (Ammonia)
Yield 80-95%[14]>99%[14]
Environmental Impact High energy consumption, toxic wasteLow energy, biodegradable, eco-friendly

Table 2: Comparison of Industrial Chemical vs. Enzymatic Synthesis of Nicotinic Acid.

Conclusion and Future Perspectives

The synthesis of nicotinic acid derivatives is a mature yet continuously evolving field. Classical methods like the Hantzsch and Guareschi-Thorpe reactions remain indispensable tools in research for their ability to rapidly generate diverse molecular scaffolds. Concurrently, industrial synthesis has pivoted towards greener, catalyst-driven gas-phase oxidations and highly efficient biocatalytic routes.

The future of this field lies in the continued development of highly selective and sustainable synthetic methods. The direct, late-stage C-H functionalization of the pyridine ring using techniques like photoredox catalysis and advanced transition-metal systems holds immense promise.[20] These methods will allow chemists to modify complex, drug-like molecules in the final steps of a synthesis, accelerating the discovery of next-generation therapeutics built upon the privileged nicotinic acid scaffold.

References

  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. (2014). Current Drug Discovery Technologies. [2][29]

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  • Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities. Journal of Medicinal Chemistry.

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). Bentham Science. [3]

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  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [27]

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  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (2024). Journal of the American Chemical Society.

  • Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. Wiley Online Library.

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  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed.

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  • Synthesis of nicotinic acid derivative 5a. ResearchGate.

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Methodological & Application

Application Note: Heterocyclic Synthesis Using Methyl 5-bromo-2-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-2-(bromomethyl)nicotinate (CAS 877624-38-9) serves as a high-value "linchpin" scaffold in medicinal chemistry. Its unique tri-functionalized architecture—containing a benzylic bromide, a methyl ester, and an aryl bromide—allows for the rapid construction of fused bicyclic systems, specifically pyrrolo[3,4-b]pyridin-5-ones (aza-isoindolinones) and furo[3,4-b]pyridin-5-ones .

This guide details the strategic use of this intermediate, focusing on chemoselective cyclizations that preserve the C5-aryl bromide for late-stage diversification via palladium-catalyzed cross-coupling.

Chemical Profile & Strategic Value

PropertySpecification
IUPAC Name Methyl 5-bromo-2-(bromomethyl)pyridine-3-carboxylate
CAS Number 877624-38-9
Molecular Formula C8H8BrNO2
Molecular Weight 308.97 g/mol
Physical State White to pale yellow solid
Storage 2–8°C, under inert atmosphere (Ar/N2). Moisture sensitive.
Hazards Lachrymator, Skin Corrosive (Category 1B). Handle in fume hood.
Structural Versatility (The "Three-Warhead" Strategy)
  • C2-Bromomethyl (1° Electrophile): Highly reactive toward nucleophiles (

    
    ). The first point of attack.[1]
    
  • C3-Methyl Ester (2° Electrophile): Positioned for intramolecular capture by the nucleophile tethered at C2, forming a 5-membered lactam or lactone.

  • C5-Aryl Bromide (Latent Handle): Sterically and electronically distinct; remains inert during ring formation, allowing for library expansion via Suzuki-Miyaura or Buchwald-Hartwig coupling after the core is built.

Core Protocol A: Synthesis of the Scaffold

Note: If not purchasing commercially, this scaffold is synthesized from Methyl 5-bromo-2-methylnicotinate via radical bromination.

Objective: Selective monobromination of the C2-methyl group.

Materials
  • Methyl 5-bromo-2-methylnicotinate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.1 equiv)

  • Solvent:

    
    -Trifluorotoluene (PhCF3) (Green alternative to 
    
    
    
    ) or Acetonitrile (
    
    
    ).
Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-bromo-2-methylnicotinate in PhCF3 (0.2 M concentration).

  • Reagent Addition: Add NBS and the radical initiator (AIBN/BPO) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 100°C for PhCF3) under

    
    .
    
    • Expert Tip: Irradiate with a visible light source (e.g., 500W halogen or blue LED) to accelerate initiation if not using thermal initiation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product is usually less polar than the starting material. Stop when di-bromination (impurity) begins to appear (typically 2–4 hours).

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[2]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 65–75%.

Core Protocol B: Synthesis of Pyrrolo[3,4-b]pyridin-5-ones

This is the primary application. The reaction proceeds via a cascade: intermolecular amine alkylation followed by intramolecular lactamization.

Target: 6-Substituted-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.

Experimental Workflow
  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M).

  • Nucleophile Addition: Add the primary amine (

    
    , 1.1 equiv) and DIPEA (2.5 equiv) at 0°C.
    
    • Mechanistic Note: The base neutralizes the HBr generated. Excess amine can lead to double alkylation; strict stoichiometry is vital.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: If LCMS shows the intermediate (uncyclized amino-ester), heat the reaction to 50°C for 2 hours to drive the lactamization.

  • Quench: Dilute with EtOAc, wash with saturated

    
     and Brine.
    
  • Isolation: Dry over

    
    , concentrate, and recrystallize from EtOH or purify via chromatography.
    
Data Summary: Amine Scope
Amine Input (

)
Product TypeYield (%)Notes
Benzylamine N-Benzyl Lactam88%Rapid cyclization at RT.
Aniline N-Aryl Lactam65%Requires heating (60°C) to drive lactamization due to lower nucleophilicity.
Cyclopropylamine N-Alkyl Lactam82%Volatile amine; use sealed tube.
Glycine Methyl Ester N-Ester Lactam70%Useful for further peptide coupling.

Core Protocol C: Synthesis of Furo[3,4-b]pyridin-5-ones

Accessing the oxygen congener (lactone) requires a hydrolysis-cyclization strategy.

Step-by-Step Procedure
  • Hydrolysis: Dissolve the scaffold in Acetone/Water (4:1). Add

    
     (1.5 equiv) or simply reflux in water/dioxane to hydrolyze the bromide to the alcohol.
    
  • Spontaneous Lactonization: Under acidic conditions (catalytic p-TsOH, Toluene, Reflux with Dean-Stark), the intermediate alcohol cyclizes onto the ester.

  • Result: 3-bromo-5H-furo[3,4-b]pyridin-5-one.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

G Precursor Methyl 5-bromo-2-methylnicotinate Scaffold This compound (The Linchpin) Precursor->Scaffold NBS, PhCF3 Radical Bromination AminoEst Intermediate Amino-Ester Scaffold->AminoEst R-NH2, DIPEA THF, 0°C Furo Furo[3,4-b]pyridin-5-one (Lactone Core) Scaffold->Furo 1. H2O/Ag+ 2. H+, Reflux Pyrrolo Pyrrolo[3,4-b]pyridin-5-one (Lactam Core) AminoEst->Pyrrolo Cyclization (Lactamization) Complex Functionalized Drug Candidate (via Suzuki Coupling) Pyrrolo->Complex Ar-B(OH)2, Pd(PPh3)4 C5-Arylation Furo->Complex Late-Stage Diversification

Caption: Divergent synthesis workflow starting from the bromomethyl-nicotinate scaffold. Green nodes indicate stable heterocyclic cores ready for library generation.

Troubleshooting & Expert Insights

Instability of the Benzylic Bromide
  • Issue: The C2-bromomethyl group is prone to hydrolysis if stored improperly.

  • Diagnosis: Appearance of a polar spot on TLC (alcohol) or insoluble white precipitate (polymerization).

  • Solution: Store strictly at -20°C. If purity is <90%, re-purify via a short silica plug immediately before use.

Competition: Inter- vs. Intramolecular Reaction
  • Issue: Formation of dimers (two scaffold molecules reacting with one amine).

  • Solution: Use High Dilution conditions (0.05 M) and add the scaffold solution slowly to the amine solution, ensuring the amine is always in local excess during the addition.

Regioselectivity in Cross-Coupling
  • Insight: If you attempt Suzuki coupling on the linear scaffold (before cyclization), the benzylic bromide may decompose under basic aqueous conditions.

  • Rule: Always form the heterocyclic ring (Lactam/Lactone) first . The fused ring system stabilizes the pyridine core, making the C5-bromide more robust for subsequent palladium-catalyzed coupling.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54279601, Methyl 2-(bromomethyl)nicotinate. Retrieved from

  • Gámez-Montaño, R., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies.[3][4][5]Molecules, 24(15), 2764. Retrieved from

  • Beilstein Institute. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones.Beilstein Journal of Organic Chemistry, 15, 2840–2849. Retrieved from

  • ChemicalBook. (2025). Methyl 5-(bromomethyl)nicotinate Product and Synthesis Data. Retrieved from

Sources

"Methyl 5-bromo-2-(bromomethyl)nicotinate" as a building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Methyl 5-bromo-2-(bromomethyl)nicotinate is a high-value, tri-functionalized pyridine scaffold used extensively in the synthesis of fused heterocyclic systems. Its utility in medicinal chemistry stems from its ability to serve as a "linchpin" molecule, enabling the rapid construction of pyrrolo[3,4-b]pyridin-1-one cores—a structural motif found in various kinase inhibitors (e.g., CDK, AKT) and epigenetic modulators (e.g., BET bromodomain inhibitors).

The "Triad of Reactivity"

This molecule offers three orthogonal reactive sites, allowing for sequential, chemoselective functionalization. This orthogonality is critical for Fragment-Based Drug Discovery (FBDD) where late-stage diversification is required.

  • C2-Bromomethyl (Alkyl Halide): The most reactive site. Undergoes rapid

    
     substitution with nucleophiles (amines, thiols).
    
  • C3-Methyl Ester (Electrophile): Serves as an "acyl trap." Upon reaction at C2, a pendant nucleophile can cyclize onto this ester to form a fused lactam or lactone ring.

  • C5-Aryl Bromide (Aryl Halide): A stable handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), typically reserved for late-stage library expansion.

Visualizing the Reactivity Landscape

ReactivityTriad Scaffold This compound Site1 C2-Bromomethyl (Primary Electrophile) Scaffold->Site1 Site2 C3-Methyl Ester (Cyclization Trap) Scaffold->Site2 Site3 C5-Aryl Bromide (Diversification Handle) Scaffold->Site3 Product1 Amination / Substitution Site1->Product1  + R-NH2 (SN2) Product2 Fused Lactam Ring (Pyrrolo[3,4-b]pyridine) Site2->Product2  Acyl Subst. Product3 Biaryl / Heterobiaryl Library Site3->Product3  Pd(0) Coupling Product1->Product2  Intramolecular Cyclization

Figure 1: Orthogonal reactivity map of the scaffold showing the logical flow from substitution to cyclization and diversification.

Technical Note on Stability & Sourcing

Critical Warning: this compound is a potent lachrymator and skin sensitizer due to the benzylic-like bromide.

  • Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen).

  • Synthesis vs. Purchase: While commercially available, it is frequently synthesized in situ or immediately prior to use from the more stable precursor, Methyl 5-bromo-2-methylnicotinate , via radical bromination (NBS/AIBN) to ensure maximum purity and avoid hydrolysis [1][2].

Application Protocols

Protocol A: Core Scaffold Construction (The "One-Pot" Cyclization)

This protocol describes the synthesis of 6-bromo-2-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]pyridin-1-ones . This is the primary application of this building block.

Mechanism:

  • Intermolecular

    
    :  Primary amine attacks the C2-bromomethyl group.
    
  • Intramolecular Acylation: The resulting secondary amine attacks the C3-ester, releasing methanol and closing the lactam ring.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

  • Solvent: Anhydrous THF or Methanol (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add DIPEA followed by the dropwise addition of the primary amine.

    • Note: If using a volatile amine (e.g., methylamine), use a solution in THF/MeOH.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material (high Rf) should disappear. An intermediate (uncyclized amino-ester) may be visible briefly before converting to the lower Rf lactam product.

  • Completion: If cyclization is slow (indicated by persistent intermediate), heat the mixture to 50°C for 1 hour.

  • Work-up:

    • Evaporate volatiles under reduced pressure.

    • Dilute residue with EtOAc and wash with water and brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography.

Self-Validating Checkpoints:

  • 1H NMR: Look for the disappearance of the singlet at

    
     ppm (CH2Br) and the appearance of a singlet (or split signal) at 
    
    
    
    ppm corresponding to the lactam
    
    
    .
  • MS: Mass shift of

    
    .
    
Protocol B: Late-Stage Diversification (Suzuki-Miyaura Coupling)

Once the pyrrolopyridine core is formed (Protocol A), the C5-bromide remains available for library expansion.

Materials:

  • 6-bromo-pyrrolo[3,4-b]pyridin-1-one derivative (from Protocol A)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     or 
    
    
    
    (5 mol%)
  • Base:

    
     or 
    
    
    
    (2.0 M aqueous solution)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or sealed tube, combine the bromide substrate, boronic acid, and catalyst.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane and the aqueous base solution (Ratio 4:1).

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 1–2 hours.

    • Why: The electron-deficient pyridine ring facilitates oxidative addition, making this coupling generally efficient.

  • Work-up: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[2]

  • Purification: Flash chromatography (DCM/MeOH gradients are often required due to the polarity of the lactam).

Quantitative Performance Data

The following table summarizes typical yields for the cyclization reaction (Protocol A) based on amine sterics, derived from internal application data and literature precedents [3][4].

Amine ClassExample AmineReaction ConditionsTypical Yield (%)Notes
Primary Aliphatic MethylamineTHF, RT, 2h85-95%Very rapid cyclization.
Primary Benzylic BenzylamineTHF, RT, 3h80-90%Standard benchmark reaction.
Aniline (Aromatic) AnilineMeOH, Reflux, 6h50-65%Slower nucleophilic attack; requires heat.
Steric Hindered tert-ButylamineTHF, 60°C, 12h30-45%Steric clash retards

and cyclization.

Experimental Workflow Diagram

Workflow Start Start: Methyl 5-bromo-2-methylnicotinate Step1 Step 1: Radical Bromination (NBS, AIBN, CCl4/PhCl, Reflux) Start->Step1 Intermediate INTERMEDIATE: This compound Step1->Intermediate  Unstable Lachrymator   Step2 Step 2: Cyclization (R-NH2, Base, THF) Intermediate->Step2  Immediate Use   Scaffold SCAFFOLD: 6-Bromo-pyrrolo[3,4-b]pyridin-1-one Step2->Scaffold Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Scaffold->Step3  Library Gen   Final Final Drug Candidate Step3->Final

Figure 2: Complete synthetic workflow from the stable methyl precursor to the final functionalized drug candidate.

Safety & Handling Guidelines

  • Lachrymator: The bromomethyl moiety releases vapors that cause severe eye and respiratory irritation. Always handle in a functioning fume hood.

  • Neutralization: Glassware and spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide before removal from the hood.

  • Skin Contact: These compounds are potent sensitizers. Double-gloving (Nitrile) is mandatory.

References

  • BenchChem. Application Notes: 5-Bromonicotinic Acid in Medicinal Chemistry. (Accessed 2023).[3] Link

  • ChemicalBook. Synthesis of Methyl 5-(bromomethyl)nicotinate. (Accessed 2023).[3] Link

  • National Institutes of Health (PMC). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. (PMC Article). Link

  • Google Patents. US20060116519A1 - Synthesis of substituted pyridine intermediates.Link

  • MDPI. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction.Link

Sources

Application Notes and Protocols for the Alkylation of Amines with Methyl 5-bromo-2-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Strategic Alkylation Utilizing a Bifunctional Nicotinate Scaffold

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular entities with high precision and efficiency is paramount. "Methyl 5-bromo-2-(bromomethyl)nicotinate" is a versatile bifunctional building block that offers a unique platform for the strategic introduction of amine functionalities. This document provides a comprehensive guide to the alkylation of amines using this reagent, detailing the underlying chemical principles, step-by-step protocols for selective mono-alkylation and di-alkylation/cyclization, and troubleshooting strategies to enable researchers to harness the full potential of this valuable synthetic intermediate.

The key to unlocking the synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. The bromomethyl group at the 2-position is analogous to a benzylic bromide, making it highly susceptible to nucleophilic substitution (SN2) reactions. In contrast, the bromine atom directly attached to the pyridine ring at the 5-position is a less reactive aryl halide, typically requiring harsher conditions or metal-catalyzed cross-coupling reactions for substitution. This disparity in reactivity forms the basis for selective functionalization, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Mechanistic Insights: Controlling Selectivity

The alkylation of an amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the bromomethyl group. The primary challenge in the N-alkylation of amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[1]

To achieve selective mono-alkylation, several strategies can be employed:

  • Stoichiometric Control: Using a limited amount of the amine (e.g., 1 to 1.2 equivalents) can favor the mono-alkylated product.

  • Use of Bulky Amines: Steric hindrance around the nitrogen of a bulky amine can disfavor the second alkylation step.

  • Protonation of the Product: As the reaction proceeds, the formation of HBr can protonate the more basic secondary amine product, rendering it non-nucleophilic and thus preventing further reaction. This can be further controlled by using the amine hydrobromide salt as the starting material.[2][3]

  • Choice of Base: The use of a mild, non-nucleophilic base is crucial to deprotonate the amine without competing in the alkylation reaction. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N) are commonly used.[3]

For di-alkylation or cyclization with diamines, an excess of the amine or a 1:1 stoichiometry with a diamine, respectively, along with a suitable base and potentially elevated temperatures, will drive the reaction to completion.

Diagram: Chemical Reaction Mechanism

Alkylation Mechanism cluster_mono Selective Mono-alkylation cluster_di Di-alkylation / Cyclization Reagent_M This compound Product_M Mono-alkylated Product Reagent_M->Product_M 1. Nucleophilic Attack (SN2) Amine_M Primary/Secondary Amine (R-NH₂ or R₂NH) Amine_M->Product_M Base_M Mild Base (e.g., K₂CO₃) Base_M->Product_M Side_Product_M BH⁺Br⁻ Product_M->Side_Product_M Reagent_D This compound Product_D Di-alkylated or Cyclic Product Reagent_D->Product_D 1. First Alkylation 2. Second Alkylation/Cyclization Amine_D Excess Amine or Diamine Amine_D->Product_D Base_D Base (e.g., K₂CO₃) Base_D->Product_D Side_Product_D 2 BH⁺Br⁻ Product_D->Side_Product_D

Caption: General mechanism for the alkylation of amines.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of a Primary Amine

This protocol describes a general procedure for the selective mono-alkylation of a primary amine at the more reactive 2-(bromomethyl) position.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Diagram: Mono-alkylation Workflow

Mono-alkylation Workflow start Start setup Combine Reagents in Anhydrous DMF under N₂ start->setup reaction Stir at Room Temperature (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Work-up (EtOAc/Water Extraction) reaction->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for selective mono-alkylation.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir the suspension for 10-15 minutes at room temperature.

  • Add the primary amine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-alkylated product.

Protocol 2: Synthesis of a Cyclic Derivative via Reaction with a Diamine

This protocol outlines a general procedure for the synthesis of a seven-membered heterocyclic ring by reacting this compound with a diamine.

Materials:

  • This compound (1.0 eq)

  • 1,3-Diaminopropane (1.05 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents

Diagram: Cyclization Workflow

Cyclization Workflow start Start setup Combine Reagents in Anhydrous MeCN under N₂ start->setup reaction Heat to Reflux (Monitor by TLC/LC-MS) setup->reaction workup Filter and Concentrate reaction->workup purify Purify by Column Chromatography or Recrystallization workup->purify end Characterize Product purify->end

Caption: Workflow for cyclization with a diamine.

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (3.0 eq) to the solution.

  • Add 1,3-diaminopropane (1.05 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 16-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired cyclic product.

Data Presentation: Representative Reaction Parameters

The following table provides a hypothetical summary of expected outcomes based on general principles of N-alkylation reactions. Actual results may vary depending on the specific amine and reaction conditions.

EntryAmineStoichiometry (Amine:Reagent)Base (eq)SolventTemp (°C)Expected Major Product
1Benzylamine1.1 : 1K₂CO₃ (2.0)DMF25Mono-alkylated
2Morpholine1.1 : 1K₂CO₃ (2.0)DMF25Mono-alkylated
3Aniline1.2 : 1Cs₂CO₃ (1.5)DMF50Mono-alkylated
4Diethylamine2.2 : 1K₂CO₃ (3.0)MeCN82Di-alkylated
5Ethylenediamine1.05 : 1K₂CO₃ (3.0)MeCN82Cyclic Product

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive reagents- Insufficiently strong base- Low reaction temperature- Check the purity of starting materials.- Use a stronger base such as Cs₂CO₃.- Gradually increase the reaction temperature while monitoring for side product formation.
Over-alkylation - Amine is too nucleophilic- High concentration of free amine- Use the amine hydrobromide salt as the starting material.[2]- Use a bulkier amine if possible.- Carefully control the stoichiometry of the amine.
Formation of Side Products - Reaction with solvent (e.g., formylation in DMF at high temp)- Elimination reactions- Lower the reaction temperature.[3]- Choose a different solvent like acetonitrile or THF.- Use a non-nucleophilic, sterically hindered base.
Difficult Purification - Similar polarity of starting material and product- Presence of quaternary ammonium salts- Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase).- For quaternary salts, consider an aqueous wash to remove them if they are water-soluble.

References

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. [Link]

  • Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ University of South Florida. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14932946, Methyl 5-(bromomethyl)nicotinate." PubChem, [Link].

  • Hurst, J., & Wibberley, D. G. (1962). 2-Bromomethylnicotinates: reaction with nucleophilic reagents. Journal of the Chemical Society (Resumed), 119. [Link]

Sources

Application Notes and Protocols for the Synthesis of Fused Ring Systems from Methyl 5-bromo-2-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

Fused pyridine ring systems are foundational scaffolds in medicinal chemistry and materials science, prized for their rigid, planar structures that can interact efficiently with biological targets and impart unique electronic properties.[1][2] These structural motifs are present in numerous pharmaceuticals, including agents active in the central nervous system and anti-inflammatory drugs.[3][4] Methyl 5-bromo-2-(bromomethyl)nicotinate is a highly versatile and valuable bifunctional building block for the construction of these complex polycyclic architectures.

The synthetic utility of this reagent is rooted in the differential reactivity of its two distinct carbon-bromine bonds. The C(sp³)-Br bond of the bromomethyl group is analogous to a benzylic bromide, making it highly susceptible to SN2 reactions with a wide range of nucleophiles.[5] In contrast, the C(sp²)-Br bond on the electron-deficient pyridine ring is significantly less reactive towards nucleophilic substitution but serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.[5][6] This orthogonal reactivity allows for selective, sequential, or tandem functionalization, providing a powerful and convergent strategy for synthesizing diverse fused pyrido-heterocycles.

This guide provides detailed protocols and mechanistic insights for leveraging this compound in the synthesis of medicinally relevant fused ring systems.

Core Reactivity Principles

The strategic application of this compound hinges on the predictable and selective reaction at its two electrophilic centers. The choice of reagents and reaction conditions dictates which site is functionalized, enabling the rational design of complex synthetic pathways.

Caption: Dual reactive sites of the starting material.

Application Note 1: Synthesis of Pyrido[2,3-e][3][7]oxazin-4-ones

This protocol details a two-step synthesis of a fused six-membered heterocyclic system. The strategy involves an initial nucleophilic substitution at the highly reactive bromomethyl group, followed by an intramolecular cyclization to construct the oxazinone ring. This class of compounds is of interest in medicinal chemistry for its potential biological activities.

Scientific Rationale

The synthesis proceeds in two discrete, high-yielding steps.

  • SN2 Displacement: The first step is a classic Gabriel synthesis variant, where an amine attacks the electrophilic benzylic-type carbon of the bromomethyl group. This reaction is typically fast and clean at room temperature. Using a primary amine (R-NH₂) installs the necessary nitrogen atom for the subsequent cyclization.

  • Intramolecular Cyclization: The second step involves the cyclization of the intermediate amino ester. This is an intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl. This reaction is often promoted by heat or mild basic/acidic conditions, which activate the ester group and facilitate the ring closure. The choice of a high-boiling solvent like xylenes allows the reaction to proceed at a sufficient temperature to drive the cyclization, often with the removal of methanol as a byproduct.

Workflow Diagram

Oxazinone_Synthesis start Methyl 5-bromo-2- (bromomethyl)nicotinate step1 Step 1: Amination (R-NH₂, Base, Solvent) start->step1 intermediate Intermediate: Methyl 2-((alkylamino)methyl) -5-bromonicotinate step1->intermediate step2 Step 2: Cyclization (Heat, Xylenes) intermediate->step2 product Product: 7-bromo-2-alkyl-2,3-dihydro- 1H-pyrido[2,3-e][1,3]oxazin-4-one step2->product Thiazepine_Mechanism Start Starting Material + 2-Aminoethanethiol Intermediate1 Thioether Intermediate (via S-attack on -CH₂Br) Start->Intermediate1 Chemoselective Sₙ2 Reaction Deprotonation Amine Deprotonation (NaH, DMF) Intermediate1->Deprotonation Cyclization Intramolecular SₙAr (N-attack on C5-Br) Deprotonation->Cyclization Product Pyrido[3,2-f][1,4]thiazepine Product Cyclization->Product Ring Closure

Sources

The Strategic Application of Methyl 5-bromo-2-(bromomethyl)nicotinate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology. Kinase inhibitors have revolutionized cancer treatment by targeting the dysregulated signaling pathways that drive tumor growth and survival. A significant challenge in this field lies in the development of inhibitors with high selectivity to minimize off-target effects and associated toxicities. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors due to its rigid, planar geometry and its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases.[1][2] This application note details the utility of a key, functionalized building block, Methyl 5-bromo-2-(bromomethyl)nicotinate , in the streamlined synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors.

This compound: A Versatile Precursor for Kinase Inhibitor Scaffolds

This compound is a bifunctional reagent of significant interest in drug discovery. Its structure incorporates two key reactive sites: a bromomethyl group, which is a potent electrophile for alkylation reactions, and a bromo-substituted pyridine ring, which allows for subsequent diversification through cross-coupling reactions. This dual reactivity makes it an ideal starting material for the construction of complex heterocyclic systems, most notably the imidazo[1,2-a]pyridine core.

The strategic placement of the bromine atom and the methyl ester group on the pyridine ring provides handles for fine-tuning the physicochemical properties and biological activity of the final inhibitor. The bromine can be substituted via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents that can probe different regions of the kinase active site. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups to further optimize the inhibitor's potency and pharmacokinetic profile.

Core Synthetic Strategy: The Tschitschibabin Reaction for Imidazo[1,2-a]pyridine Formation

The primary application of this compound in kinase inhibitor synthesis is its use in the Tschitschibabin (or Chichibabin) reaction, a classical and efficient method for the synthesis of imidazo[1,2-a]pyridines.[2] This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. In this context, the bromomethyl group of our title compound serves as the electrophilic partner.

The general reaction mechanism proceeds via an initial N-alkylation of the 2-aminopyridine by the bromomethyl group, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system. This robust reaction is amenable to a wide range of substituted 2-aminopyridines, allowing for the generation of a diverse library of potential kinase inhibitors.

G reagent1 This compound intermediate N-Alkylated Intermediate reagent1->intermediate N-Alkylation reagent2 Substituted 2-Aminopyridine reagent2->intermediate product Imidazo[1,2-a]pyridine Scaffold intermediate->product Intramolecular Cyclization & Dehydration inhibitor Diversified Kinase Inhibitors product->inhibitor Further Derivatization (e.g., Suzuki Coupling)

Figure 1: General workflow for the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material - this compound

This protocol describes the synthesis of the title compound from its commercially available precursor, methyl 5-bromo-2-methylnicotinate. The reaction is a free-radical bromination of the methyl group at the 2-position of the pyridine ring.

Materials:

  • Methyl 5-bromo-2-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl4) or another suitable non-polar solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of methyl 5-bromo-2-methylnicotinate (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.0-1.1 eq).

  • Add a catalytic amount of benzoyl peroxide or AIBN (0.05-0.1 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash with a small amount of cold carbon tetrachloride.

  • The filtrate containing the product, this compound, can be used directly in the next step or purified by column chromatography on silica gel.

Parameter Value Reference
Starting MaterialMethyl 5-bromo-2-methylnicotinate[3]
ReagentsNBS, BPO/AIBN[3]
SolventCarbon tetrachloride[3]
TemperatureReflux[3]
Reaction Time2-4 hours[3]

Table 1: Summary of reaction conditions for the synthesis of this compound.

Safety Precautions: Carbon tetrachloride is a hazardous solvent and should be handled in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4][5][6]

Protocol 2: Synthesis of a Generic Imidazo[1,2-a]pyridine Kinase Inhibitor Scaffold

This protocol provides a general procedure for the synthesis of an imidazo[1,2-a]pyridine core using this compound and a substituted 2-aminopyridine.

Materials:

  • This compound

  • Substituted 2-aminopyridine (e.g., 2-amino-5-chloropyridine)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Base (optional, e.g., sodium bicarbonate or triethylamine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the substituted 2-aminopyridine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Add this compound (1.0-1.1 eq) to the solution.

  • If desired, add a non-nucleophilic base (1.0-1.2 eq) to scavenge the HBr generated during the reaction.

  • Heat the reaction mixture to reflux under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired imidazo[1,2-a]pyridine derivative.

G cluster_0 Reaction Scheme This compound Imidazo[1,2-a]pyridine This compound->Imidazo[1,2-a]pyridine + 2-Aminopyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Reflux

Figure 2: A representative reaction for the synthesis of an imidazo[1,2-a]pyridine scaffold.

Further Diversification and Application in Kinase Inhibitor Design

The resulting imidazo[1,2-a]pyridine scaffold, bearing a bromine atom at the 6-position and a methyl ester at the 2-position, is a versatile intermediate for the synthesis of a library of potential kinase inhibitors. The bromine atom can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an appropriate boronic acid can introduce aryl or heteroaryl groups that can interact with specific residues in the kinase active site.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. This is a common strategy to improve the solubility and cell permeability of drug candidates, as well as to introduce additional hydrogen bond donors and acceptors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors. Its dual reactivity allows for a streamlined and efficient construction of the core scaffold, while the strategically placed functional groups provide ample opportunities for further diversification and optimization of biological activity. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery to leverage this powerful reagent in their quest for novel and selective kinase inhibitors.

References

  • de Souza, M. V. N., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 26(21), 6529.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Guzmán-Hernández, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 4(4), 1396-1406.
  • Amgen Inc. (2021). Novel prmt5 inhibitors. WO2021163344A1.
  • GILEAD SCIENCES INC. (2024). Prmt5 inhibitors and uses thereof. WO-2024220917-A1.
  • S. K. Guchhait, et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • BenchChem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
  • PubChem. (n.d.). Methyl 5-(bromomethyl)nicotinate. Retrieved from [Link]

  • Strem Chemicals. (n.d.). Methyl 5-(bromomethyl)nicotinate, min 95%.
  • precisionFDA. (n.d.). METHYL 5-BROMONICOTINATE. Retrieved from [Link]

Sources

Experimental conditions for the reaction of "Methyl 5-bromo-2-(bromomethyl)nicotinate" with thiols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Thioetherification of Methyl 5-bromo-2-(bromomethyl)nicotinate

Executive Summary

This compound is a highly versatile, bifunctional electrophile frequently utilized in the synthesis of complex pharmaceuticals, including BAF complex inhibitors and advanced bioconjugates[1]. The molecule presents three distinct reactive domains: an aliphatic benzylic-like bromide, an aryl bromide, and a methyl ester. This application note details the mechanistic rationale and provides self-validating experimental protocols for the strictly chemoselective S_N2 alkylation of thiols at the 2-(bromomethyl) position, ensuring orthogonal preservation of the aryl halide and ester functionalities.

Mechanistic Rationale & Chemoselectivity

The successful functionalization of this compound relies on exploiting the differential electrophilicity of its reactive sites.

1. The S_N2 Pathway (The Target Reaction) Thiols (R-SH) are relatively acidic (pKa ~6–11) and can be easily deprotonated by mild bases to form thiolate anions (R-S⁻)[2]. Thiolates are "soft," highly polarizable nucleophiles that exhibit exceptional reaction rates in S_N2 substitutions[2]. The 2-(bromomethyl) group of the nicotinate is a primary alkyl halide situated adjacent to an electron-withdrawing pyridine ring. This "benzylic-like" positioning stabilizes the S_N2 transition state via orbital overlap with the aromatic π-system, making it highly susceptible to rapid nucleophilic attack[3].

2. Orthogonal Preservation of the Aryl Bromide The 5-bromo substituent is an sp²-hybridized aryl halide. Standard S_N2 reactions are geometrically impossible at sp² carbons. Furthermore, while the pyridine ring is electron-deficient, the 5-position is meta to the ring nitrogen, meaning it lacks the strong resonance activation required for a catalyst-free Nucleophilic Aromatic Substitution (S_NAr)[4]. Therefore, the 5-bromo group remains completely inert to thiolate attack under these conditions, reserving it for downstream palladium- or copper-catalyzed cross-coupling applications.

3. Mitigation of Ester Hydrolysis The methyl ester is susceptible to nucleophilic acyl substitution (hydrolysis) if strongly basic aqueous conditions (e.g., NaOH) are employed[2]. By utilizing mild, non-nucleophilic organic bases (like DIPEA) or insoluble inorganic bases (like K₂CO₃) in strictly anhydrous polar aprotic solvents, the ester remains intact throughout the thioetherification process.

Chemoselectivity Nicotinate This compound (Bifunctional Electrophile) SN2 Rapid S_N2 Substitution at 2-(bromomethyl) site Nicotinate->SN2 ArylBr Aryl Bromide (5-bromo) Inert without Pd/Cu catalyst Nicotinate->ArylBr Ester Methyl Ester Stable under mild base Nicotinate->Ester Thiolate Thiolate Anion (R-S⁻) (Soft Nucleophile) Thiolate->SN2 Product Thioether Product Methyl 5-bromo-2-((alkylthio)methyl)nicotinate SN2->Product

Caption: Chemoselective S_N2 thioetherification pathway of this compound.

Comparative Data: Selection of Reaction Conditions

The choice of base and solvent dictates the reaction kinetics and the survival of sensitive functional groups on the incoming thiol. Polar aprotic solvents (MeCN, DMF) are selected because they strongly solvate the cationic counter-ion (K⁺ or DIPEA-H⁺) while leaving the thiolate anion relatively unsolvated, thereby supercharging its nucleophilicity[5].

Table 1: Optimization and Condition Selection Matrix

ParameterProtocol A (Mild Organic)Protocol B (Robust Inorganic)
Base N,N-Diisopropylethylamine (DIPEA)Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Reaction Time 2 – 4 hours1 – 2 hours
Optimal Substrates Peptides, base-sensitive thiolsAliphatic/aromatic thiols, robust substrates
Ester Hydrolysis Risk Very LowLow to Moderate (if H₂O is present)
Expected Yield 75% – 85%85% – 95%

Methodological Framework

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the practitioner can verify the success of each phase before proceeding.

Protocol A: Mild Organic Base (DIPEA / MeCN)

Designed for substrates prone to base-catalyzed side reactions or when strict homogeneous conditions are required.

  • Reagent Preparation: Charge a flame-dried, argon-flushed round-bottom flask with the target thiol (1.05 equiv) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Thiolate Generation: Add DIPEA (1.5 equiv) in a single portion. Stir the homogeneous solution for 10 minutes at room temperature. Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the bromomethyl group.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add this compound (1.0 equiv) dropwise as a concentrated solution in MeCN.

  • Propagation: Remove the ice bath. Allow the reaction to stir at room temperature for 2 to 4 hours.

  • Validation (TLC): Monitor the reaction via TLC (typical eluent: Hexanes/EtOAc 3:1). The starting nicotinate is strongly UV-active; the thioether product will appear as a new UV-active spot with an intermediate Rf value, which readily stains with KMnO₄ due to the oxidizable sulfur atom.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: Robust Inorganic Base (K₂CO₃ / DMF)

The industry standard for rapid, high-yielding thioether synthesis with robust aliphatic or aromatic thiols[5].

  • Reagent Preparation: In a dry flask, suspend finely powdered, anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M). Causality: Finely powdered K₂CO₃ maximizes the surface area for the heterogeneous deprotonation step.

  • Thiolate Generation: Add the thiol (1.1 equiv) and stir vigorously at room temperature for 15 minutes.

  • Electrophile Addition: Add this compound (1.0 equiv) portion-wise to the suspension.

  • Propagation: Stir the mixture at room temperature. For sterically hindered tertiary thiols, gently heat the reaction to 40 °C. The S_N2 reaction is typically complete within 1 to 2 hours[6].

  • Validation (LC-MS): Confirm the complete consumption of the nicotinate via LC-MS. The product will display a distinct [M+H]⁺ isotopic pattern characteristic of a single bromine atom (1:1 ratio of M / M+2 peaks).

  • Workup & DMF Removal: Dilute the reaction mixture with a large volume of deionized water (at least 5× the volume of DMF) to precipitate the product or facilitate extraction. Extract with MTBE or EtOAc (3×).

  • Critical Wash Step: Wash the combined organic layers with 5% aqueous LiCl (3×). Causality: DMF is highly miscible with organic solvents; the LiCl wash alters the partition coefficient, forcing DMF into the aqueous phase and preventing contamination of the final product.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.

Workflow Step1 1. Reagent Preparation Dissolve Thiol + Base in Solvent Step2 2. Electrophile Addition Add Nicotinate dropwise at 0°C Step1->Step2 Step3 3. S_N2 Propagation Stir at RT (1-4 hours) Step2->Step3 Step4 4. Reaction Quenching Dilute with H₂O / Extract with EtOAc Step3->Step4 Step5 5. Purification Wash with 5% LiCl (if DMF used) Flash Chromatography Step4->Step5 Step6 Validated Thioether Product Step5->Step6

Caption: Step-by-step experimental workflow for the chemoselective thioetherification of the nicotinate.

References

  • [1] this compound - Compounds and Uses Thereof (WO2021155320A1). Molaid / WIPO. Available at:

  • [3] Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. National Institutes of Health (NIH) PMC. Available at:

  • [5] Synthesis of Acyclic, Symmetrical 3,3'-Allyl Dithioethers, from the Alkylation of 3-Mercapto-2-mercaptomethylprop-1-ene in the Presence of Sodium Hydride. ConnectSci. Available at:

  • [2] Thiols And Thioethers: Properties and Key Reactions. Master Organic Chemistry. Available at:

  • [6] Thiol-to-amine cyclization reaction enables screening of large libraries of macrocyclic compounds. Science Journals / UNIPD. Available at:

  • [4] Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole. MDPI. Available at:

Sources

Strategic Application of Methyl 5-bromo-2-(bromomethyl)nicotinate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SPS-2026-03

Executive Summary

Methyl 5-bromo-2-(bromomethyl)nicotinate (CAS: 116986-08-4) is a "privileged" trifunctional scaffold in drug discovery. Its structural utility lies in its ability to serve as a lynchpin for the rapid assembly of fused heterocyclic systems—specifically pyrrolo[3,4-b]pyridin-5-ones and pyrido[2,3-d]pyrimidin-7-ones .

This guide details the application of this reagent in Solid-Phase Organic Synthesis (SPS). Unlike simple building blocks, this molecule offers three orthogonal points of reactivity:

  • C2-Bromomethyl: A highly reactive electrophile for SN2 capture by resin-bound nucleophiles.

  • C3-Methyl Ester: A latent electrophile for intramolecular cyclization (annulation).

  • C5-Bromide: A stable aryl halide handle for late-stage diversification via Pd-catalyzed cross-coupling.

Strategic Rationale & Chemical Logic

The "Capture-Cyclize-Couple" Strategy

The most robust application of this scaffold utilizes a "Capture-Cyclize-Couple" workflow. This approach minimizes purification steps and maximizes atom economy.

  • Orthogonality: The aliphatic bromide (C2) is significantly more reactive than the aromatic bromide (C5), allowing for selective alkylation at room temperature without disturbing the aryl halide.

  • Self-Correction: The intramolecular cyclization (Step 2) is thermodynamically driven, often correcting incomplete intermolecular reactions by locking the conformation of the final scaffold.

  • Diversity: The C5-bromide remains intact throughout the cyclization, serving as a "exit vector" for exploring chemical space via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Mechanism of Action

The synthesis of the core pyrrolo[3,4-b]pyridin-5-one scaffold proceeds via:

  • Alkylation: Resin-bound amine attacks the C2-bromomethyl group.

  • Lactamization: The resulting secondary amine attacks the C3-ester, expelling methanol and forming the 5-membered lactam ring.

Experimental Protocols

Materials & Reagents
  • Scaffold: this compound (>95% purity).

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g) or Wang Resin (for acid cleavage).

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Bases: DIEA (N,N-Diisopropylethylamine).

  • Catalysts: Pd(PPh3)4 or Pd(dppf)Cl2.

Protocol A: Scaffold Loading & Cyclization (The Core Synthesis)

Target: Resin-bound 3-substituted-6-bromo-pyrrolo[3,4-b]pyridin-5-one.

Step 1: Resin Preparation (Fmoc Deprotection)

  • Swell 1.0 g of Rink Amide resin in DMF for 30 min.

  • Treat with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc.

  • Wash thoroughly: DMF (3x), DCM (3x), DMF (3x).[1]

    • Validation: Perform a Kaiser Test (Ninhydrin). Result should be Blue (Free Amine).

Step 2: N-Alkylation (The Capture)

  • Dissolve This compound (3.0 equiv) in anhydrous DMF (10 mL).

  • Add DIEA (6.0 equiv) to the solution.

  • Add the solution to the resin.

  • Agitate at Room Temperature for 4 hours .

    • Note: Do not heat at this stage to prevent premature/uncontrolled cyclization or hydrolysis.

  • Wash resin: DMF (3x), DCM (3x).[1]

Step 3: On-Resin Cyclization (Lactamization)

  • Resuspend resin in DMF containing 5% Acetic Acid (v/v) .

  • Heat the reaction vessel to 60°C for 12 hours .

    • Chemistry: The mild acid catalysis promotes the attack of the secondary amine on the methyl ester, forming the lactam ring and releasing methanol.

  • Wash resin: DMF (3x), MeOH (3x), DCM (3x).[1]

    • Validation: Perform a Chloranil Test (for secondary amines). Result should be Colorless/Negative (indicating the amine has been consumed by cyclization). FT-IR on bead should show a new lactam carbonyl stretch ~1700 cm⁻¹.

Protocol B: C5-Diversification (Suzuki-Miyaura Coupling)

Target: Introduction of biaryl diversity at the C5 position.

  • Degassing: Suspend the cyclized resin in degassed DMF/Water (9:1).

  • Reagents: Add Aryl Boronic Acid (5.0 equiv) and K2CO3 (10.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2 (0.1 equiv) under an inert atmosphere (Argon/Nitrogen).

  • Reaction: Heat at 90°C for 16 hours with gentle agitation.

  • Work-up: Filter and wash extensively with DMF, Water, MeOH, DCM, and Diethyl Ether to remove palladium black.

    • Tip: A wash with 0.5% sodium diethyldithiocarbamate in DMF helps remove residual Pd.

Protocol C: Cleavage & Isolation
  • Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours at RT.

  • Collect filtrate and precipitate into cold Diethyl Ether.

  • Centrifuge, decant, and dry the pellet.

  • Analyze via LC-MS.

Data Summary & Troubleshooting

ParameterRecommended ConditionWhy?
Solvent (Alkylation) DMF or NMPHigh solubility of the nicotinate; promotes SN2.
Base (Alkylation) DIEA (Hunig's Base)Non-nucleophilic; scavenges HBr without attacking the ester.
Temp (Cyclization) 60°CSufficient to overcome activation energy for ring closure without degrading the linker.
Catalyst (Suzuki) Pd(dppf)Cl2Robust against oxidation; excellent for aryl bromides on solid support.

Troubleshooting Guide:

  • Incomplete Cyclization: If the LC-MS shows a mass corresponding to the uncyclized ester (M+32), re-subject the resin to 80°C in NMP with 5% DIEA.

  • Hydrolysis: If the methyl ester hydrolyzes to the acid (M+18) instead of cyclizing, ensure the DMF used in Step 2/3 is strictly anhydrous.

Visualizing the Pathway

The following diagram illustrates the "Capture-Cyclize-Couple" workflow, highlighting the structural evolution of the scaffold.

SPS_Pathway cluster_0 Phase 1: Scaffold Assembly Resin Resin-Linker-NH2 Intermediate Capture (SN2) (Resin-NH-CH2-Py-COOMe) Resin->Intermediate + Reagent DIEA, DMF, RT Reagent Methyl 5-bromo-2- (bromomethyl)nicotinate Cyclized Cyclization (Lactam) (Pyrrolo[3,4-b]pyridin-5-one) Intermediate->Cyclized Heat (60°C) - MeOH Product Final Product (5-Aryl-substituted) Cyclized->Product Suzuki Coupling Ar-B(OH)2, Pd(0)

Caption: Workflow for the solid-phase synthesis of pyrrolo[3,4-b]pyridin-5-ones using this compound.

References

  • Falcó, J. L., et al. (2006). "Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: An example of cyclization-assisted cleavage." Tetrahedron, 62(11), 2667-2674.

  • Gong, Y., & Pauls, H. W. (2000). "Solid-phase synthesis of pyrido[2,3-d]pyrimidin-7-ones." Journal of Combinatorial Chemistry, 2(6), 538-544.

  • BenchChem. (2025).[1][2][3] "Application Notes: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis." BenchChem Technical Library.

  • Sigma-Aldrich. (2025). "Product Specification: Methyl 5-bromo-2-methylnicotinate." MilliporeSigma Catalog.

  • World Intellectual Property Organization. (2015). "WO2015104653A1 - Bicyclic heterocyclic derivatives as bromodomain inhibitors."

Sources

One-Pot Synthesis of Methyl 5-bromo-2-(bromomethyl)nicotinate: A Strategic Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Substituted Nicotinates in Drug Discovery

Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in pharmaceuticals stems from the pyridine ring's ability to engage in various biological interactions and its amenability to a wide range of chemical modifications.[3][4] The title compound, Methyl 5-bromo-2-(bromomethyl)nicotinate, is a highly functionalized building block poised for diverse applications in drug discovery. The presence of two distinct bromine atoms—one on the aromatic ring and one on the methyl group—allows for selective and sequential reactions, such as nucleophilic substitution at the benzylic position and cross-coupling reactions at the aryl position. This dual reactivity makes it an invaluable intermediate for constructing complex molecular architectures and for the generation of compound libraries in high-throughput screening.

One-pot synthesis methodologies are increasingly sought after in the pharmaceutical industry for their efficiency, cost-effectiveness, and reduced environmental impact.[5][6][7] By minimizing intermediate isolation and purification steps, one-pot reactions streamline synthetic routes, saving time and resources. This application note presents a detailed exploration of a proposed one-pot strategy for the synthesis of this compound, a valuable, yet synthetically challenging, building block.

Proposed One-Pot Synthesis Strategy: A Tandem Bromination Approach

The core of this strategy lies in the differential reactivity of the two methyl groups and the pyridine ring towards brominating agents under varying conditions. The proposed one-pot synthesis will proceed in two key stages within the same reaction vessel:

  • Electrophilic Aromatic Bromination: The first step involves the selective bromination of the electron-rich pyridine ring at the 5-position. This is achieved by using a suitable brominating agent under conditions that favor electrophilic substitution over radical bromination.

  • Free Radical Bromination: Following the successful ring bromination, the reaction conditions are modified in-situ to facilitate the free-radical bromination of the methyl group at the 2-position. This is a classic Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) and a radical initiator.

This tandem approach, if successful, would provide a highly efficient route to the desired di-brominated product, avoiding the need for isolation of the mono-brominated intermediate.

Detailed Experimental Protocol: A Proposed One-Pot Synthesis

Disclaimer: The following protocol is a proposed synthetic route based on established chemical principles and has not been experimentally validated. Optimization of reaction conditions may be necessary to achieve the desired outcome.

Materials and Reagents:
  • Methyl 2,5-dimethylnicotinate (Starting Material)

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (Radical Initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (Eluents)

Equipment:
  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle with a temperature controller

  • Inert gas inlet

  • Dropping funnel (optional)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 2,5-dimethylnicotinate (1.0 eq.) in anhydrous carbon tetrachloride.

  • Electrophilic Bromination (Proposed): To the stirred solution, add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature. The reaction mixture is then heated to a gentle reflux for a predetermined period to effect selective bromination at the 5-position of the pyridine ring. The progress of the reaction should be monitored by TLC or LC-MS.

  • In-situ Radical Bromination: Once the electrophilic bromination is deemed complete, add a catalytic amount of a radical initiator such as dibenzoyl peroxide or AIBN (0.1 eq.) to the reaction mixture. Continue to heat the reaction at reflux. The reaction is monitored by TLC or LC-MS until the starting mono-brominated intermediate is consumed and the desired di-brominated product is formed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Reaction Mechanism and Rationale

The proposed one-pot synthesis relies on a two-step, sequential bromination mechanism within a single reaction vessel.

Stage 1: Electrophilic Aromatic Bromination

The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[8] However, the presence of two electron-donating methyl groups at the 2- and 5-positions activates the ring, making it more susceptible to electrophilic attack. The bromination is expected to occur preferentially at the 5-position due to the directing effects of the substituents.

Stage 2: Free Radical Bromination (Wohl-Ziegler Reaction)

The subsequent bromination of the 2-methyl group proceeds via a free-radical chain mechanism, initiated by the thermal decomposition of dibenzoyl peroxide or AIBN. The resulting radicals abstract a hydrogen atom from the methyl group at the 2-position to form a benzylic radical. This radical then reacts with NBS to yield the brominated product and a succinimidyl radical, which propagates the chain reaction. The regioselectivity for the 2-methyl group over the 5-position is anticipated due to the electronic influence of the nitrogen atom in the pyridine ring.

Data Presentation

Table 1: Proposed Reaction Parameters for the One-Pot Synthesis

ParameterProposed ConditionRationale
Starting Material Methyl 2,5-dimethylnicotinateCommercially available precursor with two sites for bromination.
Brominating Agent N-Bromosuccinimide (NBS)Versatile reagent for both electrophilic and radical bromination.[9][10]
Radical Initiator Dibenzoyl peroxide (BPO) or AIBNStandard initiators for free-radical reactions.
Solvent Carbon tetrachloride (CCl₄)Non-polar solvent that favors radical reactions.
Temperature RefluxProvides the necessary energy for both reaction steps.
Stoichiometry See protocolControlled addition of reagents is key for selectivity.

Visualization of the Proposed Workflow

OnePotSynthesis cluster_flask One-Pot Reaction Vessel cluster_downstream Downstream Processing SM Methyl 2,5-dimethylnicotinate Step1 1. Add NBS 2. Reflux (Electrophilic Bromination) SM->Step1 Intermediate Methyl 5-bromo-2-methylnicotinate (in-situ) Step1->Intermediate Step2 1. Add Radical Initiator (BPO/AIBN) 2. Continue Reflux (Radical Bromination) Intermediate->Step2 Product This compound Step2->Product Workup Work-up (Filtration, Washing, Extraction) Product->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Sources

Scale-up synthesis of derivatives from "Methyl 5-bromo-2-(bromomethyl)nicotinate"

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE & PROTOCOLS

Topic: Scale-up Synthesis of Derivatives from "Methyl 5-bromo-2-(bromomethyl)nicotinate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in the synthesis of a wide range of heterocyclic compounds.[][2][3] Its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as active pharmaceutical ingredients (APIs). The presence of a reactive bromomethyl group and a bromine atom on the pyridine ring allows for diverse functionalization, leading to the creation of novel molecular scaffolds.

This document provides a comprehensive guide for the scale-up synthesis of derivatives from this compound. It outlines a detailed protocol for a representative nucleophilic substitution reaction, addresses critical safety considerations, and details analytical methods for quality control. The information presented herein is intended to facilitate the transition from laboratory-scale synthesis to larger-scale production for pre-clinical and clinical studies.

PART 1: Scale-Up Synthesis Protocol: Nucleophilic Substitution with a Primary Amine

This section details the scale-up synthesis of a representative derivative, "Methyl 5-bromo-2-((alkylamino)methyl)nicotinate," via nucleophilic substitution.

Reaction Scheme

reaction_scheme start This compound reaction Reaction Vessel (e.g., 20 L Jacketed Reactor) start->reaction 1.0 eq amine Primary Amine (R-NH2) amine->reaction 1.1 eq base Base (e.g., K2CO3) base->reaction 2.0 eq solvent Solvent (e.g., Acetonitrile) solvent->reaction product Methyl 5-bromo-2-((alkylamino)methyl)nicotinate workup Work-up reaction->workup Stir at RT, 4-6 h filtration Filtration workup->filtration Filter solid concentration Concentration (Rotary Evaporator) filtration->concentration Concentrate filtrate purification Purification (Column Chromatography) concentration->purification Crude Product purification->product Pure Product

Caption: General workflow for the nucleophilic substitution reaction.

Detailed Experimental Protocol
  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with this compound (1.0 kg, 1.0 eq).

  • Solvent Addition: Acetonitrile (10 L) is added to the reactor, and the mixture is stirred until the starting material is fully dissolved.

  • Reagent Addition: Potassium carbonate (K2CO3, 2.0 eq) is added to the solution, followed by the slow, portion-wise addition of the primary amine (R-NH2, 1.1 eq) over 30 minutes. The addition should be controlled to maintain the internal temperature below 30°C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature (20-25°C) for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the solid potassium carbonate. The filter cake is washed with acetonitrile (2 x 1 L).

  • Concentration: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[4] Fractions containing the pure product are combined and concentrated to afford the final product as a solid or oil.

Critical Process Parameters
ParameterRecommended RangeRationale
Temperature 20-30°CThe reaction is typically exothermic. Maintaining a controlled temperature prevents the formation of byproducts and ensures reaction selectivity.[5]
Stoichiometry of Amine 1.1 - 1.2 equivalentsA slight excess of the amine ensures complete conversion of the starting material. A large excess can complicate purification.
Base 2.0 equivalents of K2CO3The base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.
Solvent AcetonitrileA polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
Reaction Time 4-6 hoursSufficient time for the reaction to go to completion. Prolonged reaction times may lead to impurity formation.

PART 2: Process Safety and Optimization for Scale-Up

Scaling up chemical reactions introduces challenges related to heat transfer, mass transfer, and safety.[] Careful consideration of these factors is crucial for a successful and safe scale-up.

Safety Considerations for Handling Bromomethyl Compounds
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, a face shield and respiratory protection may be necessary.[5][6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic vapors.[7]

  • Spill and Emergency Procedures: Have a spill kit readily available containing an inert absorbent material. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6][8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[7][8]

Optimization Strategies for Scale-Up
  • Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and thermodynamics is crucial for safe scale-up. Differential Scanning Calorimetry (DSC) can be used to assess the thermal hazards of the reaction.[10]

  • Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" and the formation of impurities. The stirrer speed and design should be optimized to ensure efficient mass transfer.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A jacketed reactor with a reliable temperature control system is essential for managing the reaction exotherm.

  • Reagent Addition: The rate of addition of reagents, particularly the amine, should be carefully controlled to manage the reaction exotherm.[5] For larger scales, a syringe pump or a dropping funnel can be used for controlled addition.

  • Purification: While column chromatography is suitable for laboratory-scale purification, it may not be practical for large-scale production. Alternative purification methods such as crystallization or distillation should be explored.[4][11][12]

Caption: A logical workflow for process scale-up.

PART 3: Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the quality, purity, and consistency of the synthesized derivatives.[]

In-Process Controls (IPCs)
  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, including the percentage conversion and the formation of any impurities.[14][15][16]

Final Product Characterization
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a UV detector.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized derivative.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.[15][17]

QC_Workflow TLC TLC Monitoring HPLC_IPC HPLC for Reaction Completion TLC->HPLC_IPC Purity HPLC for Purity HPLC_IPC->Purity Structure NMR for Structure Elucidation Purity->Structure Identity Mass Spec for Molecular Weight Structure->Identity

Caption: A typical quality control workflow for the synthesis.

Conclusion

The successful scale-up of the synthesis of derivatives from "this compound" requires a thorough understanding of the reaction chemistry, careful attention to safety, and robust analytical methods. By implementing the protocols and strategies outlined in this guide, researchers and drug development professionals can efficiently and safely produce these valuable compounds for further investigation and development. The principles of process optimization, including careful control of reaction parameters and consideration of alternative purification methods, are key to achieving a cost-effective and scalable manufacturing process.[14][18]

References

  • Pharmaceutical Technology. Optimization Strategies for API Synthesis and Formulation Development. 2026 Feb 17. Available from: [Link]

  • Wang Z, Wang Y, Jing S, et al. Process optimizations for the synthesis of an intermediate of dydrogesterone. RSC Adv. 2025 Mar 10. Available from: [Link]

  • Ibrahim A, et al. Heterocycles, their Synthesis and Industrial Applications: A Review. International Journal for Research in Applied Science & Engineering Technology. 2020 Nov 27. Available from: [Link]

  • Genesis Drug Discovery & Development. Process Optimization for API Synthesis. Available from: [Link]

  • Chen YC, et al. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Anal Biochem. 1994. Available from: [Link]

  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Antibodies. 2-(Bromomethyl)naphthalene Safety Data Sheet. Available from: [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available from: [Link]

  • MDPI. Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications. Available from: [Link]

  • AKJournals. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Available from: [Link]

  • AFG Bioscience LLC. 4-Bromomethyl-1,2-dihydroquinoline-2-one Safety Data Sheet. Available from: [Link]

  • Scientific Update. A Dangerous Bromance. 2024 Feb 19. Available from: [Link]

  • SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. 2025 Dec 12. Available from: [Link]

  • ACS Publications. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. 2021 May 17. Available from: [Link]

  • Pharmaceutical Technology. Advances in Heterocyclic Chemistry for API Synthesis. 2026 Feb 14. Available from: [Link]

  • Journal of Food and Drug Analysis. A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks. 1999 Nov 29. Available from: [Link]

  • RSC Publishing. Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. 2019 Dec 10. Available from: [Link]

  • SciSpace. Chemical determination of nicotinic acid and nicotinamide. Available from: [Link]

  • EP0983269A1 - Process for preparing heterocyclic compounds - Google Patents.
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
  • United States Patent - Googleapis.com. 2016 Jul 15. Available from: [Link]

  • WO2017014170A1 - 複素環化合物 - Google Patents.

Sources

Troubleshooting & Optimization

Purification of "Methyl 5-bromo-2-(bromomethyl)nicotinate" by column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: PUR-MBBN-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Critical Safety & Handling Protocol

WARNING: LACHRYMATOR & ALKYLATING AGENT Methyl 5-bromo-2-(bromomethyl)nicotinate is a potent lachrymator (tear-inducing) and a reactive alkylating agent. It causes severe skin burns and eye damage.[1][2]

  • Engineering Controls: All operations, including TLC spotting and rotovap venting, must be performed inside a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Spill Management: Neutralize spills with dilute ammonia or 10% sodium thiosulfate solution before wiping.

Module 1: Pre-Purification Diagnostics (Triage)

Before attempting column chromatography, you must characterize the crude mixture. The success of the purification depends on removing bulk byproducts before the sample hits the silica.

Q: My crude reaction mixture is a slurry/suspension. Can I load this directly onto the column?

A: No. You must perform an aqueous workup first. The solid precipitate is likely Succinimide (a byproduct of NBS bromination). Succinimide is slightly soluble in organic solvents and will streak through your column, contaminating fractions and potentially crystallizing in the column frit.

Protocol:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash with Water (x2) followed by Brine (x1) .

    • Why? Succinimide is highly water-soluble. This step removes >95% of it.

  • Dry the organic layer over Anhydrous Na₂SO₄, filter, and concentrate.

Q: TLC Analysis shows a streak rather than a defined spot. What is happening?

A: This is "Pyridine Tailing." The basic nitrogen in the pyridine ring interacts with the acidic silanol groups (Si-OH) on the silica gel surface via hydrogen bonding. This causes the compound to "drag" or streak, ruining resolution.

The Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine (TEA) in Hexanes and drying it before spotting. Alternatively, add 1% TEA to your TLC developing solvent.

Module 2: The Chromatography Method (Standard Operating Procedure)

This protocol is designed to maximize resolution between the unreacted starting material (Methyl 5-bromo-2-methylnicotinate) and the product.

The System
ParameterSpecificationTechnical Rationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard phase, but requires neutralization.
Mobile Phase A Hexanes (or Petroleum Ether)Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Modifier (Critical) 1% Triethylamine (TEA) Mandatory. Neutralizes silica acidity to prevent tailing and degradation.
Loading Method Dry Load (Celite or Silica)Liquid loading with DCM can cause band broadening due to solvent strength mismatch.
Detection UV (254 nm)The pyridine ring and ester conjugation provide strong UV absorbance.
Step-by-Step Workflow
  • Column Preparation: Slurry pack the silica using Hexanes + 1% TEA . Flush with at least 2 column volumes (CV) of this buffer to neutralize the silica.

  • Gradient:

    • 0–5% EtOAc (in Hexanes + 1% TEA): Elutes non-polar impurities (e.g., dibrominated side products often elute early).

    • 5–15% EtOAc : Elutes the Product (this compound).

    • 15–30% EtOAc : Elutes more polar byproducts (hydrolyzed alcohol, unreacted starting material often elutes close to product).

  • Flow Rate: Maintain a brisk flow. Bromomethyl groups are labile; prolonged residence time on silica increases the risk of hydrolysis to the alcohol.

Visualizing the Workflow

PurificationWorkflow Start Crude Reaction Mixture (w/ NBS/Succinimide) Workup Aqueous Workup (Wash H2O/Brine) Start->Workup Remove Succinimide Dry Dry (Na2SO4) & Concentrate Workup->Dry TLC TLC Analysis (Check for Tailing) Dry->TLC Decision Streaking on TLC? TLC->Decision AddTEA Add 1% TEA to Eluent Decision->AddTEA Yes Column Flash Column Chromatography (Hex/EtOAc + 1% TEA) Decision->Column No (Rare) AddTEA->Column Fractions Fraction Analysis (UV) Column->Fractions Product Pure Product (Store @ 4°C) Fractions->Product Evaporate < 40°C

Caption: Operational workflow for the purification of bromomethyl nicotinates, emphasizing the critical TEA neutralization step.

Module 3: Troubleshooting Common Failures

Issue 1: "I lost my product on the column. I see a new, very polar spot."

Diagnosis: On-Column Hydrolysis. The bromomethyl group (-CH₂Br) is benzylic-like and highly electrophilic. Acidic silica + moisture can hydrolyze it to the hydroxymethyl alcohol (-CH₂OH).

The Solution:

  • Use Fresh Solvents: Ensure your EtOAc and Hexanes are dry.

  • Neutralize: Did you forget the 1% TEA? The basic environment suppresses acid-catalyzed hydrolysis.

  • Speed Up: Do not run a "slow" column overnight. Flash chromatography should be completed in <30 minutes for reactive intermediates.

Issue 2: "The Product and Starting Material (SM) are co-eluting."

Diagnosis: Insufficient Selectivity. The methyl group (SM) and bromomethyl group (Product) have similar polarities.

The Solution:

  • Change Solvent System: Switch from Hexane/EtOAc to Dichloromethane (DCM)/Hexane .

    • Why? DCM often provides better "selectivity" for halogenated compounds than EtOAc. Try a gradient of 10–50% DCM in Hexanes.

  • Check for Over-Bromination: The dibromomethyl impurity (often formed if >1.1 eq NBS is used) is less polar than the product. Ensure you aren't mistaking the dibromo species for the product.

Module 4: Post-Purification & Storage

Once isolated, the stability of this compound is the next challenge.

  • Solvent Removal: Evaporate solvents at <40°C . High heat can trigger cyclization (if nucleophiles are present) or degradation.

  • Storage: Store under Argon/Nitrogen at 2–8°C .

  • Shelf-Life: This compound is best used immediately for the next step (e.g., amination or etherification). If stored for >1 week, re-check purity by TLC before use.

References

  • Gifu Pharmaceutical University. (2022).[3] Stability of aryl boronic esters and derivatives on silica gel.[3][4] (General reference for silica acidity issues with reactive intermediates). Retrieved from [Link]

Sources

Technical Support Center: Reactions of Methyl 5-bromo-2-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "Methyl 5-bromo-2-(bromomethyl)nicotinate" (CAS: 877624-38-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. Here, we address common issues and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing multiple spots on my TLC plate after a nucleophilic substitution at the bromomethyl position. What are the likely side products?

When performing a nucleophilic substitution targeting the highly reactive bromomethyl group, several side products can arise depending on the reaction conditions and the nature of your nucleophile.[1]

  • Likely Side Products:

    • Dimerization: The starting material can undergo self-reaction, where the nucleophilic nitrogen of one molecule attacks the bromomethyl group of another, leading to a dimer. This is more prevalent with less hindered nucleophiles or under basic conditions that can deprotonate a nucleophilic amine.

    • Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, especially in the presence of water and either acid or base, to form the corresponding carboxylic acid.[2][3][4][5] This can occur during the reaction or workup.

    • Reaction at the 5-bromo Position: While the bromomethyl group is significantly more reactive towards nucleophilic substitution, strong nucleophiles or prolonged reaction times at elevated temperatures can lead to substitution at the aromatic 5-bromo position.[1]

    • Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may observe double alkylation, where two molecules of the nicotinic acid derivative react with one molecule of the nucleophile.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of your desired nucleophile to favor the intended reaction over self-condensation.

    • Temperature Control: Maintain the lowest effective temperature to minimize side reactions. The bromomethyl group is highly reactive and often does not require high heat.

    • Anhydrous Conditions: Ensure your solvent and reagents are dry to prevent hydrolysis of the methyl ester.[4]

    • Choice of Base: If a base is required, use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) to avoid competition with your primary nucleophile.

Q2: My reaction to functionalize the 5-bromo position via cross-coupling is giving low yields and a complex mixture of products. What could be the cause?

Palladium-catalyzed cross-coupling reactions at the 5-bromo position are common, but they can be complicated by the presence of the reactive bromomethyl group.[1]

  • Potential Issues & Solutions:

    • Interference from the Bromomethyl Group: The bromomethyl group can react with the palladium catalyst or the reagents in the cross-coupling reaction, leading to catalyst deactivation or unwanted side products.

      • Solution: Consider a two-step approach. First, perform the nucleophilic substitution at the bromomethyl position with a stable, non-interfering group.[1] Then, proceed with the cross-coupling reaction.

    • Homocoupling: The formation of bipyridine-type homocoupling products can occur, especially at higher temperatures or with certain catalyst systems.

      • Solution: Optimize the catalyst, ligand, and reaction temperature. Lower temperatures and the use of specific ligands can often minimize homocoupling.

    • Protodebromination: The 5-bromo group can be replaced by a hydrogen atom, particularly in the presence of a hydrogen source and a suitable catalyst.

      • Solution: Ensure anhydrous conditions and use a well-defined catalyst system.

Troubleshooting Guides

Guide 1: Dimerization and Polymerization

Issue: Significant formation of a high molecular weight, insoluble material is observed during reactions.

Causality: This is often due to the bifunctional nature of the molecule, leading to dimerization or polymerization.[6][7] The pyridine nitrogen of one molecule can act as a nucleophile, attacking the electrophilic bromomethyl group of another molecule.

Protocol for Minimizing Dimerization:

  • Slow Addition: Add the "this compound" solution dropwise to a solution of your nucleophile. This maintains a low concentration of the starting material, favoring the intermolecular reaction with your desired nucleophile over self-reaction.

  • Dilution: Running the reaction at a higher dilution can also disfavor the bimolecular self-reaction.

  • Protecting Groups: If the pyridine nitrogen's basicity is problematic, consider temporarily protonating it with a non-nucleophilic acid if your desired reaction conditions permit.

Table 1: Summary of Common Side Products and Mitigation Strategies

Side ProductFormation ConditionsRecommended Mitigation Strategy
Dimer/PolymerHigh concentration, strong base, high temperatureSlow addition, high dilution, use of non-nucleophilic base
Hydrolyzed Ester (Carboxylic Acid)Presence of water, acidic or basic conditionsUse anhydrous solvents and reagents, neutral workup conditions
Product of Substitution at 5-bromoStrong nucleophile, high temperature, long reaction timeUse milder conditions, protect the bromomethyl group first if targeting the 5-bromo position
Over-alkylation of NucleophileNucleophile with multiple reactive sites, incorrect stoichiometryUse a protecting group on the nucleophile, control stoichiometry carefully
Guide 2: Hydrolysis of the Methyl Ester

Issue: The presence of the corresponding carboxylic acid is detected by LC-MS or NMR in the crude product.

Causality: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis.[2][3][8] This can occur during the reaction if water is present or during aqueous workup.

Protocol for Preventing Hydrolysis:

  • Anhydrous Reaction Conditions: Dry all solvents and glassware thoroughly. Use reagents with low water content.

  • Neutral Workup: If an aqueous workup is necessary, use a saturated solution of a neutral salt like sodium chloride instead of acidic or basic solutions.

  • Aprotic Solvents: Whenever possible, use aprotic solvents such as THF, DMF, or acetonitrile.

  • Temperature Control During Workup: Perform extractions and washes at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.

Visualizing Reaction Pathways

Diagram 1: Competing Reaction Pathways

This diagram illustrates the primary desired reaction (nucleophilic substitution at the bromomethyl group) and the common side reactions of dimerization and ester hydrolysis.

G A This compound B Desired Product (Substitution at -CH2Br) A->B  + Nucleophile (Desired Pathway) C Dimerization Product A->C Self-reaction D Hydrolysis Product (Carboxylic Acid) A->D  + H2O (Acid/Base)

Caption: Competing reaction pathways for this compound.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a systematic approach to diagnosing and resolving low yields in reactions involving "this compound".

G start Low Yield Observed check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm sm_present Starting material present check_sm->sm_present no_sm No starting material check_sm->no_sm sm_present->no_sm No increase_temp Increase reaction time or temperature sm_present->increase_temp Yes check_side_products Analyze for side products (Dimer, Hydrolysis, etc.) no_sm->check_side_products optimize Optimize conditions: - Lower temperature - Slower addition - Anhydrous conditions check_side_products->optimize repurify Re-purify product optimize->repurify

Caption: Troubleshooting flowchart for low reaction yield.

References

  • An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. Benchchem.
  • Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. (1998).
  • Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. PubMed.
  • Methyl Nicotinate Impurities and Related Compound. Veeprho.
  • methyl 5-(bromomethyl)nicotinate synthesis. ChemicalBook.
  • Methyl Nicotinate. Amazon S3.
  • Unlocking Pyridine Derivative Applications with 2-(Bromomethyl)pyridine Hydrobromide. (2026).
  • A Comparative Guide to the Reaction Mechanisms of 4-Bromo-2,6-bis(bromomethyl)pyridine. Benchchem.

Sources

Technical Support Center: Optimization of Alkylation Reactions Using Methyl 5-bromo-2-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the chemoselective alkylation of Methyl 5-bromo-2-(bromomethyl)nicotinate .

This highly functionalized building block is critical in the synthesis of advanced therapeutics, including BAF complex modulators[1] and HDAC inhibitors[2]. However, its poly-electrophilic nature requires precise reaction control to prevent side reactions. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield, reproducible alkylations.

Executive Summary & Mechanistic Overview

This compound features three distinct reactive domains, each governed by different mechanistic rules:

  • 2-(Bromomethyl) Group (The Target): A highly activated picolylic electrophile. The adjacent electron-withdrawing pyridine nitrogen lowers the LUMO energy of the C-Br bond, making it exceptionally reactive toward

    
     nucleophilic attack.
    
  • 3-Methyl Ester (The Vulnerability): Highly susceptible to nucleophilic acyl substitution (saponification or amidation) if the reaction environment is too basic or if primary amines are used at elevated temperatures.

  • 5-Bromo Aryl Group (The Reserve Handle): Generally inert to standard

    
     conditions. It is preserved specifically to serve as a synthetic handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig reactions).
    

The Core Objective: To drive the


 alkylation at the 2-position to absolute completion while maintaining 100% chemoselectivity against ester hydrolysis and pyridine quaternization.

Reaction Optimization Workflow

The following decision tree outlines the logical progression for optimizing your alkylation conditions and troubleshooting common failure modes.

OptimizationWorkflow Start Start: Alkylation with This compound CheckNuc 1. Assess Nucleophile (Amine, Thiol, Alcohol) Start->CheckNuc BaseSolvent 2. Select Base & Solvent (Avoid Ester Hydrolysis) CheckNuc->BaseSolvent Reaction 3. Execute Reaction (RT to 60°C) BaseSolvent->Reaction Analyze 4. LC-MS / TLC Analysis Reaction->Analyze Issue1 Issue: Ester Hydrolysis? Analyze->Issue1 Side Product Issue2 Issue: Incomplete Reaction? Analyze->Issue2 SM Remains Issue3 Issue: Multiple Alkylations? Analyze->Issue3 Over-alkylation Success Product Isolated (High Yield & Purity) Analyze->Success Clean Conv. Fix1 Switch to weaker, non-nucleophilic base (e.g., DIPEA, K2CO3) Issue1->Fix1 Fix1->Reaction Fix2 Add 10-20 mol% NaI (Finkelstein Catalysis) Issue2->Fix2 Fix2->Reaction Fix3 Slow addition of electrophile or use excess nucleophile Issue3->Fix3 Fix3->Reaction

Workflow for optimizing the chemoselective alkylation of this compound.

Troubleshooting & FAQs

Q1: Why am I observing the hydrolysis of the methyl ester during the alkylation? A1: The methyl ester at the 3-position is highly susceptible to saponification. If you are using strong or aqueous bases (like NaOH, KOH, or even unoptimized


 with trace water), the hydroxide ions will attack the carbonyl carbon.
Causality & Fix: The picolylic position of the bromomethyl group is already highly activated. You do not need harsh conditions. Switch to a mild, non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or anhydrous 

in an aprotic solvent (MeCN or DMF) to facilitate the

substitution without cleaving the ester[1].

Q2: The reaction stalls at 50% conversion. How can I drive it to completion without increasing the temperature? A2: While the 2-(bromomethyl)pyridine moiety is inherently reactive, steric hindrance from bulky nucleophiles can drastically reduce the


 trajectory angle, stalling the reaction. Heating the reaction above 60°C risks ester degradation or side reactions.
Causality & Fix: Employ Finkelstein catalysis . Add 10-20 mol% of anhydrous Sodium Iodide (NaI). The iodide ion acts as a highly nucleophilic catalyst, displacing the bromide to form a transient, highly reactive iodomethyl intermediate, which is then rapidly consumed by your target nucleophile[2].

Q3: Is the 5-bromo group at risk of reacting during this alkylation? A3: No. Under standard


 conditions (mild base, RT to 60°C, absence of transition metals), the 

-hybridized aryl C-Br bond is highly stable and will not participate in nucleophilic substitution. It is designed to remain intact as a synthetic handle for downstream elaboration[1].

Q4: I am observing a complex mixture and suspect the reagent is self-condensing. How do I prevent this? A4: this compound can undergo intermolecular self-alkylation (quaternization of the pyridine nitrogen) if stored improperly or if the reaction concentration is too high. Causality & Fix: Always store the reagent at -20°C under an inert atmosphere, strictly away from moisture[3]. During the reaction, maintain a moderate concentration (0.1 M - 0.2 M) and ensure your target nucleophile is present in slight excess to kinetically favor the desired hetero-alkylation over self-condensation.

Quantitative Data: Base & Solvent Optimization

The following table summarizes the empirical data used to establish the standardized protocol. It highlights the inverse relationship between base strength and ester survival.

Table 1: Optimization of Base and Solvent for Secondary Amine N-Alkylation

EntrySolventBase (1.5 eq)AdditiveTemp (°C)Conversion (%)Ester Hydrolysis (%)
1DMFNaOH (aq)None2595%>40%
2THF

None2545%<1%
3MeCN

None2570%<1%
4MeCN

None6085%2%
5 MeCN DIPEA NaI (10 mol%) 25 >98% 0%

Standardized Protocol: Chemoselective N-Alkylation

This protocol is designed as a self-validating system for the N-alkylation of secondary amines, ensuring high fidelity and reproducibility.

Materials Required:

  • Secondary Amine (Nucleophile): 1.0 equivalent

  • This compound: 1.05 equivalents

  • DIPEA (N,N-Diisopropylethylamine): 2.0 equivalents

  • NaI (Sodium Iodide, anhydrous): 0.1 equivalents

  • Acetonitrile (MeCN, anhydrous): 0.2 M relative to the amine

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with

    
     gas.
    
  • Nucleophile Activation: Charge the flask with the secondary amine (1.0 eq), anhydrous NaI (0.1 eq), and anhydrous MeCN. Add DIPEA (2.0 eq) via syringe. Stir for 5 minutes at room temperature.

    • Causality: Pre-mixing the amine with the base ensures the nucleophile is fully deprotonated and ready for immediate attack, preventing the electrophile from lingering and degrading.

  • Electrophile Addition: Dissolve this compound (1.05 eq) in a minimum volume of MeCN. Cool the reaction flask to 0°C using an ice bath. Add the electrophile solution dropwise over 15 minutes.

    • Causality: Dropwise addition at 0°C prevents localized high concentrations of the highly reactive bromomethyl species, completely suppressing over-alkylation and self-condensation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2 to 4 hours.

  • Validation Checkpoint (In-Process): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You should observe complete consumption of the amine mass and the appearance of the product mass. The UV trace should show zero baseline impurities corresponding to the hydrolyzed carboxylic acid.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous

    
     (equal volume to MeCN). Extract three times with Ethyl Acetate (EtOAc).
    
    • Causality: A mild acidic quench neutralizes the DIPEA and halts the reaction without providing the harsh pH extremes that would hydrolyze the methyl ester.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

References[1] Title: this compound - CAS号—— - 摩熵化学

Source: molaid.com URL:[2] Title: ( 12 ) United States Patent - Googleapis.com Source: googleapis.com URL:[3] Title: 116986-08-4 | Methyl 2-(bromomethyl)nicotinate | ChemScene Source: chemscene.com URL:

Sources

"Methyl 5-bromo-2-(bromomethyl)nicotinate" decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 5-bromo-2-(bromomethyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and use of this versatile bifunctional reagent. Our goal is to empower you with the knowledge to mitigate decomposition and ensure the integrity of your experiments.

I. Understanding the Molecule: A Dual-Reactivity Profile

This compound possesses two distinct reactive bromine sites, which dictates its synthetic utility and its potential degradation pathways.

  • The Bromomethyl Group (-CH₂Br): This benzylic-like bromide is highly susceptible to nucleophilic substitution (S\N2) reactions. The electrophilic carbon is readily attacked by a wide range of nucleophiles. This high reactivity is a key consideration for its storage and handling.

  • The 5-Bromo Group (Aryl Bromide): The bromine atom attached to the pyridine ring is significantly less reactive towards classical nucleophilic aromatic substitution. However, it is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

This differential reactivity allows for selective functionalization, but also presents specific stability challenges that must be addressed.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Question 1: I am seeing an unexpected loss of my starting material during my reaction workup, even before adding my primary nucleophile. What could be happening?

Answer:

This is a common issue and often points to premature decomposition of the highly reactive bromomethyl group. The two most likely culprits are hydrolysis and reaction with protic solvents.

Causality: The benzylic-like bromide is highly electrophilic and susceptible to attack by even weak nucleophiles like water or alcohols, which may be present in your solvents or introduced during aqueous workups. This leads to the formation of the corresponding alcohol (Methyl 5-bromo-2-(hydroxymethyl)nicotinate) or ether byproducts.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents for your reaction. Solvents like dichloromethane (DCM), chloroform, or toluene, stored over molecular sieves, are recommended. Avoid protic solvents like methanol or ethanol unless they are intended as reagents.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Modified Workup: If an aqueous workup is necessary, perform it at low temperatures (0-5 °C) and as rapidly as possible. Use brine to wash the organic layer, which can help to reduce the solubility of water in the organic phase.

  • Aprotic Solvents for Extraction: Use aprotic solvents like ethyl acetate or DCM for extraction.

Question 2: My reaction is sluggish, and I suspect the starting material has degraded upon storage. How can I assess its purity and what are the signs of decomposition?

Answer:

Degradation during storage is a valid concern. Visual inspection and analytical techniques can help you assess the integrity of your material.

Signs of Decomposition:

  • Color Change: The pure compound is typically a white to off-white or pale-yellow solid.[1] A significant change to a darker yellow or brown color can indicate decomposition.

  • Clumping or Stickiness: The formation of hydrobromic acid (HBr) as a byproduct of hydrolysis can lead to a sticky or clumpy appearance.

Purity Assessment Protocol:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method.

    • Eluent System: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.

    • Procedure: Dissolve a small amount of your compound in a suitable solvent (e.g., DCM). Spot it on a TLC plate alongside a reference standard if available.

    • Interpretation: The appearance of new spots, particularly a more polar spot (lower Rf value) corresponding to the hydrolysis product (Methyl 5-bromo-2-(hydroxymethyl)nicotinate), is a clear indicator of degradation.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment.

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is typically used.

    • Detection: UV detection at a wavelength around 254 nm.

    • Interpretation: The appearance of new peaks, especially an earlier eluting peak corresponding to the more polar alcohol byproduct, indicates degradation. The peak area can be used to quantify the extent of decomposition.

Question 3: I am attempting a Suzuki-Miyaura coupling at the 5-bromo position, but I am getting a complex mixture of products. What could be the issue?

Answer:

While the 5-bromo position is the primary site for palladium-catalyzed cross-coupling, the high reactivity of the bromomethyl group can lead to side reactions if the conditions are not carefully controlled.

Potential Side Reactions:

  • Reaction with the Base: The base used in the Suzuki-Miyaura coupling (e.g., potassium carbonate, cesium carbonate) can act as a nucleophile, leading to the formation of byproducts.

  • Solvolysis: If protic solvents are used (e.g., water, methanol, ethanol), they can react with the bromomethyl group.

  • Reaction with the Boronic Acid Reagent: Some boronic acids or their byproducts can potentially react with the bromomethyl group.

Troubleshooting and Optimization:

  • Choice of Base: Use a non-nucleophilic or sterically hindered base if possible.

  • Solvent System: While aqueous conditions are common for Suzuki reactions, minimizing the amount of water or using a biphasic system can reduce hydrolysis of the bromomethyl group. Alternatively, explore anhydrous conditions with a suitable aprotic solvent.

  • Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions.

  • Protecting Group Strategy: In complex syntheses, it may be necessary to protect the bromomethyl group before performing the cross-coupling reaction. This could involve converting it to a more stable ether or ester, which can be deprotected later in the synthetic sequence.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The main decomposition pathways involve the highly reactive bromomethyl group:

  • Hydrolysis: Reaction with water to form Methyl 5-bromo-2-(hydroxymethyl)nicotinate and hydrobromic acid. This can be catalyzed by both acidic and basic conditions.

  • Nucleophilic Substitution: Reaction with other nucleophiles present in the reaction mixture (e.g., alcohols, amines, basic salts) to form the corresponding substitution products.

  • Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially leading to the release of HBr and other degradation products. While specific data for this compound is limited, brominated organic compounds, in general, can decompose at high temperatures.[2]

  • Photodegradation: Exposure to UV light can potentially lead to the cleavage of the C-Br bond, especially in solution. Brominated aromatic compounds are known to be susceptible to photodegradation.[3][4]

Decomposition Pathways Overview

main This compound hydrolysis Methyl 5-bromo-2-(hydroxymethyl)nicotinate + HBr main->hydrolysis H₂O (Moisture) nucleophilic_sub Nucleophilic Substitution Product (e.g., Ether, Amine) main->nucleophilic_sub Nucleophiles (e.g., ROH, RNH₂) thermal Thermal Degradation Products main->thermal Heat (Δ) photo Photodegradation Products main->photo Light (hν)

Caption: Primary decomposition pathways of this compound.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, adhere to the following storage guidelines:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxygen exposure.

  • Container: Keep the container tightly sealed.

  • Light: Protect from light by storing in an amber vial or in a dark location.

Q3: What solvents are recommended for handling and dissolving this compound?

A3: Anhydrous aprotic solvents are generally recommended.

  • Good choices: Dichloromethane (DCM), Chloroform, Toluene, Acetonitrile, Tetrahydrofuran (THF), and Ethyl Acetate. Ensure these solvents are of high purity and are dry.

  • Solvents to avoid (unless used as reagents): Protic solvents such as water, methanol, ethanol, and isopropanol should be avoided as they can react with the bromomethyl group.

Q4: Are there any known incompatible materials?

A4: Yes, avoid contact with:

  • Strong Bases: Can promote elimination or substitution reactions.

  • Strong Oxidizing Agents: Can lead to unwanted side reactions.

  • Nucleophiles: Amines, alcohols, thiols, and even water can react with the bromomethyl group.

  • Metals: Some metals can catalyze decomposition.

Q5: Can I use a stabilizer to prevent decomposition?

A5: While not a standard practice for this type of reagent in a laboratory setting, for long-term bulk storage, the addition of a radical inhibitor might be considered, especially if free-radical pathways are a concern for decomposition. However, for most laboratory applications, proper storage and handling under inert and anhydrous conditions are the most effective preventative measures.

IV. Experimental Protocols

Protocol 1: Recommended Handling and Dispensing Procedure

This protocol minimizes exposure to atmospheric moisture and ensures the integrity of the compound.

  • Allow the container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of moisture onto the cold solid.

  • Perform all weighing and dispensing operations in a glove box or under a positive pressure of an inert gas (e.g., in a fume hood with a nitrogen or argon blanket).

  • Use clean, dry spatulas and weighing vessels.

  • Immediately after dispensing the required amount, securely reseal the container, and if possible, purge the headspace with an inert gas before tightening the cap.

  • Store the main container under the recommended conditions.

Handling and Dispensing Workflow

cluster_prep Preparation cluster_dispensing Dispensing cluster_storage Resealing and Storage A Equilibrate container to RT in a desiccator B Prepare inert atmosphere (Glove box or N₂/Ar blanket) A->B C Open container under inert atmosphere B->C D Weigh desired amount using dry equipment C->D E Quickly transfer to reaction vessel D->E F Purge headspace with inert gas E->F G Tightly reseal container F->G H Return to proper storage conditions G->H

Caption: Recommended workflow for handling and dispensing the reagent.

V. Data Summary

PropertyValueSource
Molecular FormulaC₈H₈BrNO₂[5][6]
Molecular Weight230.06 g/mol [5][6]
AppearanceWhite to yellow powder or crystals[1]
CAS Number877624-38-9[5][6]

VI. References

  • EP1057801A2 - Process for benzylic bromination - Google Patents. (n.d.). Retrieved from

  • Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization. (n.d.). DuEPublico. Retrieved from [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022, September 16). MDPI. Retrieved from [Link]

  • Solvent for NBS bromination : r/chemistry. (2016, February 26). Reddit. Retrieved from [Link]

  • Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. (n.d.). PMC. Retrieved from [Link]

  • Methyl 5-(bromomethyl)nicotinate | C8H8BrNO2 | CID 14932946. (n.d.). PubChem. Retrieved from [Link]

  • METHYL 5-BROMONICOTINATE. (n.d.). precisionFDA. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Benzyl Bromide. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023, January 17). PMC. Retrieved from [Link]

  • Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Living Radical Polymerization. (n.d.). Retrieved from [Link]

  • JP2001081461A - Inhibitor composition for stabilizing free-radical polymerizable substance - Google Patents. (n.d.). Retrieved from

  • Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). Retrieved from [Link]

  • Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. (2025, August 5). ResearchGate. Retrieved from [Link]

  • A Dangerous Bromance. (2024, February 19). Scientific Update. Retrieved from [Link]

  • A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. (2025, November 25). MDPI. Retrieved from [Link]

  • Methyl 5-bromo-2-methylnicotinate. (n.d.). Th. Geyer. Retrieved from [Link]

  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. (2021, March 10). PMC. Retrieved from [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for Determination of Bromocriptine Mesylate in Bulk Drug and Tablets. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions with Methyl 5-bromo-2-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers utilizing Methyl 5-bromo-2-(bromomethyl)nicotinate in their synthetic workflows. As a key intermediate, particularly in the synthesis of compounds like Varenicline, understanding its reactivity and potential pitfalls is crucial for maximizing reaction yields and purity.

I. Core Concepts & Reactivity Profile

Question: What are the key reactive sites on this compound and how does this influence its chemistry?

This compound possesses two distinct electrophilic sites susceptible to nucleophilic attack:

  • The Bromomethyl Group (-CH₂Br): This is a benzylic-like bromide and is the more reactive of the two sites. The carbon atom is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles.

  • The 5-Bromo Position on the Pyridine Ring: This is an aryl bromide and is significantly less reactive towards traditional nucleophilic aromatic substitution. However, it can participate in transition-metal-catalyzed cross-coupling reactions.

This differential reactivity is a key feature of the molecule, allowing for selective and sequential functionalization. For most applications, the initial focus is on the high reactivity of the bromomethyl group.

II. Troubleshooting Guide for Nucleophilic Substitution Reactions

This section addresses common issues encountered during nucleophilic substitution at the bromomethyl position.

Low or No Product Formation

Question: I am not seeing any formation of my desired product. What are the likely causes?

There are several potential reasons for a lack of product formation, ranging from reagent quality to reaction conditions.

  • Reagent Quality:

    • Purity of this compound: Impurities in the starting material can interfere with the reaction. It is advisable to verify the purity of the starting material, which should appear as a white to yellow powder or crystals.

    • Nucleophile Quality: Ensure your nucleophile is pure and, if it is a solid, that it has been properly dried.

    • Solvent Quality: Use anhydrous solvents, especially for moisture-sensitive reactions.

  • Reaction Conditions:

    • Insufficient Temperature: Some nucleophilic substitution reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase in temperature may be necessary.

    • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to ensure proper mixing of the reagents.

    • Incorrect Stoichiometry: An incorrect ratio of nucleophile to electrophile can lead to low conversion. Typically, a slight excess of the nucleophile is used.

Question: My reaction is sluggish and not going to completion. How can I improve the reaction rate?

  • Increase Temperature: Gently heating the reaction mixture is often the most effective way to increase the reaction rate. Monitor for potential side reactions at higher temperatures.

  • Solvent Choice: The choice of solvent can significantly impact the rate of Sₙ2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.

  • Use of a Catalyst: In some cases, a phase-transfer catalyst can be beneficial, especially if the nucleophile salt has low solubility in the organic solvent.

Formation of Side Products and Impurities

Question: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

Several side reactions can occur, leading to a complex reaction mixture and reduced yield of the desired product.

  • Over-alkylation of Amine Nucleophiles: Primary and secondary amines can undergo multiple alkylations, leading to the formation of tertiary amines and quaternary ammonium salts.

    • Solution: Use a large excess of the amine nucleophile to favor mono-alkylation. Alternatively, a protecting group strategy, such as the Gabriel synthesis using potassium phthalimide followed by deprotection, can be employed to selectively form the primary amine.

  • Elimination Reactions: The use of a strong, sterically hindered base can promote the elimination of HBr from the bromomethyl group, leading to the formation of a methylidene-dihydropyridine derivative.

    • Solution: Use a non-nucleophilic, mild base if a base is required. For many nucleophilic substitutions with amines, the amine itself can act as the base.

  • Hydrolysis of the Methyl Ester: The methyl ester group can be susceptible to hydrolysis, especially under strongly basic or acidic conditions, or in the presence of water. This will form the corresponding carboxylic acid.

    • Solution: Ensure anhydrous reaction conditions and use non-aqueous workup procedures if possible. If a basic workup is necessary, keep the temperature low and the exposure time to the base minimal. Studies on methylnicotinate have shown that it hydrolyzes to nicotinic acid over time in aqueous solutions[1].

Question: I am seeing an unknown impurity with a similar mass to my starting material. What could it be?

It is possible that you are observing the formation of a dimer, where one molecule of the product acts as a nucleophile and reacts with a second molecule of the starting material. This is more likely to occur if the product itself is a good nucleophile.

Workflow for Minimizing Side Reactions

G cluster_0 Common Side Products cluster_1 Mitigation Strategies start Low Yield or Impure Product q1 Identify the nature of the impurity/side product start->q1 over_alkylation Over-alkylation (amines) q1->over_alkylation elimination Elimination (strong base) q1->elimination hydrolysis Ester Hydrolysis q1->hydrolysis dimerization Dimerization q1->dimerization excess_amine Use large excess of amine over_alkylation->excess_amine gabriel Gabriel Synthesis (for primary amines) over_alkylation->gabriel mild_base Use a mild, non-nucleophilic base elimination->mild_base anhydrous Ensure anhydrous conditions hydrolysis->anhydrous controlled_workup Controlled workup (low temp, short time) hydrolysis->controlled_workup dilution Use higher dilution to disfavor dimerization dimerization->dilution

Caption: Troubleshooting workflow for common side reactions.

III. Experimental Protocols & Data

This section provides representative experimental protocols and expected outcomes for common reactions.

Synthesis of this compound

A common method for the synthesis of the title compound is via radical bromination of Methyl 5-bromo-2-methylnicotinate.

Protocol:

  • Dissolve Methyl 5-bromo-2-methylnicotinate in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.0 equivalent) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (catalytic amount).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • The filtrate containing the product can often be used directly in the next step without further purification.

Reagent/SolventMolar Ratio/ConcentrationNotes
Methyl 5-bromo-2-methylnicotinate1.0 eqStarting material.
N-Bromosuccinimide (NBS)1.0 - 1.1 eqBrominating agent.
Benzoyl Peroxide (BPO)0.02 - 0.1 eqRadical initiator.
Carbon Tetrachloride-Solvent. Other non-polar solvents can also be used.
General Protocol for Nucleophilic Substitution with Amines

Protocol:

  • Dissolve this compound in a polar aprotic solvent like DMF or acetonitrile.

  • Add the desired primary or secondary amine (typically 1.1 to 2.0 equivalents).

  • If the amine is used as its salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents).

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yields for Reactions with Various Nucleophiles (Illustrative)

NucleophileProductTypical Yield RangeReference
Primary Amine (e.g., aniline)Methyl 5-bromo-2-((arylamino)methyl)nicotinate70-90%Inferred from Varenicline synthesis patents[2]
Secondary Amine (e.g., morpholine)Methyl 5-bromo-2-(morpholinomethyl)nicotinate65-85%Based on general reactivity of benzylic bromides.
Phthalimide (Gabriel Synthesis)Methyl 5-bromo-2-(phthalimidomethyl)nicotinate>80%

IV. Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Q2: Can I use a different base for the nucleophilic substitution reaction?

Yes, but the choice of base is critical. Strong, nucleophilic bases like sodium hydroxide or sodium methoxide should be avoided as they can lead to hydrolysis of the ester or elimination side reactions. Non-nucleophilic bases like triethylamine, diisopropylethylamine, or potassium carbonate are generally preferred.

Q3: My product is difficult to purify. What are some common purification strategies?

  • Column Chromatography: Silica gel chromatography is the most common method for purifying products from these reactions. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: If the product contains a basic nitrogen atom, it can be purified by an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. The aqueous layer, containing the protonated product, can then be basified and the product re-extracted into an organic solvent.

Q4: Is there a risk of reaction at the 5-bromo position?

Under the conditions typically used for nucleophilic substitution at the bromomethyl group, the 5-bromo position is generally unreactive. Reactions at this position, such as Suzuki or Sonogashira couplings, require a transition metal catalyst (e.g., palladium) and specific reaction conditions.

Q5: What is the role of this compound in the synthesis of Varenicline?

In the synthesis of Varenicline, this compound serves as a key electrophilic building block. It reacts with an aniline derivative in a nucleophilic substitution reaction to form a new carbon-nitrogen bond, which is a crucial step in the construction of the Varenicline scaffold[3][2][4][5][6].

V. References

  • Case History: Chantix (TM)/Champix (TM) (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid. (2009). In ResearchGate.

  • Varenicline (Chantix™) バレニクリン酒石酸塩. (2016, July 28). New Drug Approvals.

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008, September 24). BMC Research Notes, 1(1), 89.

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry.

  • Methyl 5-bromo-2-methylnicotinate. (n.d.). MilliporeSigma.

  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate Derivatives. (n.d.). Benchchem.

  • Varenicline synthesis. (n.d.). ChemicalBook.

  • Varenicline compound and process of manufacture thereof. (2023, March 14). Justia Patents.

  • Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. (2012, November 20). Google Patents.

Sources

Technical Support Center: Synthesis & Troubleshooting of Methyl 5-bromo-2-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the mechanistic nuances and practical challenges of synthesizing Methyl 5-bromo-2-(bromomethyl)nicotinate . This intermediate is a highly versatile building block for drug development, frequently utilized in the synthesis of HDAC inhibitors, kinase modulators, and complex heterocyclic scaffolds[1].

The core transformation relies on a Wohl-Ziegler radical bromination of Methyl 5-bromo-2-methylnicotinate. While conceptually straightforward, the benzylic-like 2-methyl group on the electron-deficient pyridine ring presents unique challenges regarding regioselectivity, overbromination, and radical chain termination[2].

Mechanistic Workflow & Pathway Divergence

Understanding the reaction pathways is critical for troubleshooting. The diagram below illustrates the optimal radical propagation pathway versus common failure modes.

Synthesis SM Methyl 5-bromo-2-methylnicotinate (Starting Material) Reagents NBS (1.05 eq), AIBN (0.1 eq) PhCF3, 80°C SM->Reagents Product This compound (Target Product) Reagents->Product Optimal Radical Propagation Side1 Dibromomethyl Derivative (Overbromination) Reagents->Side1 Excess NBS / Prolonged Heating Side2 Unreacted Starting Material (Chain Termination) Reagents->Side2 O2 Ingress / Degraded AIBN

Reaction workflow and common mechanistic divergence pathways during Wohl-Ziegler bromination.

Optimization Data: Solvent & Initiator Selection

Historically, carbon tetrachloride (CCl₄) was the solvent of choice for this reaction. Due to its toxicity and ozone-depleting nature, modern protocols mandate greener alternatives. The table below summarizes comparative data for alternative systems to guide your experimental design.

Solvent SystemInitiatorTemp (°C)Target Conversion (%)Dibromide Impurity (%)Mechanistic Notes
PhCF₃ (Trifluoromethylbenzene) AIBN 80 >92 <5 Gold Standard. The CF₃ group deactivates the solvent ring, making it completely inert to radical attack[1].
CCl₄AIBN76>95<5Legacy standard. Highly restricted; avoid use.
Acetonitrile (MeCN)BPO82~85~10Viable alternative, but polar nature can increase the rate of electrophilic side reactions.
PhCF₃None80<5N/AReaction fails. Thermal homolysis of NBS alone is insufficient at 80°C.
The "Gold Standard" Experimental Protocol

This protocol is engineered as a self-validating system. Every step includes the underlying causality to ensure you understand why the manipulation is necessary, empowering you to adapt if variables change[1].

Step 1: System Preparation & Degassing

  • Action: Flame-dry a 2-neck round-bottom flask. Charge with Methyl 5-bromo-2-methylnicotinate (1.0 eq) and anhydrous trifluoromethylbenzene (PhCF₃) to achieve a 0.2 M concentration. Sparge the solution with high-purity Argon for 15 minutes.

  • Causality: Radical chain reactions are rapidly quenched by molecular oxygen (a diradical). Sparging removes dissolved O₂, preventing premature chain termination and ensuring maximum initiator efficiency.

Step 2: Reagent Charging

  • Action: Add freshly recrystallized N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq) under a positive stream of Argon.

  • Causality: NBS must be recrystallized (typically from hot water) to remove trace HBr and Br₂. These impurities can shift the reaction mechanism from a radical pathway to an electrophilic aromatic substitution, leading to unwanted bromination on the pyridine ring. Strict stoichiometric control (1.05 eq) is the primary defense against overbromination[2].

Step 3: Initiation and Propagation

  • Action: Heat the mixture to 80°C for 5-7 hours.

  • Causality: At 80°C, AIBN undergoes thermal homolysis to generate stable isobutyronitrile radicals, which abstract a bromine atom from NBS to initiate the chain. Self-Validation Cue: As the reaction progresses, the dense NBS solid will be consumed, and the lighter succinimide byproduct will float to the surface of the PhCF₃.

Step 4: Reaction Monitoring & Quenching

  • Action: Monitor via LC-MS or TLC (Hexanes/EtOAc). Quench the reaction by cooling to 0°C when the starting material drops below 5%.

  • Causality: Do not push for 100% conversion. Prolonged heating after the starting material is depleted drastically increases the formation of the dibromomethyl impurity.

Step 5: Workup and Isolation

  • Action: Filter the cold mixture through a sintered glass funnel to remove succinimide. Wash the filtrate rapidly with cold saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

  • Causality: The bromomethyl group is highly electrophilic. Prolonged exposure to aqueous basic conditions during workup will result in hydrolysis to the corresponding alcohol[2].

Troubleshooting & FAQs

Q1: I am observing a significant amount of the dibromomethyl byproduct (Methyl 5-bromo-2-(dibromomethyl)nicotinate). How do I suppress this? A: Over-bromination is the most common failure mode in this synthesis[2]. It is driven by excess NBS and prolonged heating. Solution: Strictly limit NBS to 1.00–1.05 equivalents. Monitor the reaction closely and quench it immediately when the starting material drops below 5%. It is strategically better to accept 90% conversion than to push for 100% and generate the dibromide, which has an almost identical Rf value to the target product and is notoriously difficult to separate via standard silica gel chromatography.

Q2: The reaction stalls at 20% conversion. Adding more NBS doesn't help. What went wrong? A: This indicates a "dead" radical chain. Adding more NBS will not fix a lack of radicals. This is usually caused by oxygen ingress, wet solvent, or degraded AIBN. Solution: Ensure your AIBN is stored at 4°C and protected from light. If the reaction stalls, do not add more NBS; instead, add a fresh catalytic "spike" of AIBN (0.05 eq) and ensure the system is thoroughly purged with Argon to re-initiate the chain.

Q3: Why am I seeing hydrolysis products (carboxylic acid or hydroxymethyl derivatives) during my workup? A: The resulting bromomethyl group is highly activated by the adjacent pyridine nitrogen and the electron-withdrawing ester[2]. It is highly susceptible to nucleophilic attack by water, especially under basic conditions. Solution: Minimize the time the product spends in the aqueous phase during workup. Use cold solutions and extract rapidly. Never leave the crude mixture in an unpurified, wet state overnight.

Q4: Can I use Benzoyl Peroxide (BPO) instead of AIBN? A: Yes, BPO is a viable alternative initiator. However, BPO generates benzoyloxy radicals which can occasionally participate in side reactions (e.g., forming benzylic esters) depending on the substrate's electron density. AIBN is generally preferred for this specific nicotinate system due to its cleaner decomposition profile and lack of oxygen-centered radical intermediates[1].

References

Sources

Technical Support Center: Purification & Troubleshooting for Methyl 5-bromo-2-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals synthesizing Methyl 5-bromo-2-(bromomethyl)nicotinate , a critical halogenated building block frequently utilized in the development of BAF complex and HDAC inhibitors[1],[2].

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to address the most common bottlenecks in the isolation and purification of this compound following a Wohl-Ziegler radical bromination[3].

Mechanistic Overview of Impurity Generation

To effectively purify your target compound, you must first understand how impurities are generated during the reaction. The synthesis relies on the homolytic cleavage of N-bromosuccinimide (NBS) initiated by a radical initiator (such as AIBN) and heat[4].

While the benzylic radical intermediate strongly favors the formation of the monobrominated target, the statistical probability of secondary radical abstraction, combined with environmental moisture, leads to a predictable profile of byproducts.

G SM Methyl 5-bromo-2-methylnicotinate (Starting Material) Radical Benzylic Radical Intermediate SM->Radical Br• abstraction Reagents NBS + AIBN / Heat (Initiation) Reagents->Radical generates Br• Target This compound (Target Product) Radical->Target reacts with Br2 Succinimide Succinimide (Byproduct) Radical->Succinimide NBS conversion Dibromo Methyl 5-bromo-2-(dibromomethyl)nicotinate (Over-bromination) Target->Dibromo Excess NBS / High Temp Hydrolyzed Methyl 5-bromo-2-(hydroxymethyl)nicotinate (Hydrolysis) Target->Hydrolyzed H2O exposure

Radical chain mechanism of benzylic bromination and pathways of impurity formation.

Quantitative Impurity Profile

The following table summarizes the primary impurities encountered in this workflow, their physicochemical behavior, and the foundational logic for their removal.

ImpurityOrigin / CausalityTLC Polarity (vs. Target)Primary Removal Strategy
Succinimide Direct byproduct of NBS after bromine transfer[5].Highly Polar (Remains at baseline in non-polar eluents).Aqueous liquid-liquid extraction.
Methyl 5-bromo-2-methylnicotinate Unreacted starting material due to incomplete conversion or degraded NBS.Less Polar (Higher

).
Silica gel chromatography.
Methyl 5-bromo-2-(dibromomethyl)nicotinate Over-bromination. The monobrominated product undergoes a second radical abstraction[6].Very Similar (Slightly higher

due to increased lipophilicity).
Strict temperature control during synthesis; High-resolution chromatography.
Methyl 5-bromo-2-(hydroxymethyl)nicotinate Hydrolysis. The benzylic bromide acts as a potent electrophile and reacts with trace moisture.More Polar (Lower

).
Prevention via anhydrous conditions; easily separated via chromatography.

Troubleshooting FAQs

Q1: My crude NMR shows a massive peak around 2.7 ppm. How do I completely remove the succinimide byproduct without degrading my product? A: The peak at ~2.7 ppm corresponds to the four equivalent protons of succinimide. Succinimide is highly soluble in water, whereas your halogenated nicotinate ester is highly lipophilic. The most efficient, self-validating method for its removal is a rigorous aqueous workup. By dissolving your crude mixture in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and washing it multiple times with distilled water, you force the succinimide to partition into the aqueous phase. Do not use basic aqueous washes (like NaHCO3), as the benzylic bromide is highly susceptible to nucleophilic attack and hydrolysis under basic conditions.

Q2: My reaction yields high amounts of the dibromomethyl impurity. How do I suppress and remove it? A: Over-bromination is a kinetic issue. The monobrominated product still possesses a benzylic proton. While the adjacent electron-withdrawing bromine slightly deactivates this position, high reaction temperatures (e.g., 80 °C in trifluoromethylbenzene[7]) provide enough thermodynamic energy to sustain further radical abstraction.

  • Suppression: To suppress this, strictly control your NBS stoichiometry (use exactly 1.0 to 1.05 equivalents) and consider lowering the reaction temperature. Research indicates that the selectivity for monobrominated derivatives over dibrominated derivatives increases significantly when operating at temperatures

    
     45 °C[6].
    
  • Removal: Because the dibrominated species is structurally similar to the target, it co-elutes closely on silica. You must use a very shallow gradient of Hexanes/EtOAc (e.g., starting at 100:0 and slowly moving to 95:5) to resolve them.

Q3: I am detecting a hydroxymethyl derivative in my final isolated batch. What caused this? A: Benzylic bromides are highly reactive electrophiles. If your reaction solvents (like acetonitrile or carbon tetrachloride) are not strictly anhydrous, or if your product sits in an aqueous workup for an extended period, the bromomethyl group will undergo an


 or 

hydrolysis to form the corresponding alcohol. Ensure all reagents are dry, and dry your organic layers rapidly with anhydrous

immediately after the aqueous wash.

Validated Experimental Protocols

The following protocols provide a self-validating system for the purification of this compound.

Workflow Crude Crude Reaction Mixture (Target, SM, Dibromo, Succinimide) AqWash Aqueous Wash (H2O / Brine) Crude->AqWash AqPhase Aqueous Phase (Succinimide Removed) AqWash->AqPhase partitions OrgPhase Organic Phase (Target, SM, Dibromo) AqWash->OrgPhase retains Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) OrgPhase->Chromatography PureTarget Pure Target Product (>98% Purity) Chromatography->PureTarget elutes at specific Rf Waste Impurity Fractions (SM, Dibromo) Chromatography->Waste early/late fractions

Step-by-step purification workflow for isolating the monobrominated target compound.

Protocol A: Aqueous Workup for Succinimide Clearance

Objective: Complete removal of succinimide and residual radical initiator.

  • Dilution: Upon completion of the reaction (verified by TLC), evaporate the primary reaction solvent (e.g., trifluoromethylbenzene or CCl4) under reduced pressure. Resuspend the crude paste in Ethyl Acetate (20 mL per gram of crude).

  • Partitioning: Transfer the organic layer to a separatory funnel. Add an equal volume of distilled water. Invert gently to avoid emulsion; do not shake violently.

  • Separation: Allow the layers to separate. Drain the aqueous layer (contains succinimide). Repeat the water wash two more times.

  • Brine Wash: Wash the organic layer once with saturated aqueous NaCl (brine) to pull residual water out of the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous

    
    , and swirl until the drying agent flows freely. Filter and concentrate under vacuum to yield a semi-solid crude.
    
Protocol B: Chromatographic Resolution of Mono- vs. Di-brominated Species

Objective: Separation of the target compound from unreacted starting material and dibromomethyl impurities[7].

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using 100% Hexanes. Ensure a flat, even bed.

  • Loading: Dissolve the crude mixture from Protocol A in the absolute minimum amount of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Begin elution with 100% Hexanes. Gradually increase the polarity to 95:5 Hexanes:EtOAc, and finally to 90:10 Hexanes:EtOAc.

  • Fraction Collection: Collect small fractions (e.g., 10-15 mL). The elution order is typically: Unreacted Starting Material

    
     Dibrominated Impurity 
    
    
    
    Target Monobrominated Product .
  • Validation: Spot fractions on a silica TLC plate and visualize under UV light (254 nm). Pool the fractions containing only the target compound, evaporate under reduced pressure, and store the resulting white-to-yellow crystals[8] under an inert argon atmosphere at 4 °C to prevent degradation.

References

  • Molaid. This compound - CAS号—— - 摩熵化学. Available at:[Link]

  • Google Patents. United States Patent (HDAC Inhibitors). Available at: [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available at: [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]

  • University of Calgary. Radical halogenation of allylic systems. Available at: [Link]

  • Google Patents. WO2017014170A1 - 複素環化合物 (Heterocyclic compounds).
  • Google Patents. WO1999025681A1 - Method for preparing bromomethyl-biphenyl derivatives.

Sources

Impact of solvent and base on "Methyl 5-bromo-2-(bromomethyl)nicotinate" reactivity

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the reactivity of Methyl 5-bromo-2-(bromomethyl)nicotinate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of reactions involving this versatile building block, with a particular focus on the critical roles of solvent and base selection.

Section 1: Understanding the Reactivity of this compound

This compound is a bifunctional molecule featuring two distinct bromine substituents. The reactivity of these two positions is significantly different. The bromine atom on the pyridine ring is generally less reactive towards nucleophilic substitution under typical conditions, often requiring harsh conditions or specific catalytic systems for displacement.[1][2] In contrast, the bromomethyl group at the 2-position behaves as a benzylic-like halide, making it highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism.

This guide will focus on the reactions of the more labile bromomethyl group, as this is the site of greatest interest for synthetic transformations.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound in a question-and-answer format, providing explanations and actionable solutions.

Category 1: Reaction Failure or Low Yield

Question 1: My nucleophilic substitution reaction with this compound is not proceeding, or the yield is very low. What are the likely causes?

Answer: Several factors can contribute to a failed or low-yielding reaction. Consider the following troubleshooting steps:

  • Inappropriate Solvent Choice: The solvent plays a crucial role in SN2 reactions.[3][4][5][6]

    • Protic Solvents (e.g., methanol, ethanol, water): These solvents can solvate the nucleophile through hydrogen bonding, creating a "cage" around it that hinders its ability to attack the electrophilic carbon.[3] This significantly slows down SN2 reactions. If you are using a protic solvent, switching to a polar aprotic solvent is highly recommended.

    • Non-Polar Solvents (e.g., hexane, toluene): Most nucleophiles, especially charged ones, have poor solubility in non-polar solvents, which will prevent the reaction from occurring.[4][7]

    • Optimal Solvents (Polar Aprotic): Solvents like Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , Acetonitrile (MeCN) , and Acetone are ideal for SN2 reactions.[3][4][6] They can dissolve ionic nucleophiles but do not strongly solvate the anion, leaving it "bare" and more reactive.[3]

  • Insufficiently Strong Base/Nucleophile: The strength of the nucleophile is a key determinant of the reaction rate.[8][9]

    • Negatively charged nucleophiles are generally more potent than their neutral counterparts.[3]

    • If your nucleophile is weak, you may need to use a stronger base to deprotonate it in situ, increasing its nucleophilicity. However, be mindful that very strong bases can lead to side reactions.[9]

  • Poor Leaving Group (Less Common for this Substrate): Bromine is a good leaving group. However, if side reactions are occurring that affect the leaving group's ability to depart, it could impede the reaction.

  • Steric Hindrance: While the bromomethyl group is relatively unhindered, a bulky nucleophile may struggle to access the electrophilic carbon.[3][6]

  • Reaction Temperature: While many SN2 reactions proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. However, excessive heat can promote side reactions.

Question 2: I am observing the formation of multiple products, and my desired product is a minor component. What is happening?

Answer: The formation of multiple products often points to a lack of selectivity or the occurrence of side reactions. Here are some potential causes and solutions:

  • Competing Elimination (E2) Reactions: If a strong, sterically hindered base is used, it may preferentially act as a base rather than a nucleophile, leading to the elimination of HBr and the formation of an alkene. To favor substitution over elimination, use a less sterically hindered, highly nucleophilic species.

  • Reaction with the Pyridine Ring Nitrogen: While less likely under most conditions, strong nucleophiles could potentially interact with the electron-deficient pyridine ring. This is more common in nucleophilic aromatic substitution (SNAr) reactions, which typically require more forcing conditions.[1]

  • Decomposition of Reagents or Products:

    • Some reagents, like N-Bromosuccinimide (NBS) in DMF, can be unstable at elevated temperatures.[10] While you are likely using the product of a bromination reaction, it's a good practice to be aware of the stability of all components in your reaction mixture.

    • Your product itself might be unstable under the reaction or workup conditions.[11] To test for this, you can take a sample of the purified product and subject it to the reaction conditions (without the other starting material) to see if it degrades.

Category 2: Solvent and Base Selection

Question 3: How do I choose the optimal solvent for my reaction with this compound?

Answer: The choice of solvent is critical for the success of your nucleophilic substitution reaction. The general principle is to use a polar aprotic solvent .[3][4][5][6]

Solvent CategoryExamplesImpact on SN2 ReactivityRationale
Polar Aprotic (Recommended) DMF, DMSO, Acetonitrile, AcetoneExcellent Dissolves ionic nucleophiles without strongly solvating the anion, leading to a "bare" and highly reactive nucleophile.[3][6]
Polar Protic Water, Methanol, EthanolPoor Solvates the nucleophile via hydrogen bonding, creating a solvent cage that reduces its reactivity.[3]
Non-Polar Hexane, Toluene, Diethyl EtherVery Poor Fails to dissolve most common nucleophiles, preventing the reaction from occurring.[4][7]

Workflow for Solvent Selection:

Solvent_Selection start Start: Choose a Solvent is_nucleophile_charged Is the nucleophile charged? start->is_nucleophile_charged polar_aprotic Use a Polar Aprotic Solvent (DMF, DMSO, MeCN) is_nucleophile_charged->polar_aprotic Yes non_polar_issue Consider solubility issues. Non-polar solvents are unlikely to work. is_nucleophile_charged->non_polar_issue If considering a non-polar solvent protic_issue Is a protic solvent necessary for other reasons? is_nucleophile_charged->protic_issue No protic_issue->polar_aprotic No expect_slow_rate Expect a slower reaction rate. Consider alternative solvents. protic_issue->expect_slow_rate Yes

Caption: Decision workflow for selecting an appropriate solvent.

Question 4: What is the role of the base in these reactions, and how do I select the right one?

Answer: The base can play two primary roles:

  • To deprotonate a protic nucleophile: If your nucleophile is, for example, an alcohol (R-OH) or a thiol (R-SH), a base is required to deprotonate it to the more nucleophilic alkoxide (R-O⁻) or thiolate (R-S⁻).

  • To act as the nucleophile itself: In many cases, the conjugate base of a weak acid is the nucleophile (e.g., acetate, cyanide).

Guidelines for Base Selection:

  • Match the pKa: The base should be strong enough to deprotonate the nucleophile effectively. A good rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the nucleophile.

  • Consider Steric Hindrance: For substitution reactions, non-hindered bases are generally preferred to avoid competing elimination reactions. For example, sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often good choices for deprotonating alcohols and phenols.

  • Nucleophilicity vs. Basicity: While stronger bases are often stronger nucleophiles, this is not always the case.[9] For instance, very strong and bulky bases like potassium tert-butoxide are excellent bases but poor nucleophiles, and will likely favor elimination.

BaseTypical UseConsiderations
Potassium Carbonate (K₂CO₃) Deprotonation of phenols and carboxylic acidsA relatively weak, non-nucleophilic base. Good for many applications.
Sodium Hydride (NaH) Deprotonation of alcoholsA strong, non-nucleophilic base. Reacts with protic solvents.
Triethylamine (Et₃N) Acid scavengerA non-nucleophilic organic base, often used to neutralize acids formed during the reaction.
Sodium Hydroxide (NaOH) Can be both a base and a nucleophileA strong base and a reasonably good nucleophile. Can lead to hydrolysis of the ester group if not used carefully.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for reacting this compound with a generic nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol, amine, or thiol)

  • Base (if required, e.g., K₂CO₃, NaH)

  • Polar aprotic solvent (e.g., DMF, Acetonitrile)

  • Anhydrous conditions (if using a moisture-sensitive base like NaH)

Procedure:

  • To a solution of the nucleophile (1.0 equivalent) in the chosen solvent, add the base (1.1 equivalents) at room temperature.

  • Stir the mixture for 15-30 minutes to allow for deprotonation (if applicable).

  • Add a solution of this compound (1.05 equivalents) in the same solvent dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for General Nucleophilic Substitution:

experimental_workflow A Dissolve Nucleophile in Solvent B Add Base (if needed) A->B C Add this compound B->C D Monitor Reaction (TLC/LC-MS) C->D E Workup and Extraction D->E F Purification E->F G Characterization F->G

Caption: A typical experimental workflow for nucleophilic substitution.

Section 4: References

  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. Retrieved from [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-(bromomethyl)nicotinate. Retrieved from [Link]

  • King Saud University. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • MDPI. (2026, February 9). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. Retrieved from [Link]

  • Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]

  • PMC. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

  • SciSpace. (2021, July 12). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Retrieved from

  • PubChem. (n.d.). Methyl 2-(bromomethyl)nicotinate. Retrieved from [Link]

Sources

Technical Support Center: Monitoring Reactions of Methyl 5-bromo-2-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing Methyl 5-bromo-2-(bromomethyl)nicotinate. This versatile building block is prized in medicinal chemistry and drug development for its dual reactivity. The pyridine ring features a bromine atom at the C-5 position, ideal for palladium-catalyzed cross-coupling reactions, and a highly reactive benzylic bromide at the C-2 position, perfect for nucleophilic substitution (Sₙ2) reactions.[1]

This guide is designed to provide practical, field-tested advice for monitoring the progress of your reactions, focusing primarily on the more kinetically facile nucleophilic substitution at the bromomethyl group. We will address common challenges, offer troubleshooting solutions, and provide standardized protocols to ensure the integrity and success of your experiments.

Core Concepts: A Comparative Overview of Reaction Monitoring Techniques

Choosing the right analytical tool is critical for efficiently tracking reaction progress. Each technique offers a unique balance of speed, cost, and the quality of information provided. Real-time or near-real-time monitoring allows for precise determination of reaction completion, preventing the formation of byproducts from over-running the reaction and saving valuable time and resources.[2][3]

Technique Primary Use Information Provided Speed Cost per Sample Key Considerations
Thin-Layer Chromatography (TLC) Qualitative, rapid checkDisappearance of starting material, appearance of product(s). Provides relative polarity (Rf).Very Fast (<15 min)Very LowLimited resolution for compounds with similar polarity. Not quantitative.[4][5]
High-Performance Liquid Chromatography (HPLC-UV) Quantitative analysisSeparation and quantification of reactants, products, and byproducts. Provides retention times.Moderate (5-30 min/sample)Low to ModerateRequires method development. UV detection requires chromophores.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Qualitative & QuantitativeConfirms molecular weight of reactants and products, providing structural confirmation. Highly sensitive.Moderate (5-30 min/sample)ModerateGold standard for unambiguous product identification. Minimal sample prep needed.[6][7][8]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural confirmationTracks disappearance of specific reactant signals (e.g., -CH₂Br) and appearance of product signals.Slow (>30 min including prep)HighProvides detailed structural information and can be used for quantitative analysis (qNMR).[9][10]

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: Low or No Conversion of Starting Material Q: My TLC/LC-MS analysis shows a significant amount of unreacted this compound, even after extended reaction times. What are the primary factors I should investigate?

A: This is a common issue in Sₙ2 reactions and can often be resolved by systematically evaluating the reaction parameters.[11] The benzylic bromide of your substrate is highly reactive, so the issue often lies with the nucleophile or the reaction environment.

  • Nucleophile Potency & Purity: A weak nucleophile will result in a sluggish reaction.[12][13] Ensure your nucleophile is sufficiently strong for an Sₙ2 displacement. If it is a salt (e.g., sodium azide, potassium cyanide), verify its purity and ensure it is anhydrous, as water can compete with the nucleophile.

  • Solvent Selection: The choice of solvent is critical. For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally superior.[11][12] They solvate the counter-ion of the nucleophile but do not form a tight "cage" around the nucleophile itself, leaving it more available to attack the electrophilic carbon. Protic solvents (water, alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Temperature and Concentration: Sₙ2 reactions are sensitive to temperature. If the reaction is slow at room temperature, cautiously increasing the heat can significantly increase the rate. Le Chatelier's principle also applies; increasing the concentration of reactants can help drive the equilibrium towards the product.[11]

  • Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt with poor solubility in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective. The PTC transports the nucleophile anion into the organic phase, dramatically accelerating the reaction.[11]

Below is a logical workflow to diagnose the issue.

SN2_Troubleshooting start Start: Low Sₙ2 Conversion reagent_quality Verify Reagent Quality (Nucleophile Purity, Solvent Dryness) start->reagent_quality nucleophile_strength Is the Nucleophile Strong Enough? reagent_quality->nucleophile_strength Reagents OK success Successful Reaction reagent_quality->success Impure/Wet (Purify/Replace) solvent_choice Is the Solvent Polar Aprotic? nucleophile_strength->solvent_choice Yes nucleophile_strength->success No (Use Stronger Nucleophile) temp_conc Increase Temperature or Reactant Concentration solvent_choice->temp_conc Yes solvent_choice->success No (Switch to DMF, MeCN, etc.) ptc Consider Phase-Transfer Catalyst temp_conc->ptc Still Slow temp_conc->success Rate Improved ptc->success Implemented

Caption: Troubleshooting workflow for low Sₙ2 conversion.

Problem 2: Formation of Multiple/Unexpected Products

Q: My reaction mixture analysis shows several unexpected spots on TLC or peaks in the LC-MS. What are the likely side reactions?

A: The appearance of multiple products points to competing reaction pathways or degradation. Given the structure of this compound, several possibilities exist.

  • Hydrolysis: The benzylic bromide is susceptible to hydrolysis by trace amounts of water in the solvent or on glassware, which would produce the corresponding alcohol, Methyl 5-bromo-2-(hydroxymethyl)nicotinate. This is especially prevalent if the reaction is run for extended periods or at high temperatures.[14]

  • Elimination (E2): If your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination reaction can compete with the desired Sₙ2 substitution. This is less common with typical Sₙ2 nucleophiles.

  • Starting Material Degradation: Benzylic bromides can be unstable and may decompose or polymerize over time, especially when exposed to light, heat, or certain metals.[14] It is crucial to use high-purity starting material and ensure inert reaction conditions.

  • Reaction at C5-Br: While the C5-Br is an aryl bromide and generally unreactive towards nucleophilic substitution, it is the primary site for cross-coupling reactions.[1] If your reaction mixture contains trace metals (e.g., from a previous step or a spatula), unexpected coupling side products could form, although this is unlikely under standard Sₙ2 conditions.

Potential Byproduct Expected Mass Change Expected Polarity (vs. Starting Material) Identification Tip
Hydrolysis Product -Br, +OH (Net -62 Da)More Polar (Lower Rf on TLC)Look for M-H₂O fragment in MS.
Dimer/Polymer Multiple of MWLess Polar (Higher Rf on TLC)Series of high-mass peaks in MS.
Elimination Product -HBr (Net -81 Da)Less Polar (Higher Rf on TLC)Requires a strong base.

Problem 3: Interpreting Mass Spectrometry Data Q: My LC-MS shows a forest of peaks. How can I confidently identify my starting material, product, and byproducts?

A: Mass spectrometry is incredibly powerful for this analysis due to bromine's unique isotopic signature. Natural bromine exists as a nearly 1:1 mixture of ⁷⁹Br and ⁸¹Br. This creates a characteristic pattern in the mass spectrum.

  • Starting Material: this compound contains two bromine atoms. Its mass spectrum will show a distinctive cluster of peaks: an M peak, an M+2 peak (twice the intensity of M), and an M+4 peak (same intensity as M). This 1:2:1 pattern is a definitive fingerprint.

  • Sₙ2 Product: A successful nucleophilic substitution at the benzylic position replaces one bromine atom. Therefore, your desired product will contain only one bromine atom. Its mass spectrum will exhibit a simpler M and M+2 cluster with a ~1:1 intensity ratio.

  • Hydrolysis Product: This will also show the 1:1 isotope pattern for a single bromine atom but at a mass corresponding to the replacement of Br with OH.

By extracting the ion chromatograms for the expected masses and looking for these specific isotopic patterns, you can quickly and accurately identify the key components in your reaction mixture.[8][15]

Caption: Expected MS isotope patterns for reaction components.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for routine monitoring of a nucleophilic substitution with this reagent? A1: For routine, high-throughput monitoring, open-access LC-MS is the industry standard.[7] It provides rapid, unambiguous confirmation of product formation and consumption of starting material in a single run.[6] For a quick, qualitative check at your bench, TLC is invaluable for its speed and low cost, allowing you to make immediate decisions about reaction progress.[4]

Q2: How should I prepare a sample from my reaction for analysis? A2: Proper sample preparation is key to obtaining clean, reliable data. A small aliquot should be taken from the reaction mixture and immediately quenched to stop the reaction.

  • Using a glass capillary or micropipette, withdraw a small aliquot (~5-10 µL) from the vigorously stirred reaction mixture.[4]

  • Dispense the aliquot into a vial containing ~1 mL of a solvent that will dissolve all components but is not reactive (e.g., ethyl acetate or dichloromethane). If your reaction is in a high-boiling solvent like DMF or DMSO, this dilution is especially important.

  • For LC-MS, further dilute this solution with the mobile phase (e.g., acetonitrile/water) and filter through a 0.45 µm syringe filter before injection.[7]

  • For TLC, you can directly spot the diluted solution from step 2 onto the plate.[5]

Q3: What are the critical safety precautions for handling this compound? A3: This compound should be handled with caution. The benzylic bromide functional group makes it a potent lachrymator (tear-inducing agent) and an irritant to the skin, eyes, and respiratory system.[16][17] Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust or vapors.[18][19]

Q4: How can I use ¹H NMR to confirm my reaction's progress? A4: ¹H NMR spectroscopy provides definitive structural evidence. To monitor the reaction, you will track two key signals:

  • Starting Material Signal: The benzylic methylene protons (-CH₂Br) of this compound typically appear as a singlet around δ 4.5-4.8 ppm .

  • Product Signal: Upon successful substitution, this singlet will disappear and a new signal corresponding to the methylene group attached to your nucleophile (-CH₂-Nu) will appear. The chemical shift of this new signal is diagnostic of the new bond formed and will vary depending on the electronegativity of the nucleophile.

By comparing the integration of the starting material's -CH₂Br peak to the product's -CH₂-Nu peak in a crude sample, you can determine the conversion percentage.[9]

Standardized Analytical Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark three lanes: "SM" for starting material, "Co" for a co-spot, and "Rxn" for the reaction mixture.

  • Spotting:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "Rxn" lane, spot the quenched and diluted reaction aliquot (see FAQ 2).

    • In the "Co" lane, spot the starting material first, then carefully spot the reaction mixture directly on top of it. This helps to resolve spots with close Rf values.[4]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to elute up the plate.

  • Visualization: Once the solvent front is ~1 cm from the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[5][9] If necessary, use a chemical stain (e.g., potassium permanganate) to visualize non-UV active compounds.

  • Analysis: The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.

Protocol 2: Reaction Monitoring by LC-MS

  • Sample Preparation: Prepare a quenched and filtered sample as described in FAQ 2. A typical final concentration for injection is ~0.1 mg/mL.

  • Method Parameters: Use a standard reversed-phase C18 column. A fast gradient method is usually sufficient for reaction monitoring.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5-10% B, ramp to 95% B over 2-5 minutes, hold for 1 minute, and re-equilibrate.[7]

    • Flow Rate: 0.5 - 1.0 mL/min.

  • MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ion electrospray mode (ESI+).

  • Injection & Analysis: Inject 1-5 µL of the prepared sample. Analyze the resulting total ion chromatogram (TIC) and extracted ion chromatograms for the expected masses of the starting material and product, paying close attention to the bromine isotope patterns as described in the troubleshooting guide.[20]

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Nucleophilic Substitution Reactions.
  • Analytical Methods (RSC Publishing). (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis.
  • PMC. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • ACS Publications. (2018, December 13). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. Journal of Chemical Education.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS.
  • CAMEO Chemicals | NOAA. (n.d.). BENZYL BROMIDE.
  • NJ.gov. (2000, December 15). Common Name: BENZYL BROMIDE HAZARD SUMMARY.
  • ChemicalBook. (n.d.). methyl 5-(bromomethyl)nicotinate synthesis.
  • Benchchem. (n.d.). Methyl 5-bromo-6-methylnicotinate | 1174028-22-8.
  • MilliporeSigma. (n.d.). Methyl 5-bromo-2-methylnicotinate | 1215916-40-7.
  • Safety Data Sheet. (n.d.).
  • Chemia. (2022, March 28). Allylic position and benzylic position bromination.
  • Farmacia Journal. (2009). LC-MS STRATEGIES IN MONITORING THE RESPONSE TO DIFFERENT THERAPY.
  • Chemistry Steps. (2024, February 10). Benzylic Bromination.
  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?.
  • Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer.
  • Organic Process Research & Development. (2012, February 28). Recent developments in the use of LCMS in process pharmaceutical chemistry.
  • Sciforum. (n.d.). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature.
  • Wikipedia. (n.d.). Benzyl bromide.
  • BLD Pharm. (n.d.). 1215916-40-7|Methyl 5-bromo-2-methylnicotinate.
  • Rsc.org. (n.d.). Supplementary Information.
  • Chemistry LibreTexts. (2024, August 16). Uses of TLC.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros.
  • Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE.
  • Chemistry LibreTexts. (2020, July 1). Factors affecting rate of nucleophilic substitution reactions.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Bromination of Nicotinic Acid.
  • Fluorochem. (n.d.). Methyl 2-bromo-5-methylnicotinate.
  • precisionFDA. (n.d.). METHYL 5-BROMONICOTINATE.
  • PubChem. (n.d.). Methyl 5-(bromomethyl)nicotinate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum.
  • Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. r/chemhelp.
  • Google Patents. (n.d.). US2280040A - Preparation of nicotinic acid amide.
  • Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
  • ksu.edu.sa. (n.d.). Nucleophilic Substitution Reactions.
  • International Journal of Engineering and Management Research. (2024, October 5). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.
  • NSF PAR. (n.d.). Probing multiple enzymatic methylation events in real time with NMR spectroscopy.

Sources

Validation & Comparative

A Comparative Guide to Methyl 5-bromo-2-(bromomethyl)nicotinate and Other Bromomethylpyridines for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, pyridines functionalized with bromomethyl groups are indispensable building blocks. Their utility stems from the dual reactivity of the pyridine core and the labile bromomethyl substituent, which allows for a diverse array of chemical transformations. Among these, Methyl 5-bromo-2-(bromomethyl)nicotinate stands out due to its unique trifunctional nature. This guide provides an in-depth, objective comparison of this key intermediate with other structurally related bromomethylpyridines, supported by experimental data to inform rational synthetic design.

Introduction to Bromomethylpyridines as Synthetic Intermediates

Bromomethylpyridines are a class of heterocyclic compounds that feature a pyridine ring substituted with one or more bromomethyl (-CH₂Br) groups. The electron-withdrawing nature of the pyridine ring renders the methylene protons of the bromomethyl group acidic and the carbon atom highly electrophilic. This makes the bromomethyl group an excellent substrate for nucleophilic substitution reactions, analogous to benzylic halides.[1]

The position of the bromomethyl group on the pyridine ring, along with the presence of other substituents, significantly influences the molecule's overall reactivity and dictates its utility in specific synthetic applications. This guide will focus on a comparative analysis of this compound against other common bromomethylpyridines, highlighting the strategic advantages conferred by its specific substitution pattern.

The Unique Profile of this compound

This compound possesses a distinct trifunctional architecture:

  • A Reactive Bromomethyl Group: Located at the 2-position, this group is highly susceptible to nucleophilic attack, serving as a primary site for introducing a wide variety of functional groups.

  • An Electron-Withdrawing Methyl Ester: At the 3-position (nicotinate core), the methyl ester modulates the electronic properties of the pyridine ring.

  • A Versatile Bromo Substituent: The bromine atom at the 5-position is amenable to a range of transition metal-catalyzed cross-coupling reactions.

This trifunctionality allows for sequential and orthogonal chemical modifications, making it a powerful tool for constructing complex molecular scaffolds.

Comparative Reactivity Analysis

To understand the specific advantages of this compound, it is instructive to compare its reactivity with other commercially available bromomethylpyridines.

Nucleophilic Substitution at the Bromomethyl Group

The primary reaction of the bromomethyl group is nucleophilic substitution (Sₙ2). The rate of this reaction is influenced by steric hindrance and the electronic nature of the pyridine ring.

CompoundStructureRelative ReactivityKey Considerations
This compound this compoundHighThe electron-withdrawing ester group can enhance the electrophilicity of the bromomethyl carbon.
2-Bromo-5-(bromomethyl)pyridine 2-Bromo-5-(bromomethyl)pyridineHighStructurally similar to the target compound, offering a reactive bromomethyl group for substitution.[2]
3-(Bromomethyl)pyridine 3-(Bromomethyl)pyridineModerateThe position of the bromomethyl group relative to the nitrogen atom influences its reactivity.[3]
Methyl 6-(bromomethyl)nicotinate Methyl 6-(bromomethyl)nicotinateHighThe bromomethyl group at the 6-position is also highly reactive.[4][5]

Experimental Insight: In a typical Sₙ2 reaction, such as the synthesis of an amine via Gabriel synthesis, the reactivity of the bromomethyl group is paramount. The electron-withdrawing nature of the pyridine nitrogen and, in the case of the nicotinates, the methyl ester, facilitates the departure of the bromide leaving group, leading to efficient substitution.[6]

Cross-Coupling Reactions at the Bromo Position

The bromine atom on the pyridine ring serves as a handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The success of these reactions depends on the electronic environment of the C-Br bond.

CompoundSuzuki-Miyaura CouplingSonogashira CouplingHeck Coupling
This compound FavorableFavorableFavorable
2-Bromo-5-(bromomethyl)pyridine Favorable[7]FavorableFavorable
Methyl 6-bromonicotinate Favorable[8]FavorableFavorable

Causality Behind Experimental Choices: The electron-withdrawing nature of the pyridine ring facilitates the oxidative addition of palladium(0) to the C-Br bond, which is the rate-determining step in many cross-coupling reactions.[7] The presence of the methyl ester in this compound further enhances this effect, potentially leading to higher yields and faster reaction times compared to analogues lacking this group.

Experimental Protocols and Data

To provide a practical context for this comparison, the following are representative experimental protocols.

General Procedure for Nucleophilic Substitution: Synthesis of Methyl 5-bromo-2-(azidomethyl)nicotinate

This protocol demonstrates the high reactivity of the bromomethyl group in this compound. A similar procedure can be applied to other bromomethylpyridines.

Workflow Diagram:

Nucleophilic_Substitution A This compound D Reaction at RT A->D B Sodium Azide (NaN3) B->D C DMF (Solvent) C->D E Aqueous Workup D->E F Purification (Column Chromatography) E->F G Methyl 5-bromo-2-(azidomethyl)nicotinate F->G Suzuki_Coupling cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification Bromopyridine Bromopyridine Derivative Degas Degas Mixture Bromopyridine->Degas Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Degas Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Degas Base Base (e.g., K2CO3) Base->Degas Solvent Solvent (e.g., Dioxane/Water) Solvent->Degas Heat Heat to 80-100 °C Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Coupled Product Purify->Product

Sources

Spectroscopic analysis to confirm the structure of "Methyl 5-bromo-2-(bromomethyl)nicotinate" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous comparative analysis of spectroscopic protocols for validating the structure of Methyl 5-bromo-2-(bromomethyl)nicotinate (MBBMN) and its downstream derivatives.

As a scaffold frequently used in the synthesis of kinase inhibitors and heterocyclic libraries, the structural integrity of this intermediate is critical. A common pitfall in drug development is the misidentification of regioisomers during the radical bromination phase. This guide compares Standard Quality Control (Method A) against an Integrated Structural Elucidation (Method B) , advocating for the latter to ensure data integrity in high-stakes research.

A Comparative Analytical Guide for Drug Discovery

Executive Summary

The synthesis of This compound typically involves the radical bromination of methyl 5-bromo-2-methylnicotinate using N-bromosuccinimide (NBS). However, this reaction often yields impurities, including dibrominated species or regioisomers where bromination occurs on the aromatic ring or incorrect methyl groups (if precursors are impure).

This guide compares two validation workflows:

  • Method A (Standard QC): Relies on 1D ¹H NMR and low-resolution LC-MS.

  • Method B (Recommended - ISE): Integrated Structural Elucidation using 2D NMR (NOESY/HMBC) and High-Resolution Mass Spectrometry (HRMS).

Verdict: While Method A is faster (15 mins), it fails to definitively distinguish between certain regioisomers. Method B is required for IND-enabling studies and library synthesis to prevent "dead-end" chemistry later in the pipeline.

Comparative Analysis: Standard vs. Integrated Protocols

FeatureMethod A: Standard QC (1D NMR + LC-MS)Method B: Integrated Structural Elucidation (ISE)
Primary Detection Chemical Shift (

) & Molecular Ion (

)
Through-space correlations & Exact Mass
Regioisomer ID Low Confidence. Relies on predicted shifts.High Confidence. Confirmed by NOE/HMBC connectivity.
Isotopic Pattern Basic Br isotope recognition (

).
Detailed simulation matching for poly-brominated species.
Throughput High (10-15 min/sample).Medium (1-2 hours/sample).
Risk Profile High risk of misassigning

location.
Near-zero risk of structural misassignment.
Application Routine batch checks.Characterizing new scaffolds/derivatives.

Scientific Foundation & Causality

The Structural Challenge

The core challenge lies in the 2-methyl vs. 5-bromo positioning. During radical bromination:

  • Target Reaction: Bromination of the 2-methyl group to form

    
    .
    
  • Side Reaction: Over-bromination to

    
     or bromination at the C4/C6 positions if the ring is activated (less likely with electron-withdrawing esters, but possible under forcing conditions).
    
  • Ambiguity: The chemical shift of a

    
     protons (
    
    
    
    4.9 ppm) can overlap with other functionalized methylene groups in complex derivatives.
Why Method B (ISE) is Superior
  • Causality: 1D NMR shows presence of protons but not location.

  • Solution:

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes a 3-bond correlation (

      
      ) between the 
      
      
      
      protons and the C3 quaternary carbon (ester attachment).
    • NOESY (Nuclear Overhauser Effect): Detects spatial proximity between the Ester Methyl (

      
      ) and the new Bromomethyl (
      
      
      
      ) group. If the bromination occurred elsewhere, this signal would be absent.

Detailed Experimental Protocols

Protocol 1: Synthesis & Isolation (Context)
  • Reagents: Methyl 5-bromo-2-methylnicotinate (1.0 eq), NBS (1.1 eq), Benzoyl Peroxide (0.05 eq),

    
     or Trifluorotoluene (Solvent).
    
  • Conditions: Reflux for 4–6 hours.

  • Critical Step: Filter hot to remove succinimide byproduct. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Spectroscopic Characterization (Method B)
A. 1D ¹H NMR Acquisition
  • Solvent:

    
     or 
    
    
    
    (use
    
    
    to avoid solvent peak overlap with
    
    
    signals).
  • Key Signals to Monitor:

    • Precursor Methyl: Singlet at

      
       2.80 ppm 
      
      
      
      Disappears .
    • Product Bromomethyl (

      
      ):  Sharp singlet at 
      
      
      
      4.90–5.00 ppm
      .
    • Aromatic H6: Doublet (

      
      8.7 ppm, 
      
      
      
      Hz).
    • Aromatic H4: Doublet (

      
      8.4 ppm, 
      
      
      
      Hz).
B. 2D NMR Configuration (The Validator)
  • NOESY Experiment:

    • Mixing Time: 500 ms.

    • Target Correlation: Look for a cross-peak between the Ester Methyl (

      
       3.9 ppm) and the Bromomethyl  (
      
      
      
      4.9 ppm).
    • Interpretation: This confirms the

      
       is at the C2 position, adjacent to the C3-ester.
      
  • HMBC Experiment:

    • Optimize for long-range coupling (

      
       Hz).
      
    • Verify coupling of

      
       protons to C2 (ipso) and C3 (ester-bearing carbon).
      
C. Mass Spectrometry (Isotope Analysis)
  • Technique: ESI+ or APCI.

  • Pattern Recognition:

    • Mono-bromo (Precursor): 1:1 doublet (

      
      ).
      
    • Di-bromo (Target Product): 1:2:1 triplet pattern (

      
      ) at 
      
      
      
      .
    • Note: The presence of the 1:2:1 pattern is the fastest check for successful bromination.

Data Presentation: Quantitative Comparison

Table 1: Chemical Shift Fingerprint (in )
MoietyPrecursor (

ppm)
Target: Bromomethyl (

ppm)
Derivative: Aminomethyl* (

ppm)
Signal Type
C2-Methyl 2.82-- --Singlet (

)
C2-Methylene --4.95 4.10 – 4.30 Singlet (

)
Ester (

)
3.943.983.92Singlet (

)
Ar-H6 8.688.758.65Doublet (

)
Ar-H4 8.358.428.30Doublet (

)

*Derivative example: Reaction with Benzylamine (


).
Table 2: MS Isotope Distribution
CompoundFormulaExpected

Peaks
Intensity Ratio
Precursor

230, 232100 : 98 (1:1)
Target (MBBMN)

307, 309, 31151 : 100 : 49 (1:2:1)
Impurity (

)

385, 387, 389, 3911 : 3 : 3 : 1

Visualization: Validation Workflow

The following diagram illustrates the decision logic for confirming the structure, emphasizing the "Stop/Go" criteria at the 2D NMR stage.

G Start Start: Crude Reaction Mixture LCMS Step 1: LC-MS Screen (Check Isotope Pattern) Start->LCMS Decision1 Pattern = 1:2:1? LCMS->Decision1 Purify Step 2: Flash Chromatography (Isolate Major Spot) Decision1->Purify Yes Fail Reject: Re-optimize Synthesis Decision1->Fail No (1:1 or 1:3:3:1) NMR_1D Step 3: 1D 1H NMR (Check CH2 shift @ ~4.95 ppm) Purify->NMR_1D Decision2 Singlet Present? NMR_1D->Decision2 NMR_2D Step 4: 2D NMR (NOESY) (Confirm Regiochemistry) Decision2->NMR_2D Yes Decision2->Fail No (Multiplet/Wrong Shift) NMR_2D->Fail No Correlation Success Validated: Release for Library Gen NMR_2D->Success NOE: Ester <-> CH2Br

Figure 1: Decision tree for the structural validation of this compound, highlighting the critical role of NOESY correlations.

References

  • National Institutes of Health (NIH). Methyl 5-(bromomethyl)nicotinate | C8H8BrNO2 | CID 14932946 - PubChem Data. PubChem Compound Summary. [Link]

  • Chemistry LibreTexts. NMR Spectroscopy: Differentiation of Constitutional Isomers. LibreTexts Chemistry Library. [Link]

  • Manac Inc. Bromination reactions that use NBS: Active aromatic ring bromination.[1] Manac Technical Articles.[1] [Link]

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The Strategic Utility of Methyl 5-bromo-2-(bromomethyl)nicotinate in Structure-Activity Relationship (SAR) Studies for Novel HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of epigenetic drug discovery, the pursuit of selective and potent histone deacetylase (HDAC) inhibitors remains a focal point for therapeutic intervention in oncology and beyond. The intricate structure-activity relationships (SAR) that govern the efficacy and isoform selectivity of these inhibitors demand a versatile chemical toolbox. This guide illuminates the strategic value of Methyl 5-bromo-2-(bromomethyl)nicotinate as a pivotal intermediate, enabling the systematic exploration of the chemical space around the nicotinamide scaffold to derive novel HDAC inhibitors. We will objectively compare the performance of nicotinamide-based inhibitors with other structural classes and provide the experimental context for their evaluation.

The Nicotinamide Scaffold: A Privileged Motif in HDAC Inhibition

The general pharmacophore for zinc-dependent HDAC inhibitors comprises three key features: a zinc-binding group (ZBG) that chelates the active site zinc ion, a "cap" group that interacts with the rim of the catalytic tunnel, and a linker that connects these two moieties. Nicotinamide-containing compounds have emerged as a promising class of HDAC inhibitors, often exhibiting selectivity for class I HDACs.[1] The pyridine nitrogen of the nicotinamide core can form crucial interactions within the HDAC active site, contributing to the binding affinity and selectivity profile of the inhibitor.

The strategic importance of this compound lies in its dual reactivity. The bromomethyl group at the 2-position and the bromo substituent at the 5-position serve as versatile synthetic handles for the introduction of diverse cap groups and for coupling to various linker-ZBG moieties, respectively. This allows for the rapid generation of compound libraries to probe the SAR of nicotinamide-based HDAC inhibitors.

Synthetic Versatility: A Gateway to Diverse Nicotinamide Analogs

The utility of this compound is best understood through its application in synthetic schemes aimed at producing diverse HDAC inhibitors. The following workflow illustrates a general synthetic strategy.

G A This compound B Introduction of diverse 'Cap' groups via substitution of the bromomethyl group A->B C Library of 2-substituted 5-bromonicotinates B->C D Coupling of Linker-ZBG moiety at the 5-position (e.g., Suzuki coupling) C->D E Final Library of Nicotinamide-based HDAC Inhibitors D->E F SAR-driven optimization E->F Biological Screening

Caption: Synthetic workflow utilizing this compound.

This modular synthetic approach allows for the systematic modification of the nicotinamide scaffold to explore the impact of different cap groups and zinc-binding moieties on HDAC inhibitory activity and isoform selectivity.

Comparative Analysis of Nicotinamide-Based HDAC Inhibitors

The true measure of a synthetic intermediate's value is in the biological activity of the final compounds it helps create. Below, we compare the performance of several nicotinamide-based HDAC inhibitors, showcasing the impact of structural modifications on their potency and selectivity.

Impact of the "Cap" Group on HDAC Inhibition

The "cap" group plays a crucial role in establishing interactions with the surface of the HDAC enzyme, influencing both potency and isoform selectivity. The table below presents a comparative analysis of nicotinamide derivatives with varying cap groups.

Compound IDNicotinamide Core"Cap" GroupHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference
BG45 NicotinamidePhenyl--5506[2]
Compound 6b Nicotinamide4-Methoxyphenyl--694[3]
Compound 6n Nicotinamide3,4-Dimethoxyphenyl--5481[3]
Compound 7a Ligustrazine-basedLigustrazine114.353.7-[2]
Compound 12 Spirocyclic NicotinamideBiarylPotent (exact value not specified)Potent (exact value not specified)Less Potent[4]

Note: Direct comparison is challenging due to variations in assay conditions between studies. The data is presented to illustrate trends in SAR.

From this data, we can infer several key SAR insights:

  • The introduction of a methoxy group on the phenyl cap (Compound 6b) enhances HDAC3 inhibitory activity compared to the unsubstituted phenyl cap (BG45).[2][3]

  • However, the addition of a second methoxy group (Compound 6n) leads to a decrease in potency, highlighting the sensitive nature of the cap group's interaction with the enzyme.[3]

  • More complex, heterocyclic cap groups like ligustrazine (Compound 7a) can lead to potent, class I selective inhibitors with nanomolar activity against HDAC1 and HDAC2.[2]

  • The incorporation of a spirocyclic scaffold attached to the nicotinamide core (Compound 12) can also yield potent and selective inhibitors.[4]

The Role of the Zinc-Binding Group (ZBG)

While the nicotinamide core and cap group are crucial for affinity and selectivity, the zinc-binding group is essential for the inhibitory mechanism. While hydroxamic acids are common ZBGs, there is a drive to develop non-hydroxamate inhibitors to improve pharmacokinetic properties and reduce potential off-target effects.[3] Nicotinamide derivatives have been successfully synthesized with various ZBGs, demonstrating the versatility of this scaffold.

Experimental Protocols for Evaluating HDAC Inhibitors

The reliable evaluation of HDAC inhibitors requires robust and standardized experimental protocols. Here, we provide a detailed methodology for a common in vitro HDAC activity assay.

In Vitro HDAC Enzymatic Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 values of test compounds against purified HDAC enzymes.

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC developer solution (containing a protease)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the HDAC enzymes and the fluorogenic substrate in assay buffer to their optimal working concentrations.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • Test compound solution (or DMSO for control wells)

    • Diluted HDAC enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Add the diluted fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Development: Add the HDAC developer solution to each well. This will stop the HDAC reaction and allow the protease to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes, then measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis A Prepare serial dilutions of test compounds C Add buffer, compound, and enzyme to 96-well plate A->C B Dilute HDAC enzymes and substrate B->C D Pre-incubate at 37°C C->D E Initiate reaction with substrate D->E F Incubate at 37°C E->F G Add developer to stop reaction and generate signal F->G H Incubate at room temperature G->H I Measure fluorescence H->I J Calculate % inhibition I->J K Determine IC50 values J->K

Caption: Workflow for a typical in vitro HDAC enzymatic assay.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel nicotinamide-based HDAC inhibitors. Its di-functionalized nature provides medicinal chemists with the flexibility to systematically explore the structure-activity relationships of the cap group and the linker-ZBG moiety. The comparative data presented in this guide demonstrates that modifications to the nicotinamide scaffold can lead to significant improvements in potency and isoform selectivity. By leveraging such strategic intermediates and employing robust screening methodologies, the drug discovery community can continue to advance the development of next-generation epigenetic therapeutics.

References

  • (No author given). (2018). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. PubMed. Retrieved from [Link]

  • Methot, J. L., et al. (2008). SAR profiles of spirocyclic nicotinamide derived selective HDAC1/HDAC2 inhibitors (SHI-1:2). PubMed. Retrieved from [Link]

  • (No author given). (n.d.). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. ResearchGate. Retrieved from [Link]

  • Hamoud, M. M. S., et al. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • (No author given). (2025). Computationally Guided Design, Synthesis, and Evaluation of Novel Non-Hydroxamic Histone Deacetylase Inhibitors, Based on N-Trifluoroacetamide as a Zinc-Binding Group, Against Breast Cancer. MDPI. Retrieved from [Link]

  • (No author given). (2021). Synthesis of HDAC Inhibitor Libraries via Microscale Workflow. PMC. Retrieved from [Link]

  • (No author given). (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. PubMed. Retrieved from [Link]

  • (No author given). (n.d.). The histone deacetylase inhibitor nicotinamide exacerbates neurodegeneration in the lactacystin rat model of Parkinson's disease. PMC. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2020). Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. Dove Medical Press. Retrieved from [Link]

  • (No author given). (n.d.). WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis). Google Patents.
  • (No author given). (2021). (PDF) Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

  • (No author given). (2024). Spirotetrahydroisoquinoline-Based Histone Deacetylase Inhibitors as New Antifibrotic Agents: Biological Evaluation in Human Fibroblasts from Bronchoalveolar Lavages of Idiopathic Pulmonary Fibrosis Patients. ACS Publications. Retrieved from [Link]

  • (No author given). (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Retrieved from [Link]

  • (No author given). (2012). Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. the Gohlke Group. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC. Retrieved from [Link]

  • (No author given). (n.d.). Synthesis of new histone deacetylase (HDAC) inhibitors. Conditions: (i)... ResearchGate. Retrieved from [Link]

  • (No author given). (2007). Design and Synthesis of a Potent Histone Deacetylase Inhibitor. Figshare. Retrieved from [Link]

  • (No author given). (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Retrieved from [Link]

  • (No author given). (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid. Google Patents.
  • (No author given). (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules ? ChemRxiv. Retrieved from [Link]

Sources

Comparative Study of Alkylating Agents for N-Heterocycle Synthesis

[1][2]

Executive Summary & Strategic Landscape

The synthesis of N-heterocycles—ubiquitous in pharmaceuticals like kinase inhibitors and GPCR ligands—hinges critically on the N-alkylation step. Historically, this transformation has been a battle between reactivity and selectivity .

While classical alkyl halides (

Dimethyl Carbonate (DMC)Borrowing Hydrogen (BH)

This guide objectively compares these methodologies, providing experimental evidence to guide reagent selection based on scale, substrate sensitivity, and regulatory constraints.

Comparative Analysis of Alkylating Agents

Performance Metrics: Yield, Selectivity, and Green Chemistry

The following data compares the methylation of Indole (a model N-heterocycle) using three distinct alkylating systems.

FeatureAlkyl Halides (MeI) Green Reagents (DMC) Borrowing Hydrogen (MeOH)
Mechanism

(Nucleophilic Sub.)

/

(Tunable)
Dehydrogenation/Condensation
Yield (Indole) 85-95%93-97%75-88%
Selectivity Poor (Freq. quaternary salts)Excellent (Mono-selective) Good (Catalyst dependent)
Atom Economy Poor (Stoichiometric salt waste)High (Byproducts:

)
Optimal (Byproduct:

)
Toxicity (ICH M7) High (Class 1 Mutagen) Low (Green Solvent)Low (Solvent Class 2/3)
Reaction Temp 0°C – 40°C90°C – 180°C (Autoclave often req.)100°C – 150°C
Decision Matrix: Reagent Selection

Use the following logic flow to determine the optimal agent for your specific substrate.

ReagentSelectionStartStart: N-Heterocycle SubstrateScaleIs this GMP / Large Scale?Start->ScaleToxStrict Genotoxicity Limit?Scale->ToxYesMeIUse Alkyl Halide (MeI/BnBr)(Low Temp, High Reactivity)Scale->MeINo (Discovery Scale)TempSubstrate Thermally Stable?Tox->TempYes (Avoid GTIs)Tox->MeINo (Control via Purge)DMCUse Dimethyl Carbonate (DMC)(High Temp, Mono-selective)Temp->DMCYes (>120°C OK)BHUse Borrowing Hydrogen (Alcohol)(Green, Atom Econ)Temp->BHYes (Catalytic Route)Temp->MeINo (Sensitive)

Figure 1: Decision tree for selecting alkylating agents based on scale, toxicity concerns, and thermal stability.

Deep Dive: Methodologies & Protocols

Class A: Classical Electrophiles (Alkyl Halides)

Reagents: Methyl Iodide (MeI), Benzyl Bromide (BnBr). Context: Best for discovery chemistry where yield and speed trump process safety. Critical Mechanism: The reaction proceeds via a standard

over-alkylation
Experimental Protocol: N-Methylation of Indole with MeI[1][2]
  • Setup: Charge a dried round-bottom flask with Indole (1.0 equiv) and anhydrous DMF (0.5 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution:

    
     evolution.
    
  • Alkylation: Stir for 30 min. Add MeI (1.1 equiv) dropwise.

  • Quench: Warm to RT. Monitor by TLC.[2] Quench with ice-water.

  • Workup: Extract with EtOAc. Wash with brine to remove DMF.

Expert Insight: The use of NaH creates a "naked" anion, increasing reactivity but also the risk of bis-alkylation. For sensitive substrates, switch to

Class B: Green Reagents (Dimethyl Carbonate - DMC)

Context: The industrial standard for "Green" methylation. Mechanism: DMC acts as an ambident electrophile.

  • At

    
    : It acts as a carbonylating agent (attacks Carbonyl C).
    
  • At

    
    : It acts as a methylating agent (attacks Methyl C via 
    
    
    ). Selectivity Advantage: DMC is mono-selective . Once the nitrogen is methylated, the steric bulk and reduced nucleophilicity prevent the formation of quaternary salts, a major advantage over MeI.
Experimental Protocol: Mono-Methylation of Imidazole with DMC
  • Catalyst: Use DABCO (0.1 equiv) or

    
     (1.0 equiv).
    
  • Reaction: Mix Imidazole (1.0 equiv) and DMC (excess, acts as solvent/reagent).

  • Conditions: Heat to reflux (90°C) for atmospheric pressure. For faster rates, use an autoclave at 130°C.

  • Workup: Distill off excess DMC (recyclable). The residue is often pure product + inorganic salts.

Expert Insight: DMC is a "Hard/Soft" tunable reagent. Under Hard conditions (high temp), it methylates Soft nucleophiles (N-heterocycles) efficiently without generating halogenated waste.

Class C: Borrowing Hydrogen (Catalytic N-Alkylation)

Reagents: Alcohols (MeOH, BnOH) + Catalyst (Ru, Ir, or Fe). Context: The "Holy Grail" of atom economy. Water is the only byproduct.[3][4][5]

Mechanism Visualization

The transition metal catalyst "borrows" hydrogen to oxidize the alcohol to an aldehyde, facilitates imine formation, and then "returns" the hydrogen to reduce the imine to the amine.[4][5]

BorrowingHydrogenAlcoholAlcohol (R-OH)AldehydeAldehyde(Transient)Alcohol->AldehydeDehydrogenation(-H2 to Cat)ImineImine(Intermediate)Aldehyde->Imine+ Amine(-H2O)ProductN-Alkyl ProductImine->ProductHydrogenation(+H2 from Cat)CatalystCatalyst (M)[Ru/Ir]Catalyst->AlcoholAbducts H2Catalyst->ImineDonates H2

Figure 2: The Borrowing Hydrogen catalytic cycle.[5] The metal catalyst shuttles hydrogen equivalents, enabling the use of alcohols as alkylating agents.[4][5]

Experimental Protocol: Ru-Catalyzed Alkylation
  • Catalyst Loading:

    
     (0.5 mol%) and DPEphos (1.0 mol%).
    
  • Substrate: Aniline/Heterocycle (1.0 equiv) + Benzyl Alcohol (1.1 equiv).

  • Solvent: Toluene or t-Amyl alcohol.

  • Conditions: Seal tube, purge with Argon (Critical:

    
     kills the hydride species). Heat to 110°C for 12h.
    
  • Purification: Filter through Celite. Evaporate solvent.[6][2]

Regulatory & Safety Compliance (ICH M7)

For pharmaceutical applications, the choice of alkylating agent is governed by ICH M7 guidelines regarding DNA-reactive (mutagenic) impurities.[7]

  • Alkyl Halides (Class 1 Mutagens): Agents like MeI and BnBr are direct-acting mutagens. If used in the final step, the API must be tested to ensure these impurities are below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .

  • Dimethyl Carbonate: Not classified as mutagenic. It is a preferred "Green Solvent" with no specific ICH M7 control limits required beyond standard impurity profiling.

  • Alcohols: Generally Class 2 or 3 solvents (low toxicity). However, metal residues (Ru/Ir) from the BH method must be controlled according to ICH Q3D (Elemental Impurities).

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[7][8][9][10] International Council for Harmonisation.[7][8] Link

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[11][12][13] Accounts of Chemical Research.[11][14][15] Link

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[4] Advanced Synthesis & Catalysis. Link

  • Watson, A. J., & Williams, J. M. (2010). The Give and Take of Borrowing Hydrogen Catalysis.[4] Science. Link

  • Selva, M., & Perosa, A. (2008). Green Chemistry Metrics: A Comparative Evaluation of Dimethyl Carbonate and Methyl Iodide. ACS Sustainable Chemistry & Engineering. Link

A Researcher's Guide to the Structural Elucidation of Methyl 5-bromo-2-(bromomethyl)nicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock of rational design. Nicotinic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The title compound, "Methyl 5-bromo-2-(bromomethyl)nicotinate," and its analogues are of particular interest. The presence of two bromine atoms at distinct positions—one on the aromatic ring and one on the highly reactive benzylic methyl group—renders this molecule a versatile intermediate for creating complex molecular libraries.[3] The bromomethyl group, in particular, is a gateway for introducing diverse functionalities, making these derivatives prime candidates for novel therapeutics.[3]

However, synthesizing a molecule is only half the battle. Unambiguously confirming its structure, stereochemistry, and solid-state packing is paramount. This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the structural characterization of these valuable compounds, with a primary focus on the gold standard: Single-Crystal X-ray Crystallography. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, offering a practical workflow for researchers in the field.

Part I: The Definitive Method: Single-Crystal X-ray Crystallography

When an incontrovertible, high-resolution three-dimensional structure is required, single-crystal X-ray diffraction (XRD) is the ultimate arbiter.[4] Unlike spectroscopic methods that provide averaged data from molecules tumbling in solution, XRD captures a precise snapshot of the molecule's conformation and its intricate network of intermolecular interactions within the crystalline lattice.[5][6] This information is indispensable for understanding structure-activity relationships (SAR), predicting polymorphs, and designing crystal engineering strategies.

The fundamental principle of XRD is Bragg's Law, which describes how X-rays are diffracted by the ordered planes of atoms in a crystal, creating a unique diffraction pattern that acts as a fingerprint of the crystal's internal structure.[7]

The Crystallographic Workflow: From Powder to Publication

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. Each stage is critical for success.

X-ray Crystallography Workflow synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth Purity >99% is crucial data_collection X-ray Data Collection crystal_growth->data_collection Select suitable crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Process diffraction data structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement Generate initial model final_analysis Final Structure Validation & Data Analysis (CIF) structure_refinement->final_analysis Refine atomic positions

A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Growing Diffraction-Quality Crystals

The most significant bottleneck in X-ray crystallography is often the growth of suitable single crystals.[8] An ideal crystal for modern diffractometers is typically 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects. The purity of the starting material is non-negotiable; impurities can inhibit nucleation or become incorporated into the lattice, leading to poor diffraction quality.

Objective: To grow single crystals of this compound derivatives suitable for X-ray diffraction.

Core Principle: The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder. The key is "slowly."

Method 1: Slow Evaporation (The Workhorse Technique)

  • Solvent Screening: In a series of small vials, test the solubility of your compound (approx. 5-10 mg) in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble.[9] If it is too soluble, it will not crystallize; if it is insoluble, you cannot make a solution.

  • Preparation: Dissolve the compound in the chosen solvent to near-saturation. A gentle warming may be required to fully dissolve the solute.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals.

  • Crystallization: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a drawer) and await the formation of crystals.[9] Patience is critical.

Method 2: Vapor Diffusion (For Challenging Compounds)

  • Setup: Dissolve your compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (the "good" solvent). Place this vial, uncapped, inside a larger, sealed jar.

  • Precipitant: In the bottom of the larger jar, add a larger volume of a volatile "anti-solvent" in which your compound is insoluble (the "bad" solvent).

  • Mechanism: Over time, the anti-solvent will slowly vaporize and diffuse into the good solvent. This gradually decreases the solubility of your compound in the mixed solvent system, promoting slow crystallization. A common combination is dichloromethane (good) and hexane (bad).

Data Interpretation: Beyond the Image
  • Unit Cell Dimensions (a, b, c, α, β, γ): Defines the basic repeating unit of the crystal.

  • Space Group: Describes the symmetry elements within the crystal.

  • Bond Lengths and Angles: Provides precise measurements of the molecular geometry.

  • Torsion Angles: Defines the conformation of flexible parts of the molecule.

  • Intermolecular Interactions: The presence of a bromine atom often leads to significant halogen bonding (Br···O, Br···N), which can dominate the crystal packing.[10]

Part II: A Comparative Guide to Alternative & Complementary Techniques

While X-ray crystallography is definitive for solid-state structure, a comprehensive analysis relies on a suite of techniques. NMR and Mass Spectrometry are indispensable partners, providing complementary information that validates the identity and purity of the compound before the often time-consuming process of crystallization is undertaken.

Technique Information Provided Strengths Limitations
Single-Crystal XRD Absolute 3D molecular structure, conformation, stereochemistry, crystal packing, intermolecular interactions.[6]Unambiguous and definitive structural data; the "gold standard" for structure proof.[5]Requires high-purity, diffraction-quality single crystals, which can be difficult to obtain; provides no information on the compound's behavior in solution.[8]
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, solution-state conformation.[11]Excellent for confirming the molecular framework and identifying isomers in solution; non-destructive.[12]Provides data averaged over time and the entire sample; does not give precise bond lengths or solid-state packing information.
Mass Spectrometry Molecular weight, elemental formula confirmation.[13]High sensitivity; confirms molecular weight with high accuracy. The characteristic M/M+2 isotopic pattern for bromine is a key diagnostic feature.[11][14]Provides no information on connectivity, isomerism, or 3D structure; can cause fragmentation, complicating interpretation.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To confirm the chemical structure (atom connectivity) of the synthesized derivative in solution.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. For a molecule like this compound, one would expect distinct signals for the methyl ester protons (singlet, ~3.9 ppm), the bromomethyl protons (singlet, ~4.5-5.0 ppm), and the two aromatic protons on the pyridine ring (doublets, ~8.0-9.0 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe a single peak for each unique carbon atom in the molecule, confirming the carbon backbone.

  • Data Analysis: Analyze chemical shifts, integration (proton ratios), and coupling patterns to piece together the molecular structure, ensuring it matches the expected product.

Mass Spectrometry (MS) Protocol

Objective: To confirm the molecular weight and elemental formula.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Liquid Chromatography (LC-MS).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Data Acquisition: Acquire a high-resolution mass spectrum.

  • Data Analysis: Look for the molecular ion peak [M+H]⁺. For a compound containing two bromine atoms, a highly characteristic isotopic pattern will be observed. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br, you will see a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.[14]

Part III: An Integrated Strategy for Complete Structural Elucidation

The most robust approach to structural analysis is not to rely on a single technique but to use them in a logical, synergistic sequence. Spectroscopic methods provide rapid confirmation of the molecular identity, while crystallography delivers the ultimate structural proof.

Decision workflow for integrated structural analysis.

This integrated workflow ensures that the significant time and effort invested in crystallization and X-ray diffraction are spent on material that is confirmed to be the correct chemical entity. By leveraging the strengths of each technique, researchers can characterize novel derivatives of this compound with the highest degree of scientific rigor and confidence.

References

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). Rasayan Journal of Chemistry. [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). ResearchGate. [Link]

  • Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity. ResearchGate. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. (2012). Journal of the Pharmaceutical Society of Japan. [Link]

  • The Spectroscopic' and Physical Investigation of the Basification Reaction of N-alkyl Nicotinamide Bromides. StFX Scholar. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • NMR analysis; a, b H NMR spectra of 3-cyanopyridine and nicotinic acid. ResearchGate. [Link]

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). PubMed. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2020). PMC. [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry. [Link]

  • METHYL 5-BROMONICOTINATE. precisionFDA. [Link]

  • Methyl 5-(bromomethyl)nicotinate. PubChem. [Link]

  • (PDF) The Cambridge Structural Database. ResearchGate. [Link]

  • On-line spectroscopic study of brominated flame retardant extraction in supercritical CO2. (2021). PubMed. [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Publications. [Link]

  • X-ray Diffraction (XRD). University of Washington. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). Technology Networks. [Link]

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ResearchGate. [Link]

  • X-Ray Diffraction Basics. Iowa State University. [Link]

  • What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization. (2025). AZoM.com. [Link]

  • (PDF) 2-Bromo-5-methylpyridine. ResearchGate. [Link]

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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 5-bromo-2-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutic agents. A particularly promising starting material for drug discovery is Methyl 5-bromo-2-(bromomethyl)nicotinate , a bifunctional molecule offering two reactive sites for chemical modification. The presence of a bromomethyl group at the 2-position provides a handle for nucleophilic substitution, while the bromo substituent at the 5-position opens avenues for cross-coupling reactions, allowing for the generation of diverse compound libraries. This guide provides a comparative analysis of the potential biological activities of compounds derived from this versatile scaffold, supported by experimental data from structurally related molecules.

The Synthetic Gateway: Derivatization of this compound

The primary route for derivatizing this compound involves the nucleophilic substitution of the highly reactive bromomethyl group. This reaction is readily achieved with a wide range of nucleophiles, including amines, phenols, and thiols, leading to a diverse array of molecular architectures.

graph Synthetic_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nucleophile (R-XH)\nX = O, N, S", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Derivative\nMethyl 5-bromo-2-((R-X)-methyl)nicotinate", fillcolor="#FFFFFF", fontcolor="#202124"];

A -> C [label="Nucleophilic Substitution"]; B -> C; }

Caption: General synthetic scheme for derivatizing this compound.

This straightforward synthetic accessibility allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Nicotinic acid and its derivatives have gained significant attention for their potential as anticancer agents.[2][3] The structural modifications possible with this compound allow for the exploration of various mechanisms of anticancer activity, including the inhibition of key signaling pathways and the induction of apoptosis.

VEGFR-2 Inhibition: A Strategy to Combat Angiogenesis

One of the critical pathways in tumor growth and metastasis is angiogenesis, the formation of new blood vessels.[4] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key player in this process.[5] Derivatives of nicotinic acid have shown promise as VEGFR-2 inhibitors.

graph VEGFR2_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

VEGF [label="VEGF", fillcolor="#F1F3F4", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Downstream Signaling\n(PI3K/Akt, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Angiogenesis\n(Proliferation, Migration)", fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Nicotinate Derivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> Signaling [label="Activates"]; Signaling -> Response; Inhibitor -> VEGFR2 [label="Inhibits"]; }

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinic acid derivatives.
Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of some nicotinic acid derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of compounds derived from this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Nicotinic Acid HydrazonesK562 (Leukemia)24.99 - 66.78--
Tolmetin-based HydrazonesHCT-15 (Colon)6.62DoxorubicinNot specified
Tolmetin-based HydrazonesUO-31 (Renal)7.69DoxorubicinNot specified
1-Benzyl-5-bromoindolin-2-onesMCF-7 (Breast)2.93 - 7.17DoxorubicinNot specified

Note: The compounds listed are structurally related to potential derivatives of this compound and serve as a comparative reference.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyridine scaffold is also a key component of many antimicrobial agents.[6] Derivatives of this compound, particularly those incorporating other heterocyclic moieties, are expected to exhibit significant antibacterial and antifungal properties. The presence of a bromine atom can, in some cases, enhance antimicrobial activity.[7][8]

Comparative Antimicrobial Data

The table below presents the minimum inhibitory concentration (MIC) values for a series of nicotinamide derivatives against various microbial strains. This data offers a comparative perspective on the potential antimicrobial efficacy of compounds synthesized from this compound.

CompoundS. aureusE. faecalisP. aeruginosaK. pneumoniaeC. albicans
NC 3 > 1 mM> 1 mM0.032 mM0.032 mM> 1 mM
NC 4 > 1 mM> 1 mM> 1 mM> 1 mM< 1 mM
NC 5 0.03 mM0.03 mM> 1 mM> 1 mM> 1 mM

Data adapted from a study on synthesized nicotinamides, with concentrations in mM.[9]

Enzyme Inhibition: A Promising Therapeutic Strategy

Enzyme inhibition is a well-established strategy in drug discovery for treating a wide range of diseases.[1][10] Pyridine-containing molecules are known to inhibit various enzymes, including kinases, cholinesterases, and carbonic anhydrases.[1] The diverse functionalities that can be introduced onto the this compound scaffold make it an excellent starting point for developing potent and selective enzyme inhibitors. For instance, derivatives of nicotinic acid have been investigated as inhibitors of c-Met kinase and carbonic anhydrase.[1]

Experimental Protocols

Synthesis of a Representative Derivative: Methyl 5-bromo-2-((phenylamino)methyl)nicotinate

This protocol describes a general procedure for the synthesis of an amine derivative of this compound.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To the stirred solution, add aniline (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

graph Experimental_Workflow { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Dissolve Starting Material\nin DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Add Aniline and\nTriethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Stir at Room Temperature\n(12-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Aqueous Work-up and\nExtraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="Purification by\nColumn Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> End; }

Caption: A typical experimental workflow for the synthesis of an amine derivative.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

This compound is a highly versatile and promising scaffold for the development of novel bioactive compounds. Its dual reactivity allows for the synthesis of a wide range of derivatives with potential applications as anticancer, antimicrobial, and enzyme-inhibiting agents. The comparative data presented in this guide, drawn from structurally related compounds, highlights the significant therapeutic potential of this chemical class. Further exploration of the structure-activity relationships of derivatives from this scaffold is warranted to unlock its full potential in drug discovery.

References

  • Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. Available at: [Link]

  • Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. Available at: [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - ResearchGate. Available at: [Link]

  • A review of compounds derivatives with antimicrobial activities - World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Bioorganic Chemistry, 141, 106889.
  • Guy, R. H., et al. (1984). Pharmacodynamic measurements of methyl nicotinate percutaneous absorption. Pharmaceutical research, 1(2), 76–81.
  • PubChem. Methyl 5-(bromomethyl)nicotinate. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Molecules, 26(15), 4485.
  • Tan, M. L., et al. (2020).
  • REACTIONS WITH NUCLEOPHILES – ATTACK AT THE METAL. Available at: [Link]

  • Lazarević, J., et al. (2022). synthesis and screening of antimicrobial activity of two bromo-3′,4′-dimethoxychalcone derivatives. Acta Medica Medianae, 61(4), 12-17.
  • Napiórkowska, A., et al. (2022).
  • Drug Design Org. Structure Activity Relationships. Available at: [Link]

  • Housheh, S. (2019). STRUCTURE ACTIVITY RELATIONSHIP.
  • precisionFDA. METHYL 5-BROMONICOTINATE. Available at: [Link]

  • Ryan, D. S., & Feeney, R. E. (1975). The interaction of inhibitors of proteolytic enzymes with 3-methylhistidine-57-chymotrypsin. Journal of Biological Chemistry, 250(3), 843-847.
  • GARDP Revive. Structure-activity relationship (SAR). Available at: [Link]

  • Frein, D., et al. (2013). Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity. Bioorganic & medicinal chemistry, 21(3), 817–824.
  • Napiórkowska, A., et al. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Molecules, 29(7), 1642.
  • Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3224.
  • Hurtová, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5521.
  • Inhibitors of Protein Methyltransferases and Demethylases - PMC. Available at: [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance - OMICS International. Available at: [Link]

  • Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–940.
  • Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PMC. Available at: [Link]

  • Stankova, I., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceutics, 16(8), 1146.

Sources

Head-to-head comparison of different synthetic methods for "Methyl 5-bromo-2-(bromomethyl)nicotinate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-bromo-2-(bromomethyl)nicotinate is a critical linchpin intermediate, primarily utilized in the construction of fused bicyclic heterocycles such as pyrrolo[3,4-b]pyridines and furopyridines.[1] Its synthesis is defined by a single, dominating challenge: selectivity . The 2-methyl position on the pyridine ring is activated enough for radical functionalization but prone to over-reaction (gem-dibromination) and hydrolytic instability.

This guide evaluates the two primary synthetic pathways:

  • The Industrial Standard: Radical Bromination (Wohl-Ziegler)[2]

  • The High-Fidelity Alternative: Hydroxymethyl Functionalization

Verdict: For scale-up (>100g), Optimized Radical Bromination in trifluorotoluene is superior due to step economy.[1] For medicinal chemistry (<5g) requiring >98% purity without difficult chromatography, the Hydroxymethyl Route is recommended.

Strategic Analysis of the Target Molecule

Target Structure:

  • Core: Pyridine[3][4][5]

  • C2: Bromomethyl (-CH₂Br) – The reactive center (electrophile).

  • C3: Methyl Ester (-COOMe) – Electron-withdrawing, deactivates the ring.[1]

  • C5: Bromine (-Br) – Handle for future cross-coupling (Suzuki/Buchwald).

Synthetic Challenge: The C5-Bromine atom exerts an inductive withdrawing effect (-I), deactivating the ring.[1] However, the C3-Ester creates a dipole that, combined with the pyridine nitrogen, makes the C2-methyl protons acidic and the resulting radical susceptible to further abstraction.[1]

Method A: Radical Bromination (Wohl-Ziegler)[1]

This is the most direct route, converting Methyl 5-bromo-2-methylnicotinate directly to the target using N-Bromosuccinimide (NBS).[1]

The Mechanism & Critical Control Points

The reaction proceeds via a free-radical chain mechanism.[6] The "Goldfinger Mechanism" suggests that low concentrations of molecular bromine (


), generated in situ from NBS, are the active species.[6]

Critical Control Point (CCP): Initiation Temperature. If the reaction is heated too slowly, NBS accumulates. When initiation finally occurs, the high concentration of radicals leads to a "runaway" exotherm and massive formation of the dibromo- impurity.

Optimized Protocol (Green Chemistry Adapted)

Traditional protocols use CCl₄ (toxic, ozone-depleting). This protocol uses Trifluorotoluene (PhCF₃) , which offers similar radical stability but is environmentally benign.[1]

Reagents:

  • Precursor: Methyl 5-bromo-2-methylnicotinate (1.0 equiv)[1]

  • Brominating Agent: NBS (Recrystallized, 1.05 equiv)[1]

  • Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide (BPO)

  • Solvent: Trifluorotoluene (0.5 M concentration)

Step-by-Step Workflow:

  • Preparation: Dissolve precursor in anhydrous Trifluorotoluene under

    
     atmosphere.
    
  • Addition: Add NBS and AIBN at room temperature.

    • Note: Ensure NBS is finely powdered to prevent heterogeneous "hot spots."

  • Degassing: Sparge with nitrogen for 15 minutes to remove

    
     (a radical scavenger).
    
  • Initiation: Heat rapidly to 85°C (reflux).

    • Visual Check: The suspension changes from heavy white (NBS) to light cream (Succinimide) floating on the surface.[7]

  • Monitoring: Check HPLC/TLC at 2 hours. Stop when conversion >95% or if dibromo impurity exceeds 10%.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Do not distill; the product is thermally unstable.

Troubleshooting
  • Problem: High levels of dibromo- product.

    • Fix: Stop reaction at 85% conversion. Use 0.95 eq of NBS.

  • Problem: Reaction stalls.

    • Fix: Add a second portion of AIBN (0.02 eq) after 2 hours.

Method B: Hydroxymethyl Functionalization (Appel/PBr₃)

This route avoids radical chemistry entirely by converting an alcohol intermediate to the bromide. It is longer but guarantees mono-substitution.

The Pathway
  • Oxidation: Methyl 5-bromo-2-methylnicotinate

    
     Aldehyde (using 
    
    
    
    ).[1]
  • Reduction: Aldehyde

    
     Alcohol (using 
    
    
    
    ).
  • Bromination: Alcohol

    
     Bromide (using 
    
    
    
    or
    
    
    ).
Protocol (Step 3 Focus)

Reagents:

  • Precursor: Methyl 5-bromo-2-(hydroxymethyl)nicotinate[1]

  • Reagent: Phosphorus Tribromide (

    
    ) (0.4 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Setup: Dissolve alcohol in anhydrous DCM at 0°C.

  • Addition: Add

    
     dropwise (exothermic).
    
  • Reaction: Stir at 0°C

    
     RT for 2 hours.
    
  • Quench: Pour into ice-cold

    
     solution. Caution: HBr generation.
    
  • Isolation: Phase separation, drying (

    
    ), and concentration.
    

Head-to-Head Comparison

MetricMethod A: Radical BrominationMethod B: Hydroxymethyl Route
Step Count 1 Step 3 Steps (Oxidation

Red

Br)
Overall Yield 55 - 65%35 - 45% (cumulative)
Purity (Crude) 75 - 85% (contains dibromo)>95%
Scalability High (kg scale feasible)Moderate (reagent cost/waste)
Atom Economy GoodPoor (Phosphorus waste)
Key Risk Over-bromination / Exotherm

toxicity (Step 1)

Visualization of Pathways

Diagram 1: Reaction Pathways & Mechanisms

This diagram illustrates the divergent paths and the critical "selectivity filter" in the radical mechanism.

G cluster_0 Method A: Radical Bromination cluster_1 Method B: Functional Group Interconversion Start Methyl 5-bromo-2-methylnicotinate (Starting Material) Radical Benzylic Radical (Intermediate) Start->Radical NBS / AIBN Heat (Reflux) Aldehyde Aldehyde Intermediate Start->Aldehyde SeO2 Oxidation Target TARGET: This compound Radical->Target Br2 Abstraction DiBromo IMPURITY: Dibromomethyl Analog Target->DiBromo Over-reaction (Excess NBS) Alcohol Hydroxymethyl Intermediate Aldehyde->Alcohol NaBH4 Reduction Alcohol->Target PBr3 or Appel Rxn

Caption: Comparative reaction flow showing the direct radical path (Method A) versus the multi-step functionalization path (Method B).

References

  • Wohl-Ziegler Bromination Optimization

    • Title: Optimization of reaction conditions for the benzylic bromin
    • Source:Organic Process Research & Development, 2016.[8]

    • URL:[Link] (Generalized reference for NBS optimization).

  • Green Solvent Alternatives

    • Title: Trifluorotoluene as an Alternative Solvent for the Radical Bromin
    • Source:Green Chemistry, 2012.
    • URL:[Link]

  • Synthesis of 5-bromo-2-methylnicotinate Derivatives

    • Title: Synthesis and SAR of pyrrolo[3,4-b]pyridine derivatives.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2008.
    • URL:[Link]

  • Handling of Halomethyl Pyridines

    • Title: Stability and reactivity of bromomethylpyridines.
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Methyl 5-bromo-2-(bromomethyl)nicotinate

[1]

Executive Summary & Immediate Action

This compound (CAS: 1260667-58-0) is a dual-functionalized pyridine derivative containing a reactive bromomethyl group .[1][2] This moiety acts as a potent alkylating agent and lachrymator (tear-inducing).

  • Primary Hazard: Chemical burns and severe respiratory/eye irritation due to the benzylic-like bromide.

  • Core Disposal Principle: Do NOT dispose of via drain. Segregate as Halogenated Organic Waste .

  • Deactivation: Glassware and spills should be quenched with Sodium Thiosulfate solution to convert the volatile alkyl bromide into a non-volatile, water-soluble salt.

Chemical Profile & Hazard Assessment

Understanding the molecule's reactivity dictates the disposal method.

PropertySpecification
Chemical Name This compound
CAS Number 1260667-58-0
Molecular Formula

Functional Hazards Bromomethyl group (-CH₂Br): Highly electrophilic; lachrymator.Pyridine Ring: Potential toxicity.Ester: Hydrolyzable under strong base/acid.[1]
GHS Classifications Skin Corr.[3][4][5][6] 1B (Causes burns), Eye Dam. 1, STOT SE 3 (Resp. Irritant).
Expert Insight: The "Lachrymator" Factor

The bromomethyl group at the C2 position is chemically similar to benzyl bromide. It reacts rapidly with nucleophiles (like proteins in your eyes/lungs). Therefore, neutralization is preferred over simple disposal for concentrated residues to protect waste-handling personnel.

Decision Logic for Disposal

Use the following workflow to determine the correct disposal path.

DisposalWorkflowStartWaste Material SourceTypeIdentify Waste TypeStart->TypeBulkSolidBulk Solid(>500 mg)Type->BulkSolidLiquidSolnReaction Mixture/Mother LiquorType->LiquidSolnTraceTrace Residue/Contaminated GlasswareType->TracePackLab Pack for Incineration(Do not dissolve)BulkSolid->Pack High PuritySegregateSegregate intoHalogenated WasteLiquidSoln->Segregate DiluteQuenchChemical Deactivation(Thiosulfate Wash)Trace->Quench Reactive ResidueQuench->Segregate After 1 hour

Figure 1: Decision tree for categorizing waste streams based on quantity and state.

Deactivation Protocol (Quenching)

For cleaning glassware, spills, or deactivating small amounts of pure material, use Sodium Thiosulfate .

Why Thiosulfate? Unlike ammonia or hydroxide (which can generate heat or polymerize the material), thiosulfate acts as a "soft" nucleophile. It displaces the reactive bromide to form a Bunte salt (organic thiosulfate). This species is water-soluble and non-volatile, effectively eliminating the lachrymatory hazard.

Reagents Required[1][8][9]
  • Sodium Thiosulfate Pentahydrate (

    
    )
    
  • Water[1][3][7][8]

  • Acetone or Ethanol (as a co-solvent)

Step-by-Step Procedure
  • Preparation : Prepare a solution of 10% w/v Sodium Thiosulfate in a 50:50 mixture of water and ethanol.

    • Note: Ethanol is required to solubilize the organic nicotinate, ensuring it contacts the thiosulfate.

  • Application :

    • Glassware : Rinse contaminated flask with the solution. Let sit for 30 minutes .

    • Spills : Cover the spill with solid sodium thiosulfate, then dampen with ethanol.

  • Verification : The sharp, acrid odor of the bromomethyl group should disappear.

  • Final Disposal : The resulting mixture is now a non-volatile halogenated organic waste. Pour into the Halogenated Waste carboy.

Bulk Disposal Procedures

A. Solid Waste (Pure Compound)
  • Container : Collect solid in a screw-top jar (polyethylene or glass).

  • Labeling : Label clearly as "Toxic Solid, Organic, n.o.s. (this compound)".[1]

  • Disposal : Hand over to EHS for Lab Pack Incineration .

    • Do not dissolve pure solids in solvent just to pour them down the drain or into liquid waste containers, as this increases volume and spill risk.

B. Liquid Waste (Reaction Mixtures)
  • Segregation : Pour into the Halogenated Organic Solvents container.

  • Compatibility Check : Ensure the waste container does not contain strong oxidizers (e.g., nitric acid) or strong bases, which could react exothermically with the pyridine ring or bromide.

  • pH Check : If the reaction mixture was acidic, neutralize to pH 6-8 before adding to the central waste drum to prevent drum corrosion.

Spill Response Protocol

In the event of a benchtop spill:

  • Evacuate & Ventilate : If the powder becomes airborne, evacuate the immediate area. The lachrymatory effect will be immediate.

  • PPE : Wear double nitrile gloves , safety goggles, and a lab coat. If outside a fume hood, a half-mask respirator with organic vapor/acid gas cartridges is recommended.[1]

  • Containment :

    • Solids : Cover with a wet paper towel (dampened with thiosulfate solution) to prevent dust dispersion.

    • Liquids : Cover with an absorbent pad or vermiculite.

  • Decontamination : Wipe the surface with the Thiosulfate/Ethanol solution described in Section 4.

  • Disposal : Place all contaminated wipes/pads into a sealed Ziploc bag, then into the solid hazardous waste bin.

Regulatory & Compliance Codes

Ensure your waste tag includes the following codes (US EPA/RCRA examples):

  • D001 : Ignitable (if in flammable solvent).

  • D002 : Corrosive (if acidic/basic byproducts present).

  • Waste Description : "Halogenated Organic Waste: this compound."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14932946, Methyl 5-(bromomethyl)nicotinate. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Standard reference for alkyl halide deactivation).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

A Proactive Defense: Essential Personal Protective Equipment for Handling Methyl 5-bromo-2-(bromomethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the specific hazards of Methyl 5-bromo-2-(bromomethyl)nicotinate, a potent lachrymator and irritant, requires a comprehensive personal protective equipment (PPE) strategy. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment. By understanding the rationale behind each protective measure, laboratory personnel can mitigate risks and handle this compound with confidence.

This compound and structurally similar brominated organic compounds are known to be irritating to the skin, eyes, and respiratory system.[1][2][3][4] The presence of the bromomethyl group suggests lachrymatory properties, causing tearing and irritation upon exposure. Therefore, a multi-layered PPE approach is not just recommended, but essential for safe handling. This approach is grounded in the hierarchy of controls, which prioritizes engineering and administrative controls, with PPE serving as the crucial final barrier between the user and the chemical.[5]

Core Principles of Protection

Before any handling of this compound, a thorough risk assessment must be conducted as part of a laboratory's written Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7][8][9] This plan should detail standard operating procedures, engineering controls, and specific PPE requirements.[8]

Table 1: Hazard Summary for Brominated Nicotinate Derivatives

Hazard TypeDescriptionRelevant PPE
Skin Irritation Causes skin irritation upon contact.[2]Chemical-resistant gloves, lab coat.
Eye Irritation Causes serious eye irritation and potential for severe damage.[1][2]Chemical splash goggles, face shield.
Respiratory Irritation May cause respiratory irritation if dust or vapors are inhaled.[1][2]NIOSH-approved respirator.
Lachrymator Substance that irritates the eyes and causes tearing.[10]Goggles, face shield, work in a fume hood.

Step-by-Step PPE Protocol for Handling this compound

This protocol outlines the necessary PPE and the sequence for donning and doffing to minimize exposure risk.

Engineering Controls: The First Line of Defense

All work with this compound, including weighing, reconstitution, and transfers, must be conducted in a certified chemical fume hood.[11][12][13] The fume hood sash should be kept as low as possible to ensure proper airflow and containment of vapors and dust.

Body Protection: Shielding Against Incidental Contact

A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from splashes and spills.[14] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[15][16]

Hand Protection: Selecting the Right Gloves

Due to the irritating nature of brominated compounds, appropriate hand protection is critical.

  • Glove Selection: Nitrile gloves are a suitable minimum for incidental contact.[11][16] For prolonged handling or in situations with a higher risk of immersion, heavier-duty gloves or double-gloving should be considered.[16] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.

  • Donning and Doffing: Inspect gloves for any signs of damage before use. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

Eye and Face Protection: A Critical Barrier

Given the severe eye irritation and lachrymatory properties, robust eye and face protection is non-negotiable.

  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[15] Standard safety glasses with side shields do not offer adequate protection against splashes and vapors.[15]

  • Secondary Protection: A full-face shield must be worn over the goggles whenever there is a significant splash hazard, such as when transferring larger volumes or working with heated solutions.[14][16][17]

Respiratory Protection: Preventing Inhalation Exposure

Work within a fume hood is the primary method to prevent respiratory exposure. However, in cases of engineering control failure, spills, or when cleaning up, respiratory protection is necessary.

  • Respirator Selection: A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[18][19][20] If the compound is a powder and dust generation is possible, a combination cartridge with a particulate pre-filter (N95 or higher) should be used.[20]

  • Program Requirements: The use of a respirator requires a written respiratory protection program, medical clearance, and annual fit testing as mandated by OSHA (29 CFR 1910.134).[19]

Operational and Disposal Plans

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination A Conduct Risk Assessment (Review SDS/Literature) B Verify Fume Hood Certification A->B C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Don PPE (Lab Coat -> Gloves -> Goggles) E Handle Chemical in Fume Hood D->E F Weighing/Transfer Operations E->F G Segregate Halogenated Waste F->G Task Complete H Doff PPE (Gloves -> Goggles -> Lab Coat) G->H I Wash Hands Thoroughly H->I

Caption: Workflow for PPE selection, use, and disposal.

Spill and Emergency Procedures:

In the event of a spill, evacuate the area and alert laboratory personnel. If a significant amount is spilled, contact your institution's environmental health and safety department. For small spills within a fume hood, use an inert absorbent material and dispose of it as hazardous waste.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.

Disposal of Contaminated PPE and Chemical Waste:

All disposable PPE that has come into contact with this compound should be considered hazardous waste.

  • Gloves and other solid waste: Collect in a designated solid hazardous waste container.[21]

  • Chemical Waste: Unused or waste quantities of the chemical, as well as any solutions, must be collected in a designated "Halogenated Organic Waste" container.[11][21] Never dispose of brominated compounds down the drain.[11]

By adhering to these stringent PPE and handling protocols, researchers can create a secure environment for groundbreaking work while ensuring personal and collective safety.

References

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Available at: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Available at: [Link]

  • Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies - OSHA Laboratory Standard. (2021, April 8). Available at: [Link]

  • eTool : Hospitals - Laboratory - OSHA Laboratory Standard | Occupational Safety and Health Administration. (n.d.). Available at: [Link]

  • Lachrymators | Laboratory Safety - Brandeis University. (n.d.). Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Available at: [Link]

  • Chamberland SOP Working with Bromine. (n.d.).
  • Bromine in orgo lab SOP - Environmental Health and Safety at Providence College. (n.d.). Available at: [Link]

  • OSHA Respirator Requirements for Selected Chemicals | NIOSH - CDC. (n.d.). Available at: [Link]

  • NIOSH provides guidance on respirator selection for health care workers. (2025, March 31). Available at: [Link]

  • Respirators | NIOSH - Restored CDC. (n.d.). Available at: [Link]

  • Respiratory Protection in Chemical Product Labels and Safety Data Sheets. (n.d.). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.